molecular formula C4H11NO3 B137165 (5R)-Dinoprost tromethamine CAS No. 126850-06-4

(5R)-Dinoprost tromethamine

货号: B137165
CAS 编号: 126850-06-4
分子量: 121.14 g/mol
InChI 键: LENZDBCJOHFCAS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tris, also known as THAM or Tris(hydroxymethyl)aminomethane, is classified as a 1, 2-aminoalcohol. 1, 2-aminoalcohols are organic compounds containing an alkyl chain with an amine group bound to the C1 atom and an alcohol group bound to the C2 atom. Tris is considered a soluble (in water), relatively neutral compound. Tromethamine is a member of the pyrrolo-pyrrole group of non-steroidal anti-inflammatory drugs (NSAID) with analgesic, anti-inflammatory, and anti-pyretic properties. Tromethamine inhibits both isoforms of cyclooxygenases (COX1 and COX2), thereby blocking the conversion of arachidonic acid to pro-inflammatory pro-prostaglandins. When inhibiting COX2, tromethamine may be effective in relieving pain and inflammation;  when inhibiting COX1, this agent may produce unacceptable gastrointestinal side effects.
Tris is a primary amino compound that is tert-butylamine in which one hydrogen attached to each methyl group is replaced by a hydroxy group. A compound widely used as a biological buffer substance in the pH range 7--9;  pKa = 8.3 at 20 ℃;  pKa = 7.82 at 37 ℃. It has a role as a buffer. It is a triol and a primary amino compound. It is a conjugate base of a member of Htris.
An organic amine proton acceptor. It is used in the synthesis of surface-active agents and pharmaceuticals;  as an emulsifying agent for cosmetic creams and lotions, mineral oil and paraffin wax emulsions, as a biological buffer, and used as an alkalizer. (From Merck, 11th ed;  Martindale, The Extra Pharmacopoeia, 30th ed, p1424)

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-amino-2-(hydroxymethyl)propane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO3/c5-4(1-6,2-7)3-8/h6-8H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENZDBCJOHFCAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2023723
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic crystals; [Alfa Aesar MSDS]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

219-220 °C at 10 mm Hg
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

79.1 mg/mL in ethylene glycol; 26 mg/mL in methanol; 14.6 mg/mL in anhyd ethanol; 22 mg/mL in 95% ethanol; 14 mg/mL in dimethyl formamide; 20 mg/mL in acetone; 0.5 mg/mL in ethyl acetate; 0.4 mg/mL in olive oil; 0.1 mg/mL in cyclohexane; 0.05 mg/mL in chloroform; less than 0.05 mg/mL in carbon tetrachloride, In water, 5.50X10+5 mg/L at 25 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.000022 [mmHg]
Record name Tromethamine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/18432
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Crystalline mass, WHITE, CRYSTALLINE POWDER

CAS No.

77-86-1
Record name Tris(hydroxymethyl)aminomethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tromethamine [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tromethamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65434
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trometamol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6365
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tromethamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2023723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trometamol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.969
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TROMETHAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/023C2WHX2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Tromethamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0240288
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-172 °C
Record name TROMETHAMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3408
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: (5R)-Dinoprost tromethamine, a synthetic analogue of the endogenous prostaglandin (B15479496) F2α (PGF2α), is a potent pharmacological agent whose actions are mediated through the high-affinity activation of the prostaglandin F2α receptor (FP receptor). The FP receptor is a canonical member of the G-protein coupled receptor (GPCR) superfamily. The binding of Dinoprost tromethamine primarily initiates a signaling cascade through the Gαq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and a rapid increase in intracellular calcium concentrations ([Ca²⁺]i). This calcium mobilization is the pivotal event driving the compound's main physiological effects: potent smooth muscle contraction, particularly in the myometrium, and luteolysis, the regression of the corpus luteum. This guide provides a detailed examination of this mechanism, supported by quantitative pharmacological data and key experimental protocols.

Core Mechanism of Action

Receptor Binding and Activation

Dinoprost tromethamine functions as a selective agonist for the prostaglandin F2α receptor (FP receptor), a 7-transmembrane GPCR encoded by the PTGFR gene.[1] Its mechanism is rooted in its ability to mimic the natural ligand, PGF2α, binding to and stabilizing an active conformation of the receptor.[2][3] The FP receptor is expressed in various tissues, including the uterine myometrium, corpus luteum, and ciliary muscle, which accounts for its range of physiological effects.[1][3]

G-Protein Coupling

Upon agonist binding, the activated FP receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), primarily engaging the Gαq/11 family of heterotrimeric G-proteins.[4][5][6] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer. The GTP-bound Gαq subunit is the primary effector for the downstream signaling cascade.[7][8] Studies have also suggested that the FP receptor can promiscuously couple to the Gα12/13 family, which can mediate distinct cellular responses.[7]

Intracellular Signaling Cascade

The activated Gαq subunit directly stimulates the membrane-bound enzyme Phospholipase C-beta (PLCβ).[6][9] PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[9]

  • IP₃ and Calcium Mobilization: IP₃, being water-soluble, diffuses through the cytoplasm and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels on the membrane of the endoplasmic reticulum (ER). This binding triggers the rapid release of stored Ca²⁺ from the ER into the cytosol, causing a sharp increase in intracellular calcium concentration ([Ca²⁺]i).[10][11] This rise in [Ca²⁺]i is a critical event that leads to the activation of calcium-dependent proteins, such as calmodulin and protein kinase C (PKC), ultimately resulting in smooth muscle contraction.[10]

  • DAG and Protein Kinase C: DAG remains in the plasma membrane where it, along with the increased [Ca²⁺]i, activates members of the Protein Kinase C (PKC) family. Activated PKC can then phosphorylate a variety of intracellular proteins, modulating other signaling pathways and contributing to the sustained cellular response.

This entire cascade, from receptor binding to calcium release, is the fundamental mechanism responsible for the physiological actions of Dinoprost tromethamine, including uterine contractions and luteolysis.[3][12]

Quantitative Pharmacology

The interaction of Dinoprost (PGF2α) with the FP receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data.

Table 1: Receptor Binding Affinity Data for PGF2α

This table presents equilibrium dissociation constants (Kd) and inhibitor constants (Ki) for PGF2α and related analogues at the FP receptor. Lower values indicate higher binding affinity.

LigandPreparationAssay TypeValue (nM)Reference
[³H]PGF2αBovine Corpus Luteum MembranesSaturation Binding1.6 (High Affinity Site)[13]
[³H]PGF2αBovine Corpus Luteum MembranesSaturation Binding24 (Low Affinity Site)[13]
PGF2αTransfected CHO CellsScatchard Analysis25.2[4]
Travoprost acidRecombinant FP ReceptorCompetition BindingKi = 35[14]
Latanoprost acidRecombinant FP ReceptorCompetition BindingKi = 98[14]
Bimatoprost acidRecombinant FP ReceptorCompetition BindingKi = 83[14]
Table 2: Functional Potency Data for PGF2α

This table outlines the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) required to elicit a functional response following FP receptor activation. Lower values indicate higher potency.

LigandResponse MeasuredCell/Tissue TypeValue (nM)Reference
PGF2αInositol Phosphate GenerationTransfected HEK 293 CellsEC₅₀ = 10[15]
PGF2αInhibition of LH-stimulated cAMPRat Luteal CellsIC₅₀ = 2 - 4[12]
Travoprost acidPhosphoinositide TurnoverHuman Ciliary Muscle CellsEC₅₀ = 1.4[14]
Travoprost acidPhosphoinositide TurnoverHuman Trabecular Meshwork CellsEC₅₀ = 3.6[14]

Key Experimental Methodologies

The characterization of the this compound mechanism of action relies on specific and robust experimental assays. Detailed protocols for two foundational experiments are provided below.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of an unlabeled compound (e.g., Dinoprost) for the FP receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a test compound for the FP receptor.

Materials:

  • Receptor Source: Cell membranes prepared from tissues endogenously expressing the FP receptor (e.g., bovine corpus luteum) or from cell lines stably expressing the recombinant FP receptor (e.g., HEK293-FP).[4][13]

  • Radioligand: A high-affinity FP receptor ligand labeled with a radioisotope, typically [³H]PGF2α.

  • Test Compound: Unlabeled this compound.

  • Assay Buffer: e.g., Tris-HCl buffer with MgCl₂ and EDTA.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) to separate bound from free radioligand.[16]

  • Scintillation Counter: To quantify radioactivity.

Protocol:

  • Preparation: Prepare serial dilutions of the unlabeled Dinoprost tromethamine.

  • Incubation: In a 96-well plate, incubate a fixed concentration of the receptor membrane preparation with a fixed concentration of [³H]PGF2α (typically at or below its Kd) and varying concentrations of the unlabeled Dinoprost.[17]

  • Total and Nonspecific Binding: Include control wells for total binding (membranes + radioligand, no competitor) and nonspecific binding (membranes + radioligand + a saturating concentration of unlabeled PGF2α).[17]

  • Equilibrium: Incubate the plate at a controlled temperature (e.g., 22°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.[16]

  • Quantification: Place the filters into scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Nonspecific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the competitor (Dinoprost).

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Dinoprost that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Intracellular Calcium Mobilization Assay

This functional assay directly measures the primary downstream consequence of FP receptor activation by Dinoprost—the release of intracellular calcium.

Objective: To measure the dose-dependent increase in [Ca²⁺]i in response to FP receptor agonism by Dinoprost.

Materials:

  • Cells: A suitable cell line (e.g., HEK293, CHO) stably expressing the FP receptor, or primary cells like human myometrial cells.[4][18]

  • Calcium Indicator Dye: A cell-permeant fluorescent calcium indicator such as Fura-2 AM or Fluo-8 AM.[11][19]

  • Assay Buffer: HEPES-buffered saline or Tyrode's buffer, with and without extracellular calcium.[11][20]

  • Fluorescence Plate Reader: A microplate reader equipped with injectors and capable of kinetic fluorescence measurements at the appropriate excitation/emission wavelengths.[11]

  • Test Compound: Unlabeled this compound.

Protocol:

  • Cell Plating: Seed the FP receptor-expressing cells into a clear-bottom, black-walled 96-well plate and culture overnight to allow for adherence.[11]

  • Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium indicator dye (e.g., Fura-2 AM) in assay buffer for a specified time (e.g., 30-60 minutes) at 37°C. The AM ester group allows the dye to cross the cell membrane.

  • De-esterification: Wash the cells gently with assay buffer to remove excess extracellular dye. Incubate for an additional period (e.g., 30 minutes) at room temperature to allow intracellular esterases to cleave the AM group, trapping the active, calcium-sensitive form of the dye inside the cells.[11]

  • Measurement:

    • Place the plate into the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity kinetically (e.g., one reading per second). For ratiometric dyes like Fura-2, alternate excitation between ~340 nm (calcium-bound) and ~380 nm (calcium-free), with emission measured at ~510 nm.[11]

    • Establish a stable baseline fluorescence reading for several seconds.

    • Using the instrument's injectors, add varying concentrations of Dinoprost tromethamine to the wells.

    • Continue recording the fluorescence signal for several minutes to capture the full transient increase in [Ca²⁺]i.

  • Data Analysis:

    • For ratiometric dyes, calculate the ratio of fluorescence intensities (e.g., F340/F380) for each time point.[11]

    • Normalize the data to the baseline reading before agonist addition.

    • Determine the peak response for each concentration of Dinoprost.

    • Plot the peak response against the log concentration of Dinoprost and fit the data to a dose-response curve to determine the EC₅₀.

ExperimentalWorkflow Figure 2. Experimental Workflow for Intracellular Calcium Mobilization Assay cluster_prep Cell & Dye Preparation cluster_assay Fluorescence Measurement cluster_analysis Data Analysis p1 1. Seed FP-Receptor Expressing Cells in 96-well Plate p2 2. Culture Overnight (Allow Adherence) p1->p2 p3 3. Wash Cells with Assay Buffer p2->p3 p4 4. Load with Calcium-Sensitive Dye (e.g., Fluo-8 AM) p3->p4 p5 5. Wash to Remove Excess Dye p4->p5 p6 6. Incubate for Dye De-esterification p5->p6 a1 7. Establish Stable Baseline Fluorescence Reading p6->a1 a2 8. Inject Dinoprost (Agonist) a1->a2 a3 9. Record Kinetic Fluorescence Change Over Time a2->a3 d1 10. Normalize Response to Baseline a3->d1 d2 11. Determine Peak Response for Each Concentration d1->d2 d3 12. Plot Dose-Response Curve & Calculate EC50 d2->d3

Caption: Workflow for a cell-based intracellular calcium mobilization assay.

Signaling Pathway Visualization

The following diagram illustrates the primary signaling pathway activated by this compound.

Gq_Pathway Figure 1. Primary Signaling Pathway of this compound cluster_cytosol Cytosol FP FP Receptor Gq Gαq/11 (GDP-bound) FP->Gq Activates Gq_active Gαq (GTP-bound) Gq->Gq_active GDP/GTP Exchange PLC PLCβ PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds Response Physiological Response (e.g., Smooth Muscle Contraction, Luteolysis) DAG->Response Activates PKC (co-factor) ER Endoplasmic Reticulum Ca_ER Ca²⁺ Store Ca_Cytosol ↑ [Ca²⁺]i IP3R->Ca_Cytosol Releases Ca²⁺ Ca_Cytosol->Response Triggers Dinoprost (5R)-Dinoprost Tromethamine Dinoprost->FP Binds Gq_active->PLC Activates

Caption: Dinoprost activates the FP receptor, leading to a Gαq-mediated signaling cascade.

Conclusion

The mechanism of action of this compound is a well-defined process centered on the activation of the Gαq-coupled FP receptor. This interaction initiates a robust and rapid intracellular signaling cascade that culminates in the mobilization of intracellular calcium. The resulting physiological outcomes, primarily smooth muscle contraction and luteolysis, are direct consequences of this Ca²⁺-dependent pathway. A thorough understanding of this mechanism, supported by quantitative pharmacological data and validated through specific in vitro assays, is essential for its continued application and for the development of novel therapeutics targeting the prostanoid receptor family.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5R)-Dinoprost Tromethamine

Abstract

This compound, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent and selective agonist for the prostaglandin F (FP) receptor.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key signaling pathways, quantitative pharmacological data, and detailed experimental protocols relevant to its study. The information presented is intended to support researchers, scientists, and drug development professionals in their investigation and application of this compound.

Introduction

Prostaglandin F2α is a bioactive lipid derived from arachidonic acid through the cyclooxygenase (COX) pathway.[4] It plays a crucial role in a variety of physiological and pathological processes, including smooth muscle contraction, luteolysis, and inflammation.[5] this compound, as a stable and potent synthetic mimic of PGF2α, offers a valuable tool for both therapeutic applications and basic research into prostanoid signaling.[1][6] Its primary clinical utilities are in obstetrics and gynecology for the induction of labor and termination of pregnancy, as well as in veterinary medicine for reproductive cycle management.[7]

Physicochemical Properties

This compound is the tromethamine salt of dinoprost (B1670695). The tromethamine salt enhances the solubility and stability of the active dinoprost molecule. It typically presents as a white to off-white, very hygroscopic, crystalline powder.

Chemical Structure:

  • Dinoprost: C20H34O5

  • Tromethamine: C4H11NO3

  • Dinoprost Tromethamine: C24H45NO8

Mechanism of Action

This compound exerts its biological effects by acting as a selective agonist at the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[2][3] The FP receptor is primarily coupled to the Gq alpha subunit (Gαq).[8][9][10]

Signaling Pathway

Upon binding of this compound to the FP receptor, a conformational change is induced, leading to the activation of the heterotrimeric G-protein Gq. The activated Gαq subunit, with GTP bound, dissociates from the βγ subunits and stimulates phospholipase C (PLC).[10][11] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[11] The resulting increase in cytosolic Ca2+ concentration is a critical event that mediates many of the physiological effects of PGF2α, including smooth muscle contraction. DAG, in concert with the elevated Ca2+, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream target proteins, contributing to the cellular response.[10]

In some cell types, PGF2α signaling via the FP receptor has been shown to transactivate the epidermal growth factor receptor (EGFR) and activate the mitogen-activated protein kinase (MAPK) signaling pathway, thereby influencing cell proliferation.[4]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq Gq Protein (αβγ) FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates IP3R IP3 Receptor IP3->IP3R Binds Ca_ER Ca²⁺ Ca_ER->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_ER->Cellular_Response Leads to PKC->Cellular_Response Leads to IP3R->Ca_ER Releases Ca_Stored Stored Ca²⁺

Caption: Gq signaling pathway of this compound.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound and related compounds.

Table 1: Receptor Binding Affinity

CompoundReceptorCell Line/TissueKd (nM)Reference
Prostaglandin F2αFP ReceptorTransfected CHO cells25.2[8][9]
Travoprost acidFP Receptor-35 ± 5 (Ki)[12]

Table 2: Functional Potency

CompoundAssayCell LineEC50 (nM)Reference
Prostaglandin F2αCalcium flux1321N1 cells11.5[13]
Travoprost acidPhosphoinositide turnoverHuman ciliary muscle cells1.4[12]
Latanoprost acidPhosphoinositide turnoverHuman ciliary muscle cells32-124[12]

Table 3: Pharmacokinetic Parameters (related compounds)

CompoundAdministrationTmaxHalf-lifeReference
CarboprostIntramuscular20 minutes-[14]
CarboprostIntra-amniotic-31-37 hours[14]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods and can be adapted for the study of this compound.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following FP receptor activation.

Calcium_Mobilization_Workflow start Start: Cell Culture seed_cells Seed FP Receptor-Expressing Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight (37°C, 5% CO₂) seed_cells->incubate_overnight dye_loading Load Cells with Calcium- Sensitive Dye (e.g., Fluo-4 AM) incubate_overnight->dye_loading incubate_dye Incubate for 45-60 min (37°C) dye_loading->incubate_dye wash_cells Wash Cells to Remove Excess Dye incubate_dye->wash_cells add_compound Add this compound (or control) using a Fluorescence Plate Reader wash_cells->add_compound measure_fluorescence Measure Fluorescence Kinetically (Excitation: ~490 nm, Emission: ~525 nm) add_compound->measure_fluorescence data_analysis Data Analysis: Calculate ΔF/F₀ and Determine EC₅₀ measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro calcium mobilization assay.

Methodology:

  • Cell Culture: Culture cells stably or transiently expressing the human FP receptor (e.g., HEK293T or CHO cells) in appropriate media.

  • Cell Plating: Seed cells into black-walled, clear-bottom 96-well plates at a suitable density and incubate overnight to allow for attachment.[15]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) and an anion transport inhibitor like probenecid (B1678239) to prevent dye leakage.[15][16]

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate for approximately 45-60 minutes at 37°C in the dark.[15][17]

  • Washing: Gently wash the cells with an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to remove extracellular dye.[17]

  • Compound Addition and Measurement:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Use a fluorescence plate reader with an integrated liquid handler (e.g., FlexStation or FLIPR) to establish a baseline fluorescence reading for each well.[11][16]

    • Inject the compound dilutions into the wells and immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4) for 90-120 seconds to capture the peak response.[13][18]

  • Data Analysis:

    • The change in fluorescence is typically expressed as the ratio of the peak fluorescence to the baseline fluorescence (F/F₀) or as Relative Fluorescence Units (RFU).

    • Plot the response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Radioligand Binding Assay

This assay determines the binding affinity of this compound to the FP receptor.

Methodology:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the FP receptor.

  • Assay Setup:

    • In a multi-well filter plate, combine the cell membranes, a radiolabeled ligand for the FP receptor (e.g., [³H]-PGF2α), and varying concentrations of unlabeled this compound (the competitor).[13][19]

    • Include controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled agonist).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. The filter membrane will retain the cell membranes with the bound radioligand.[19]

  • Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Dry the filter plate and add a scintillation cocktail to each well.[19]

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value, which can then be used to calculate the inhibitory constant (Ki).

High-Performance Liquid Chromatography (HPLC) for Quantification

This method can be adapted for the quantification of this compound in various matrices. The following is based on a method for the related compound, Carboprost Tromethamine.[20]

Methodology:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 4.6 x 100 mm, 3.5 µm).[20]

    • Mobile Phase: A mixture of an appropriate buffer (e.g., acetate (B1210297) buffer pH 3.7) and an organic solvent (e.g., methanol) in a suitable ratio (e.g., 30:70 v/v).[20] The mobile phase should be filtered and degassed.

    • Flow Rate: Approximately 1-2 mL/min.[20][21]

    • Detection: UV detection at an appropriate wavelength (e.g., 200 nm).[20]

    • Temperature: Ambient.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard of a known concentration in the mobile phase or a suitable solvent. Prepare working standards by serial dilution.[20][21]

    • Sample Solution: Prepare the sample by dissolving or extracting it in the mobile phase or a suitable solvent to a concentration within the range of the standard curve.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the peak areas.

  • Quantification:

    • Generate a standard curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the standard curve.

Conclusion

This compound is a well-characterized and potent agonist of the FP receptor. Its mechanism of action through the Gq-PLC-IP3-Ca²⁺ signaling pathway is fundamental to its physiological effects. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the pharmacology and therapeutic potential of this important compound. Careful consideration of the methodologies and adherence to rigorous experimental design will ensure the generation of high-quality, reproducible data.

References

(5R)-Dinoprost tromethamine as a prostaglandin F2 alpha analogue

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dinoprost Tromethamine: A Prostaglandin (B15479496) F2α Analogue

Abstract

This technical guide provides a comprehensive overview of Dinoprost tromethamine, a synthetic analogue of the endogenous prostaglandin F2α (PGF2α). Targeted at researchers, scientists, and professionals in drug development, this document details the compound's molecular characteristics, mechanism of action, and pharmacological properties. It includes a thorough examination of the FP receptor signaling pathway, quantitative data on binding affinity and functional potency, and detailed protocols for key experimental assays. Visualizations of signaling pathways and experimental workflows are provided to facilitate understanding.

Introduction and Nomenclature

Dinoprost tromethamine is the pharmaceutically common salt form of Dinoprost, which is the synthetic equivalent of the naturally occurring prostaglandin F2α (PGF2α).[1][2] Prostaglandins are a group of bioactive lipid compounds that act as autocrine or paracrine mediators in a wide array of physiological and pathological processes. Dinoprost is a potent and selective agonist for the prostaglandin F receptor, commonly known as the FP receptor.[3]

It is important to clarify the stereochemistry. The systematic IUPAC name for Dinoprost (PGF2α) is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid.[2] The user's query for "(5R)-Dinoprost" likely refers to Prostaglandin F2β (PGF2β), a stereoisomer of PGF2α where the hydroxyl group at carbon 9 is in the beta (up) position, conferring an 'R' configuration at the C5 position of the cyclopentane (B165970) ring. PGF2α has an alpha (down) hydroxyl group at C9. This guide will focus on the well-characterized and clinically significant PGF2α, Dinoprost.

Dinoprost tromethamine is widely used in obstetrics and gynecology to induce labor, terminate pregnancy, and control postpartum hemorrhage due to its potent uterotonic (smooth muscle contracting) effects.[1] It also sees extensive use in veterinary medicine for reproductive cycle synchronization.[1]

Molecular and Pharmacological Characteristics

Dinoprost acts as a selective agonist at the FP receptor, initiating a cascade of intracellular events. Its tromethamine salt formulation is employed to enhance aqueous solubility for clinical administration.

Table 1: Molecular Profile of Dinoprost
PropertyValueReference
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[2]
Synonyms Prostaglandin F2α (PGF2α), Prostin F2 alpha[1][2]
Molecular Formula C₂₀H₃₄O₅[2]
Molecular Weight 354.48 g/mol [2]
Primary Target Prostaglandin F Receptor (FP Receptor)[3]
Table 2: Pharmacological Data for Dinoprost (PGF2α)
ParameterValue (nM)Assay SystemAssay TypeReference
EC₅₀ 15.0Human FP Receptor (in 1321N1 cells)Calcium Flux[4]
EC₅₀ 24.5Swiss 3T3 Mouse Fibroblast CellsPhosphoinositide Turnover[1]
EC₅₀ 30.9 ± 2.82A7r5 Rat Aortic Smooth Muscle CellsPhosphoinositide Turnover[5]
EC₅₀ 11.2Human FP Receptor (in HEK293 cells)Ca²⁺ Signaling[6]
Kᵢ 195Bovine Corpus Luteum MembranesRadioligand Binding[7]

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[8] Kᵢ (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor.

Mechanism of Action: The FP Receptor Signaling Pathway

Dinoprost exerts its effects by binding to the FP receptor, a member of the G-protein coupled receptor (GPCR) superfamily. The FP receptor is primarily coupled to the Gq class of G-proteins.[4]

The activation sequence is as follows:

  • Ligand Binding: Dinoprost binds to the extracellular domain of the FP receptor, inducing a conformational change.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein.

  • PLC Activation: The Gαq-GTP subunit dissociates and activates the enzyme Phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca²⁺) into the cytosol.

  • PKC Activation: DAG remains in the plasma membrane and, along with the increased cytosolic Ca²⁺, activates Protein Kinase C (PKC).

  • Cellular Response: The elevated intracellular Ca²⁺ and activated PKC lead to the phosphorylation of downstream target proteins, culminating in the final cellular response, such as smooth muscle contraction.

FP_Signaling_Pathway cluster_cytosol Cytosol Ligand Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) Ligand->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP₃ PIP2->IP3 PKC_mem PKC DAG->PKC_mem Activates ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases PKC_cyto PKC Ca->PKC_cyto Response Cellular Response (e.g., Contraction) Ca->Response Mediates PKC_cyto->Response Phosphorylates Targets

FP Receptor Gq Signaling Pathway.

Experimental Protocols

Characterizing the interaction of compounds like Dinoprost with the FP receptor involves various in vitro assays. Below are detailed methodologies for two fundamental experiments.

Protocol: Radioligand Competition Binding Assay

This assay quantifies the affinity (Kᵢ) of a test compound (Dinoprost) by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Materials:

  • Receptor Source: Cell membranes prepared from HEK293 cells stably expressing the human FP receptor.

  • Radioligand: [³H]-PGF2α (Tritiated PGF2α).

  • Test Compound: Dinoprost tromethamine.

  • Non-specific Binding Control: High concentration (e.g., 10 µM) of unlabeled PGF2α.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration: GF/B glass fiber filters, pre-soaked in 0.3% polyethyleneimine (PEI).

  • Instrumentation: 96-well plate, filtration manifold, liquid scintillation counter, scintillation cocktail.

Methodology:

  • Plate Preparation: In a 96-well plate, add assay buffer to all wells.

  • Compound Dilution: Prepare a serial dilution of Dinoprost. Add aliquots to the appropriate wells ('Test Compound' wells).

  • Control Wells:

    • Total Binding: Add assay buffer only (no competitor).

    • Non-specific Binding (NSB): Add a high concentration of unlabeled PGF2α.

  • Radioligand Addition: Add [³H]-PGF2α to all wells at a final concentration near its Kₑ value.

  • Receptor Addition: Add the FP receptor-containing membranes to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for 90-120 minutes to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).

  • Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of Dinoprost.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (concentration of Dinoprost that inhibits 50% of specific binding).

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Binding_Assay_Workflow prep 1. Plate Preparation (96-well plate) add_ligands 2. Addition of Reagents - Test Compound (Dinoprost) - Radioligand ([³H]-PGF2α) - Controls (Buffer, Unlabeled PGF2α) prep->add_ligands add_receptor 3. Add Receptor Membranes (Initiate Reaction) add_ligands->add_receptor incubation 4. Incubation (e.g., 120 min @ 25°C) add_receptor->incubation separation 5. Separation (Rapid vacuum filtration) incubation->separation detection 6. Detection (Liquid Scintillation Counting) separation->detection analysis 7. Data Analysis (Calculate IC₅₀ and Kᵢ) detection->analysis

Workflow for a Radioligand Binding Assay.
Protocol: Calcium Mobilization Functional Assay

This assay determines the functional potency (EC₅₀) of an agonist by measuring the increase in intracellular calcium concentration following receptor activation.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human FP receptor.

  • Culture Medium: Standard cell culture medium (e.g., DMEM) with supplements.

  • Assay Plate: Black-walled, clear-bottom 96- or 384-well microplates.

  • Calcium-sensitive Dye: Fluo-4 AM or similar fluorescent calcium indicator.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: Dinoprost tromethamine.

  • Instrumentation: Fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).

Methodology:

  • Cell Seeding: Seed the FP receptor-expressing cells into the black-walled microplates and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) in assay buffer. Probenecid (2.5 mM) is often included to prevent dye leakage from the cells.

    • Remove the culture medium from the cells and add the dye loading solution to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark.

  • Compound Plate Preparation: In a separate plate, prepare a serial dilution of Dinoprost at a higher concentration (e.g., 5x final) in assay buffer.

  • Measurement:

    • Place both the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to monitor fluorescence (e.g., Excitation ~485 nm, Emission ~525 nm).

    • Establish a stable baseline fluorescence reading for each well for 15-20 seconds.

    • The instrument's liquid handler then adds the Dinoprost dilutions from the compound plate to the cell plate.

    • Continue to record the fluorescence signal for an additional 60-120 seconds to capture the peak response.

  • Data Analysis:

    • The change in fluorescence (Peak - Baseline) for each well represents the response.

    • Plot the response against the log concentration of Dinoprost.

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC₅₀, the concentration of Dinoprost that elicits 50% of the maximal calcium response.

Logical_Relationship Ligand Dinoprost Tromethamine Receptor Binds to & Activates FP Receptor Ligand->Receptor Effect Initiates Signal Cascade Leading to Physiological Effect Receptor->Effect

Logical flow from compound to effect.

Conclusion

Dinoprost tromethamine is a well-characterized, potent, and selective agonist for the prostaglandin F2α (FP) receptor. Its mechanism of action is primarily mediated through the Gq-PLC-Ca²⁺ signaling pathway, leading to significant physiological effects, most notably the contraction of smooth muscle. The quantitative data on its binding affinity and functional potency, combined with established experimental protocols, provide a solid foundation for its use as a therapeutic agent and as a reference compound in pharmacological research and drug development. Understanding the technical details presented in this guide is crucial for scientists working to explore the therapeutic potential of FP receptor modulation.

References

A Comprehensive Technical Guide to (5R)-Dinoprost Tromethamine and its Scientific Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a technical overview of (5R)-Dinoprost tromethamine, a widely utilized synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). This document details its various synonyms used in scientific literature, its mechanism of action through specific signaling pathways, relevant experimental protocols, and key quantitative data.

Scientific Synonyms for this compound

This compound is identified by a variety of names in scientific and commercial contexts. A comprehensive understanding of these synonyms is crucial for effective literature review and research. The compound is officially registered under the CAS Number 38562-01-5 .

Synonym CategorySynonym
Chemical Names (5Z,9α,11α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid – 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)[1]
Dinoprost tromethamine[1][2][3][4][5][6][7][8]
Dinoprost trometamol[1][4][6][8][9]
Prostaglandin F2α tromethamine salt[2][9][10]
PGF2α tromethamine[1][5]
PGF2α-THAM[2]
PGF2α tris salt[1][9]
Commercial Names Lutalyse®[1][2][5][9]
Prostin F2 Alpha®[2][5][6][8]
Ensaprost®[2]
Zinoprost®[6][8]

Signaling Pathways

This compound exerts its biological effects primarily by acting as a potent agonist for the Prostaglandin F2α receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[2][9][11][12] The activation of the FP receptor initiates a cascade of intracellular signaling events.

Primary Gq-PLC Signaling Pathway

The canonical signaling pathway activated by the FP receptor involves its coupling to the Gq class of heterotrimeric G proteins.[13] This initiates a well-defined signaling cascade:

  • Activation of Phospholipase C (PLC): The activated α-subunit of Gq stimulates the membrane-bound enzyme Phospholipase C.

  • Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

  • Generation of Second Messengers: This hydrolysis yields two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

  • Activation of Protein Kinase C (PKC): The increased intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as smooth muscle contraction.

Gq_PLC_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ Ca->PKC activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular_Response phosphorylates targets ER->Ca releases Cell_Culture_Workflow start Start: Cultured Cells prepare_drug Prepare Dinoprost tromethamine solution start->prepare_drug treat_cells Treat cells with Dinoprost tromethamine prepare_drug->treat_cells incubate Incubate for a defined period treat_cells->incubate harvest Harvest cells incubate->harvest analysis Downstream Analysis (e.g., Western Blot, qPCR) harvest->analysis

References

The Discovery and Enduring Significance of Dinoprost Tromethamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Dinoprost (B1670695) tromethamine, the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), represents a cornerstone in reproductive medicine and veterinary practice. Its discovery is intrinsically linked to the broader history of prostaglandin research, a field that has revolutionized our understanding of localized hormonal signaling. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of dinoprost tromethamine. It delves into the seminal synthetic strategies, presents key quantitative pharmacological data, and outlines detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering a deep insight into this pivotal therapeutic agent.

A Historical Perspective: From "Prostaglandin" to a Potent Therapeutic

The journey to the clinical use of dinoprost tromethamine is a multi-decade saga of scientific inquiry, beginning with the initial observations of the physiological effects of seminal fluid.

  • Early Observations (1930s): The story begins in the 1930s when American gynecologists Kurzrok and Lieb noted that human semen could induce both contraction and relaxation of the uterine muscle. Independently, Swedish physiologist Ulf von Euler identified a lipid-soluble acidic substance in seminal fluid that caused smooth muscle contraction and lowered blood pressure. Believing it originated from the prostate gland, he named this substance "prostaglandin".

  • Isolation and Structural Elucidation (1950s-1960s): For two decades, the exact nature of "prostaglandin" remained a mystery. In the 1950s, Sune K. Bergström, a Swedish biochemist, undertook the arduous task of isolating and purifying these compounds from sheep seminal vesicles. His pioneering work, utilizing advanced techniques for the time, revealed that "prostaglandin" was not a single substance but a family of related fatty acid derivatives. Bergström, along with his student Bengt I. Samuelsson, went on to elucidate the chemical structures of several prostaglandins (B1171923), including PGF2α, and discovered that they are synthesized from arachidonic acid.

  • The Dawn of Therapeutic Applications (1960s-1970s): The elucidation of the structure of PGF2α opened the door to understanding its physiological roles and therapeutic potential. In the late 1960s, Sultan Karim discovered that PGF2α could induce labor in pregnant women at term, confirming its potent uterotonic activity. This discovery was a major catalyst for the development of prostaglandins as clinical agents.

  • The Nobel Prize and a New Field of Research (1982): In recognition of their groundbreaking work on prostaglandins and related biologically active substances, Sune K. Bergström, Bengt I. Samuelsson, and British pharmacologist John R. Vane were jointly awarded the Nobel Prize in Physiology or Medicine in 1982. Their research laid the foundation for a new field of study focused on these powerful local hormones and their roles in health and disease.

The Chemical Blueprint: Synthesis of Dinoprost

The total synthesis of a complex, stereochemically rich molecule like PGF2α was a formidable challenge for organic chemists. The landmark achievement in this area was the stereocontrolled synthesis developed by E.J. Corey and his group in 1969, which remains a classic in the field of organic synthesis. The "Corey lactone" is a key intermediate in this synthetic route.

The tromethamine salt of dinoprost is then prepared by reacting the free acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol (tromethamine).

Below is a generalized workflow for the synthesis of dinoprost, highlighting the key transformations from the Corey lactone.

G cluster_synthesis Corey Synthesis of Dinoprost from Corey Lactone Corey_lactone Corey Lactone Diol Protection Protection of Hydroxyl Groups Corey_lactone->Protection Reduction Reduction of Lactone to Lactol Protection->Reduction Wittig_upper Wittig Reaction (Upper Side Chain) Reduction->Wittig_upper Oxidation Oxidation of Alcohol to Aldehyde Wittig_upper->Oxidation HWE Horner-Wadsworth-Emmons Reaction (Lower Side Chain) Oxidation->HWE Reduction_ketone Stereoselective Reduction of Ketone HWE->Reduction_ketone Deprotection Deprotection of Hydroxyl Groups Reduction_ketone->Deprotection Hydrolysis Ester Hydrolysis Deprotection->Hydrolysis Dinoprost Dinoprost (PGF2α) Hydrolysis->Dinoprost G cluster_pathway Dinoprost Tromethamine Signaling Pathway Dinoprost Dinoprost Tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to G_protein Gq/11 Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction Induces Downstream Downstream Signaling PKC->Downstream G cluster_feedback Oxytocin-PGF2α Positive Feedback Loop Oxytocin Oxytocin Uterus Uterus Oxytocin->Uterus Stimulates PGF2a PGF2α Uterus->PGF2a Produces PGF2a->Oxytocin Stimulates Release PGF2a->Uterus Sensitizes to Oxytocin G cluster_protocol FP Receptor Radioligand Binding Assay Workflow Preparation Membrane Preparation (from cells/tissue expressing FP receptor) Assay_setup Assay Setup (96-well plate) - Membranes - Radioligand (e.g., [³H]-PGF2α) - Dinoprost (competitor) Preparation->Assay_setup Incubation Incubation (to reach equilibrium) Assay_setup->Incubation Filtration Rapid Vacuum Filtration (to separate bound and free radioligand) Incubation->Filtration Washing Washing of Filters Filtration->Washing Quantification Scintillation Counting (to measure radioactivity) Washing->Quantification Analysis Data Analysis (IC50 and Ki determination) Quantification->Analysis G cluster_protocol Uterine Smooth Muscle Contraction Assay Workflow Tissue Uterine Tissue Preparation (e.g., from rat or human biopsy) Mounting Mounting of Tissue Strips in Organ Bath Tissue->Mounting Equilibration Equilibration Period Mounting->Equilibration Stimulation Addition of Dinoprost (cumulative concentrations) Equilibration->Stimulation Measurement Measurement of Contraction (Force, Frequency, Duration) Stimulation->Measurement Analysis Data Analysis (Dose-Response Curve) Measurement->Analysis

(5R)-Dinoprost tromethamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (5R)-Dinoprost Tromethamine

Introduction

Dinoprost (B1670695) tromethamine is the tromethamine salt of dinoprost, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2] It is a potent pharmacological agent with significant applications in both human and veterinary medicine, primarily in reproductive health management.[3] As an agonist of the prostaglandin F (FP) receptor, it stimulates myometrial contractions, induces luteolysis (the regression of the corpus luteum), and facilitates cervical relaxation.[1][2][4] This guide provides a comprehensive overview of its chemical structure, properties, mechanism of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Structure and Identity

Dinoprost tromethamine is composed of the biologically active dinoprost (PGF2α) molecule and a tromethamine (also known as tris) salt moiety. The specific stereochemistry of dinoprost is crucial for its biological activity.[5][6]

  • IUPAC Name : 2-amino-2-(hydroxymethyl)propane-1,3-diol;(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid[7]

  • Synonyms : PGF2α Tromethamine, Dinoprost Trometamol, Lutalyse, Prostin F2 alpha[3][1][8]

  • CAS Number : 38562-01-5[1][2][8]

  • Molecular Formula : C24H45NO8[1][2][8]

  • Chemical Structure : The molecule consists of a cyclopentane (B165970) ring with two hydroxyl groups and two aliphatic side chains. The tromethamine salt improves the compound's stability and solubility.

Physicochemical and Pharmacological Properties

The physicochemical properties of dinoprost tromethamine are summarized in the table below. These characteristics are essential for its formulation, storage, and delivery.

PropertyValueSource(s)
Molecular Weight 475.62 g/mol [1][7][8]
Appearance White to off-white, very hygroscopic, crystalline powder[5]
Melting Point 100-101 °C[2][8]
Solubility Water: 1 mg/mL to 95 mg/mLEthanol: 50 mg/mL to 95 mg/mLDMSO: 95 mg/mL[1][2][8]
Storage Temperature -20°C[2]
Stability Aqueous solutions are stable for 30 days at 2-8°C. Avoid repeated freeze-thaw cycles.[2][8]
Hydrogen Bond Donor Count 8[7]
Hydrogen Bond Acceptor Count 9[7]
Topological Polar Surface Area 185 Ų[7]
InChIKey IYGXEHDCSOYNKY-RZHHZEQLSA-N[2][8]

Mechanism of Action and Signaling Pathway

Dinoprost tromethamine exerts its effects by mimicking endogenous PGF2α. It is a potent agonist for the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR).[9][10]

The binding of dinoprost to the FP receptor initiates a cascade of intracellular events. This activation leads to an increase in intracellular calcium levels, which in turn causes the contraction of smooth muscle cells, particularly in the myometrium (uterine muscle). This contractile effect is the basis for its use in inducing labor and managing postpartum hemorrhage.[9][4]

Furthermore, dinoprost plays a critical role in luteolysis.[3][2] It acts directly on the corpus luteum in the ovary to inhibit progesterone (B1679170) production and induce its regression.[3][2] This action lowers progesterone levels, which is essential for synchronizing estrus cycles in veterinary medicine and for therapeutic abortion.[3] In some biological systems, PGF2α and oxytocin (B344502) form a positive feedback loop to facilitate the degradation of the corpus luteum.[11]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Physiological Effects DT (5R)-Dinoprost Tromethamine FP_Receptor Prostaglandin F Receptor (GPCR) DT->FP_Receptor Binds to Luteolysis Luteolysis & ↓ Progesterone DT->Luteolysis Directly Induces G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) Activation G_Protein->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Stimulates Ca_Increase Increased Intracellular [Ca²⁺] Ca_Release->Ca_Increase Contraction Smooth Muscle Contraction (Myometrium) Ca_Increase->Contraction G Start (-)-Corey Lactone Intermediate Step1 Oxidation Start->Step1 Product1 Lactone Aldehyde Step1->Product1 Step2 Wittig-Horner Reaction Product1->Step2 Product2 Alkene Intermediate Step2->Product2 Step3 Carbonyl Reduction Product2->Step3 Product3 Alcohol Intermediate (Dinoprost) Step3->Product3 Step4 Salt Formation with Tromethamine Product3->Step4 Final Dinoprost Tromethamine (Crystalline Solid) Step4->Final

References

Biological role of prostaglandin F2 alpha in luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Role of Prostaglandin (B15479496) F2 alpha in Luteolysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy in mammals through the secretion of progesterone (B1679170).[1][2] In the absence of pregnancy, the CL must regress to allow for the initiation of a new reproductive cycle. This process, termed luteolysis, involves a rapid decline in progesterone synthesis (functional luteolysis) followed by the structural involution and death of luteal cells (structural luteolysis).[1][2][3] In many species, the primary physiological trigger for luteolysis is Prostaglandin F2 alpha (PGF2α), a lipid autacoid synthesized by the uterus.[4][5][6] Understanding the intricate molecular mechanisms by which PGF2α orchestrates the demise of the corpus luteum is critical for developing new strategies in reproductive medicine and animal husbandry. This guide provides a detailed examination of the signaling pathways, cellular responses, and experimental methodologies related to PGF2α-induced luteolysis.

PGF2α Signaling Pathways in Luteal Cells

PGF2α initiates its luteolytic action by binding to the Prostaglandin F2α Receptor (FP), a G protein-coupled receptor (GPCR) located on the plasma membrane of luteal cells, predominantly the large luteal cells.[7] This binding event triggers a cascade of intracellular signaling events that ultimately suppress steroidogenesis and promote apoptosis.

Primary Signaling Cascade: Gq/PLC Pathway

The canonical signaling pathway activated by the PGF2α-FP receptor complex involves the Gq alpha subunit of a heterotrimeric G protein. This activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8][9]

  • IP3 and Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytosol. This sharp increase in intracellular Ca2+ is a pivotal event in PGF2α's action.

  • DAG and Protein Kinase C (PKC) Activation : DAG, along with the elevated Ca2+, activates Protein Kinase C (PKC).[10][11] Activated PKC phosphorylates a wide array of downstream target proteins, mediating many of PGF2α's anti-steroidogenic and pro-apoptotic effects.[8][10] Studies have shown that activating PKC with phorbol (B1677699) esters mimics the inhibitory actions of PGF2α on progesterone production, and inhibiting PKC can abolish these effects.[10]

Downstream and Interacting Pathways

Beyond the primary PLC/PKC axis, PGF2α signaling integrates with other pathways to ensure the complete shutdown of luteal function.

  • MAPK/ERK Pathway : PGF2α has been shown to activate the Raf/MEK1/MAPK (ERK) signaling cascade in luteal cells.[8] This pathway can transduce signals from the cell surface to the nucleus, potentially regulating the transcription of genes involved in luteolysis.[8]

  • Endoplasmic Reticulum (ER) Stress : The significant release of calcium from the ER can lead to ER stress. This condition activates the unfolded protein response (UPR) and can be a potent trigger for apoptosis.[1][3]

  • Apoptotic Pathways : PGF2α engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-dependent) apoptotic pathways.[1][3][12] This involves the upregulation of Fas ligand (FasL), an increased Bax/Bcl-2 ratio, and the activation of initiator and executioner caspases.[7][13][14]

PGF2a_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_organelles Organelles cluster_nucleus Nucleus cluster_effects PGF2a PGF2α FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca²⁺]i Ca2->PKC Co-activates Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca2->Progesterone_Inhibition RAF_MEK_ERK Raf/MEK/ERK Pathway PKC->RAF_MEK_ERK Activates PKC->Progesterone_Inhibition Mediates Apoptosis Apoptosis PKC->Apoptosis Promotes Gene_Expression Altered Gene Expression RAF_MEK_ERK->Gene_Expression Regulates ER->Ca2 Releases Ca²⁺ ER->Apoptosis ER Stress Mito Mitochondrion Mito->Apoptosis Intrinsic Pathway Gene_Expression->Apoptosis

Caption: PGF2α signaling cascade in luteal cells.

Functional Luteolysis: Inhibition of Progesterone Synthesis

A primary and rapid effect of PGF2α is the shutdown of progesterone production. This occurs through multiple mechanisms targeting the steroidogenic pathway.

  • Inhibition of cAMP : PGF2α can inhibit gonadotropin-stimulated cyclic AMP (cAMP) accumulation, a key second messenger for luteinizing hormone (LH) action which promotes steroidogenesis.[10]

  • Disruption of Cholesterol Transport : The rate-limiting step in steroidogenesis is the transport of cholesterol to the inner mitochondrial membrane, a process facilitated by the Steroidogenic Acute Regulatory (StAR) protein.[15][16] PGF2α rapidly decreases the expression of StAR protein, effectively halting the substrate supply for progesterone synthesis.[15][17] This decrease in StAR protein can occur as early as 30 minutes to one hour after PGF2α administration and precedes a significant drop in StAR mRNA.[15][17]

  • Reduced Steroidogenic Enzyme Expression : While the immediate effect is on StAR protein, prolonged PGF2α action also leads to a reduction in the mRNA levels of key steroidogenic enzymes like P450 side-chain cleavage (P450scc).[15]

Structural Luteolysis: Induction of Apoptosis

Following the decline in function, PGF2α initiates structural regression of the CL by inducing apoptosis, or programmed cell death, in luteal cells.[3][12]

  • Activation of Caspases : PGF2α triggers the activation of apoptotic signaling cascades, leading to the activation of executioner caspases like Caspase-3.[7][14][18] Both the extrinsic pathway, signaled via death receptors like Fas, and the intrinsic pathway, involving the mitochondria, are implicated.[1]

  • Alteration of Bcl-2 Family Proteins : The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for cell survival. PGF2α shifts this balance in favor of apoptosis, increasing the Bax/Bcl-2 ratio as early as 4 hours post-treatment.[7][14]

  • DNA Fragmentation : A hallmark of apoptosis is the fragmentation of nuclear DNA. Evidence of DNA oligonucleosome formation becomes discernible in luteal tissue approximately 18-24 hours after PGF2α administration.[7]

Quantitative Data on PGF2α-Induced Luteolysis

The following tables summarize quantitative findings from various studies, illustrating the potent effects of PGF2α on luteal cell function and viability.

Table 1: Effect of PGF2α on Luteal Cell Apoptosis

SpeciesCell TypePGF2α ConcentrationExposure TimeParameter MeasuredResultReference
GoatLuteal Cells1 µM24 hApoptotic Rate (Flow Cytometry)Control: 4.76% ± 0.24%PGF2α: 15.62% ± 3.12%[1][3]
BovineCorpus LuteumIn vivo injection18 hIn situ ApoptosisIncreased number of apoptotic cells observed[7]
RatCorpus LuteumIn vivo injection24 hDNA FragmentationIncreased DNA oligonucleosome formation[7]

Table 2: Effect of PGF2α on Steroidogenesis and Related Gene Expression

SpeciesModelPGF2α TreatmentTime PointParameter MeasuredResultReference
RatIn vivoLuteolytic Injection30 minOvarian StAR mRNASignificant decrease (p<0.02)[15]
RatIn vivoLuteolytic Injection4 hOvarian StAR mRNA (3.4kb)4-fold reduction (p<0.01)[15]
RatIn vivoLuteolytic Injection4 hOvarian P450scc mRNA~70% reduction[15]
RatIsolated CLIn vivo injection1 hStAR Protein (30kDa & 37kDa)Significantly lower than control[17]
BovineIn vivo25 mg (i.m.)2 hSerum ProgesteroneSignificant decrease (p<0.01)[19]
BovineIn vivo25 mg (i.m.)4 hLuteal Tissue Progesterone~50% decrease (p<0.05)[19]

Experimental Protocols

Reproducing and building upon research in luteolysis requires robust and standardized methodologies. Below are detailed protocols for key experiments cited in the study of PGF2α's role.

Protocol 1: In Vitro Luteal Cell Culture and PGF2α Treatment

This protocol describes the isolation and culture of luteal cells for studying the direct effects of PGF2α.

  • Corpus Luteum Collection : Aseptically collect ovaries containing a mid-luteal phase CL from the target species (e.g., bovine, porcine) at a local abattoir.[20] Transport ovaries on ice in a saline solution containing antibiotics.

  • CL Dissection : Excise the CL from the ovarian stroma. Remove any connective tissue and wash with sterile phosphate-buffered saline (PBS).

  • Cell Dissociation : Mince the luteal tissue into small fragments (1-2 mm³). Digest the tissue in a solution of DMEM/F-12 medium containing collagenase (e.g., 0.2% w/v) and DNase I (e.g., 0.02% w/v) for 60-90 minutes at 37°C with gentle agitation.

  • Cell Filtration and Purification : Filter the cell suspension through a series of nylon meshes (e.g., 100 µm then 40 µm) to remove undigested tissue. Centrifuge the filtrate, discard the supernatant, and resuspend the cell pellet in fresh medium.

  • Cell Plating : Count viable cells using a hemocytometer and trypan blue exclusion. Plate cells in culture dishes at a desired density (e.g., 2 x 10⁵ cells/well in a 24-well plate) in culture medium (e.g., DMEM/F-12 supplemented with 10% fetal bovine serum, antibiotics).

  • PGF2α Treatment : After allowing cells to adhere and stabilize (typically 24-48 hours), replace the medium with serum-free or low-serum medium containing the desired concentrations of PGF2α (e.g., 0.01-1.0 µM).[12] Include vehicle-only wells as a control.

  • Endpoint Analysis : After the desired incubation period (e.g., 24 hours), collect the culture medium for hormone assays (e.g., progesterone RIA/ELISA) and lyse the cells for protein (Western Blot) or RNA (RT-qPCR) analysis, or prepare them for apoptosis assays.

Experimental_Workflow_In_Vitro cluster_analysis Endpoint Analysis start Ovary Collection (Mid-luteal phase CL) dissect CL Excision & Mincing start->dissect digest Enzymatic Digestion (Collagenase, DNase I) dissect->digest filter Cell Filtration & Washing digest->filter plate Cell Counting & Plating filter->plate treat PGF2α Treatment (Varying Doses & Times) plate->treat hormone Hormone Assay (Progesterone) treat->hormone apoptosis Apoptosis Assay (Flow Cytometry, Caspase) treat->apoptosis gene_protein Gene/Protein Expression (RT-qPCR, Western Blot) treat->gene_protein

Caption: Workflow for in vitro luteolysis studies.

Protocol 2: Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

  • Cell Collection : Following PGF2α treatment (as in Protocol 1), collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.

  • Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Incubation : Add Annexin V-FITC (fluorescein isothiocyanate) and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate the cells for 15 minutes at room temperature in the dark.[3]

  • Analysis : Analyze the stained cells by flow cytometry within one hour. Use appropriate controls (unstained, Annexin V-only, PI-only) to set compensation and gates.

  • Data Interpretation :

    • Viable cells : Annexin V-negative and PI-negative.

    • Early apoptotic cells : Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

    • Necrotic cells : Annexin V-negative and PI-positive.

Logical Progression of Luteolytic Events

PGF2α-induced luteolysis is a temporally orchestrated process. It begins with a rapid functional decline and culminates in structural demolition.

Luteolysis_Timeline PGF2a_Pulse PGF2α Pulse from Uterus Receptor_Binding Binds to FP Receptor PGF2a_Pulse->Receptor_Binding < 1 min Signaling_Activation Ca²⁺/PKC Activation Receptor_Binding->Signaling_Activation < 5 min StAR_Inhibition ↓ StAR Protein Expression Signaling_Activation->StAR_Inhibition < 1 hour Apoptosis_Initiation ↑ Bax/Bcl-2 Ratio Caspase Activation Signaling_Activation->Apoptosis_Initiation 4-12 hours Progesterone_Decline ↓ Progesterone (Functional Luteolysis) StAR_Inhibition->Progesterone_Decline 1-4 hours Progesterone_Decline->Apoptosis_Initiation Facilitates Structural_Regression Cell Death & Tissue Remodeling (Structural Luteolysis) Apoptosis_Initiation->Structural_Regression > 18 hours

Caption: Temporal sequence of events in PGF2α-induced luteolysis.

Conclusion and Implications for Drug Development

Prostaglandin F2α is the principal initiator of luteolysis in many non-primate mammals, acting through a well-defined signaling cascade that leads to the inhibition of progesterone synthesis and the induction of apoptosis. The binding of PGF2α to its receptor triggers the PLC-IP3/DAG pathway, resulting in increased intracellular calcium and PKC activation. These signals rapidly inhibit the StAR protein, halting steroidogenesis, and subsequently activate intrinsic and extrinsic apoptotic pathways, leading to the structural demise of the corpus luteum.

For drug development professionals, a deep understanding of this pathway is paramount. PGF2α analogues are widely used in veterinary medicine to synchronize estrous cycles.[18] Conversely, the development of potent and specific FP receptor antagonists or inhibitors of downstream signaling molecules (e.g., PKC isoforms) could offer therapeutic avenues for preventing premature luteolysis and treating luteal phase defects, thereby enhancing fertility in both humans and animals. Further research into the cross-talk between PGF2α signaling and other luteotropic and luteolytic factors will continue to uncover novel targets for pharmacological intervention.

References

An In-depth Technical Guide on the Receptor Binding Affinity of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary and human medicine. Its physiological and pharmacological effects are primarily mediated through its interaction with the prostaglandin F2α receptor, also known as the FP receptor. The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular events, leading to various physiological responses, including uterine muscle contraction and reduction of intraocular pressure.

This technical guide provides a comprehensive overview of the receptor binding affinity of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of its interaction with prostanoid receptors, the experimental methodologies used to determine these affinities, and the subsequent signaling pathways.

Quantitative Receptor Binding Data

The binding affinity of this compound and its parent compound, PGF2α, has been characterized across a panel of human prostanoid receptors. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The following table summarizes the binding affinities (Ki in nM) of PGF2α for various human prostanoid receptors, as determined in studies using recombinant receptors expressed in human embryonic kidney (HEK) 293 cells.[1]

Receptor SubtypeLigandKi (nM)
FP PGF2α5.0
EP1 PGF2α130
EP2 PGF2α>10,000
EP3 PGF2α46
EP4 PGF2α870
DP PGF2α640
IP PGF2α>10,000
TP PGF2α130

Data adapted from Abramovitz et al., 2000.[1]

This data clearly demonstrates that PGF2α, and by extension its stable analog this compound, is a highly potent and selective agonist for the FP receptor. While it exhibits some affinity for the EP1, EP3, and TP receptors, it is significantly less potent at these sites compared to the FP receptor. Its affinity for the EP2, EP4, DP, and IP receptors is very low.

Experimental Protocols

The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (in this case, Dinoprost) to displace a radiolabeled ligand that has a known high affinity for the receptor.

Radioligand Binding Assay for FP Receptor Affinity

This protocol provides a representative methodology for determining the binding affinity of this compound for the human FP receptor.

1. Materials:

  • Cell Culture: HEK293 cells stably expressing the human FP receptor.

  • Membrane Preparation: Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) with protease inhibitors.

  • Radioligand: [3H]-PGF2α (specific activity ~100-200 Ci/mmol).

  • Unlabeled Ligand: this compound.

  • Assay Buffer: Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Filtration: Glass fiber filters (e.g., Whatman GF/B) presoaked in a solution like 0.5% polyethyleneimine (PEI).

  • Scintillation Cocktail: A liquid scintillation cocktail compatible with the filter type.

2. Methods:

  • Membrane Preparation:

    • Harvest cultured HEK293-FP cells and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in ice-cold homogenization buffer.

    • Homogenize the cells using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay). Membranes can be stored at -80°C until use.[2]

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the competing ligand (this compound).

    • Total Binding Wells: Add a fixed concentration of [3H]-PGF2α (typically at or below its Kd) and the cell membrane preparation to the assay buffer.

    • Non-specific Binding Wells: Add the same components as the total binding wells, plus a high concentration of unlabeled PGF2α (e.g., 10 µM) to saturate the receptors.

    • Competition Wells: Add the cell membrane preparation, the fixed concentration of [3H]-PGF2α, and varying concentrations of this compound.

    • Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).[2]

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

Upon binding of an agonist like this compound, the FP receptor undergoes a conformational change that allows it to couple to and activate heterotrimeric G-proteins, primarily of the Gq family.[3] This initiates a well-defined signaling cascade.

FP Receptor Signaling Pathway

The activation of the Gq protein by the agonist-bound FP receptor leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to the ultimate physiological response, such as smooth muscle contraction.

FP_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor Gq Gq FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release ER->Ca2_release Ca2 [Ca²⁺]i Ca2_release->Ca2 increases Ca2->PKC co-activates Response Physiological Response PKC->Response phosphorylates targets

Caption: FP Receptor Gq Signaling Pathway

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a competitive radioligand binding assay to determine the binding affinity of a test compound.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (e.g., from HEK293-FP cells) Start->Membrane_Prep Assay_Setup Assay Setup (96-well plate) - Total Binding - Non-specific Binding - Competition Membrane_Prep->Assay_Setup Incubation Incubation (to reach equilibrium) Assay_Setup->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Washing Filter Washing (remove non-specifics) Filtration->Washing Counting Scintillation Counting (quantify radioactivity) Washing->Counting Data_Analysis Data Analysis - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow

Logical Relationship: Dinoprost Binding Selectivity

This diagram provides a conceptual representation of the binding selectivity of Dinoprost (PGF2α) for the FP receptor compared to other prostanoid receptors, based on the quantitative data.

Binding_Selectivity cluster_high_affinity High Affinity cluster_moderate_affinity Moderate Affinity cluster_low_affinity Low Affinity Dinoprost (5R)-Dinoprost (PGF2α) FP FP Receptor (Ki = 5.0 nM) Dinoprost->FP EP3 EP3 Receptor (Ki = 46 nM) Dinoprost->EP3 EP1 EP1 Receptor (Ki = 130 nM) Dinoprost->EP1 TP TP Receptor (Ki = 130 nM) Dinoprost->TP DP DP Receptor (Ki = 640 nM) Dinoprost->DP EP4 EP4 Receptor (Ki = 870 nM) Dinoprost->EP4 EP2 EP2 Receptor (Ki > 10,000 nM) Dinoprost->EP2 IP IP Receptor (Ki > 10,000 nM) Dinoprost->IP

Caption: Dinoprost Prostanoid Receptor Selectivity

Conclusion

This compound is a highly potent and selective agonist for the prostaglandin FP receptor. Its high affinity for the FP receptor underpins its therapeutic efficacy in indications such as the induction of labor and the treatment of postpartum hemorrhage. While it exhibits some measurable affinity for other prostanoid receptors, particularly EP1, EP3, and TP, its activity at these sites is considerably lower. A thorough understanding of its receptor binding profile, the methodologies used for its determination, and the downstream signaling pathways is crucial for the continued development and optimization of therapeutic strategies targeting the prostaglandin system. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working in this field.

References

Pharmacokinetics of (5R)-Dinoprost Tromethamine in Animal Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in veterinary medicine to synchronize estrus and for therapeutic termination of pregnancy in various animal species, including cattle, mares, sows, and small ruminants. Its pharmacological action is mediated through the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, leading to the regression of the corpus luteum. A thorough understanding of the pharmacokinetic profile of dinoprost (B1670695) tromethamine in different animal models is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing potential side effects. This technical guide provides a comprehensive overview of the available data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in key animal models.

Pharmacokinetic Profile

The pharmacokinetic profile of dinoprost tromethamine is characterized by rapid absorption following parenteral administration and a very short biological half-life, measured in minutes. The compound is quickly cleared from the bloodstream, primarily through extensive metabolism in the lungs and liver.

Absorption

Following intramuscular (IM) or subcutaneous (SC) injection, dinoprost tromethamine is rapidly absorbed into the systemic circulation. Studies in cattle have demonstrated that the route of administration can influence the concentration profile of its primary metabolite, 13,14-dihydro-15-keto-PGF2α (PGFM). Subcutaneous administration has been shown to result in greater circulating PGFM concentrations within the first 90 minutes post-injection compared to intramuscular administration.

Distribution

Information on the detailed tissue distribution of radiolabeled dinoprost tromethamine in various animal models is limited in the publicly available literature. However, it is understood that prostaglandins (B1171923) are generally distributed throughout the body.

Metabolism

The metabolism of dinoprost is rapid and extensive, serving as the primary mechanism of its clearance. The initial and rate-limiting step in the metabolic cascade is the oxidation of the hydroxyl group at carbon 15, a reaction catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This results in the formation of the biologically inactive 15-keto-dinoprost. This metabolite is then further reduced at the C13-14 double bond to form 13,14-dihydro-15-keto-dinoprost (PGFM), the main circulating metabolite.

Subsequent metabolic steps involve β-oxidation and ω-oxidation of the side chains, leading to the formation of dicarboxylic acids that are then excreted. Phase II metabolism, specifically glucuronide conjugation, has been identified as a pathway for the metabolism of prostaglandins, facilitating their excretion.

Excretion

The metabolites of dinoprost are primarily excreted in the urine and feces. The exact proportions of urinary and fecal excretion of dinoprost and its metabolites have not been extensively quantified in the available literature for most animal models.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Dinoprost Metabolite (PGFM) in Lactating Holstein Cows Following a Single 25 mg Dose of Dinoprost Tromethamine

ParameterIntramuscular (IM) AdministrationSubcutaneous (SC) Administration
Tmax (peak concentration time) Not explicitly reportedNot explicitly reported
Cmax (peak concentration) Lower than SC administrationGreater than IM administration from 15 to 90 min post-treatment
AUC (0-90 min) 1,146 ± 177 pg·h/mL1,664 ± 129 pg·h/mL

Data derived from a study on lactating Holstein cows. The focus was on the metabolite PGFM, not the parent compound dinoprost.

Experimental Protocols

Pharmacokinetic Study in Cattle

A representative experimental design to evaluate the pharmacokinetics of dinoprost tromethamine in cattle involves the following steps:

  • Animal Model: Multiparous lactating Holstein cows.

  • Drug Administration: A single dose of 25 mg of dinoprost tromethamine administered either intramuscularly (IM) in the semitendinosus muscle or subcutaneously (SC) in the neck.

  • Blood Sampling: Blood samples are collected via jugular catheters at frequent intervals post-administration (e.g., every 15 minutes for the first 2 hours, then at increasing intervals for up to 72 hours).

  • Sample Processing: Plasma is separated by centrifugation and stored at -20°C until analysis.

  • Bioanalytical Method: Plasma concentrations of the dinoprost metabolite, PGFM, are quantified using a validated Enzyme-Linked Immunosorbent Assay (ELISA).

General Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

While a specific detailed protocol for this compound in animal plasma is not widely published, a general approach for prostaglandin analysis using LC-MS/MS would involve:

  • Sample Preparation:

    • Protein Precipitation: Plasma samples are treated with a cold organic solvent (e.g., acetonitrile) to precipitate proteins.

    • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purification of the sample can be achieved using LLE with a suitable solvent (e.g., ethyl acetate) or by passing the sample through an SPE cartridge to isolate the analyte of interest.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with a small percentage of formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly employed for prostaglandins.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for dinoprost and an internal standard are monitored.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Dinoprost Tromethamine

(5R)-Dinoprost acts by binding to the Prostaglandin F2α Receptor (FP Receptor), a G-protein coupled receptor. This binding initiates a signaling cascade that ultimately leads to the physiological effects of the drug, such as luteolysis.

G cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream Physiological_Effects Physiological Effects (e.g., Luteolysis) Downstream->Physiological_Effects G cluster_study_design Study Design cluster_sampling Sampling cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Animal_Selection Animal Model Selection (e.g., Cattle, Rats, Dogs) Dose_Administration Drug Administration (IM or SC) Animal_Selection->Dose_Administration Blood_Collection Serial Blood Sampling Dose_Administration->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Plasma_Separation->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) LC_MS_MS->PK_Modeling Parameter_Calculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->Parameter_Calculation

An In-depth Technical Guide on the Downstream Signaling Pathways of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , a synthetic analog of the naturally occurring Prostaglandin (B15479496) F2α (PGF2α), is a potent agonist for the Prostaglandin F receptor (FP receptor).[1][2][3] As a member of the G-protein coupled receptor (GPCR) family, the FP receptor, upon binding with Dinoprost (B1670695), initiates a cascade of intracellular signaling events that mediate its diverse physiological and pharmacological effects.[4][5] These effects are crucial in various biological processes, including myometrial contraction during labor, luteolysis, and the regulation of intraocular pressure, making it a significant compound in both veterinary and human medicine.[1][6][7]

This technical guide provides a detailed overview of the core downstream signaling pathways activated by this compound, presents quantitative data from relevant studies, outlines key experimental methodologies, and visualizes the signaling cascades for researchers, scientists, and drug development professionals.

Core Signaling Pathways

The biological actions of this compound are primarily mediated through the activation of the FP receptor, which canonically couples to the Gq class of G-proteins. This interaction triggers a well-defined signaling cascade leading to increases in intracellular calcium and activation of various protein kinases. Furthermore, this primary pathway engages in significant crosstalk with other critical signaling networks, such as receptor tyrosine kinases and the MAPK pathway.

Gq/Phospholipase C (PLC) Pathway

The canonical signaling route for the FP receptor involves its coupling to Gq proteins.

  • Receptor Activation : this compound binds to the FP receptor, inducing a conformational change.

  • Gq Protein Activation : The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the heterotrimeric Gq protein, leading to its activation and dissociation from the βγ-subunits.

  • Phospholipase C (PLC) Stimulation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

  • Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization : IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[8] This rapid increase in intracellular calcium is a hallmark of FP receptor activation.[8][9]

  • Protein Kinase C (PKC) Activation : DAG, along with the elevated cytosolic Ca2+, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a multitude of downstream target proteins, leading to various cellular responses like smooth muscle contraction.

Gq_PLC_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor binds Gq Gq Protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ (intracellular) ER->Ca2 releases Ca2->PKC co-activates Response Cellular Responses (e.g., Contraction) PKC->Response phosphorylates targets

Caption: The canonical Gq/PLC signaling pathway activated by this compound.
Crosstalk with EGFR and MAPK Pathways

FP receptor activation is not limited to the PLC cascade. Significant crosstalk occurs with receptor tyrosine kinase pathways, particularly the Epidermal Growth Factor Receptor (EGFR), leading to mitogen-activated protein kinase (MAPK) signaling. This transactivation is crucial for mediating proliferative effects observed in certain cell types, such as endometrial adenocarcinoma cells.[10]

  • EGFR Transactivation : PGF2α acting on the FP receptor can induce the phosphorylation of EGFR.[10] This process is dependent on the upstream activation of PLC.[10]

  • MAPK Cascade Activation : The phosphorylated EGFR serves as a docking site for adaptor proteins (e.g., Grb2, Shc), which in turn recruit and activate downstream signaling molecules. This initiates the classical Ras/Raf/MEK/ERK cascade.

  • ERK1/2 Phosphorylation : The terminal kinases in this cascade, ERK1/2 (extracellular signal-regulated kinases), are phosphorylated and activated.[11] Studies show that PGF2α causes a rapid, time-dependent activation of ERK1/2.[11]

  • Gene Expression and Proliferation : Activated ERK1/2 translocates to the nucleus, where it phosphorylates transcription factors, altering gene expression and promoting cellular outcomes like proliferation.[10] Inhibition of EGFR kinase or MAPK kinase abolishes PGF2α-induced cell proliferation in relevant models.[10]

EGFR_MAPK_Crosstalk cluster_membrane Plasma Membrane cluster_cytosol Cytosol / Nucleus FP_Receptor FP Receptor PLC PLC FP_Receptor->PLC activates EGFR EGFR PLC->EGFR transactivates (via intermediates) Ras Ras EGFR->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates Nucleus Nucleus ERK->Nucleus translocates Proliferation Cell Proliferation Gene Expression Nucleus->Proliferation regulates Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture treatment Treatment: 1. Pre-incubation with Inhibitor (optional) 2. Stimulation with Dinoprost start->treatment lysis Cell Lysis or Fixation treatment->lysis wb Western Blot (p-ERK, p-EGFR) lysis->wb ip_assay Inositol Phosphate Assay lysis->ip_assay prolif_assay Cell Proliferation Assay lysis->prolif_assay analysis Data Analysis & Interpretation wb->analysis ip_assay->analysis prolif_assay->analysis conclusion Pathway Elucidation analysis->conclusion

References

An In-depth Technical Guide on (5R)-Dinoprost Tromethamine for Reproductive Cycle Synchronization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely employed in the reproductive management of livestock. Its primary mechanism of action involves the regression of the corpus luteum (CL), leading to a decline in progesterone (B1679170) levels and the subsequent initiation of a new estrous cycle. This guide provides a comprehensive overview of the signaling pathways, experimental protocols, and quantitative outcomes associated with the use of this compound for reproductive cycle synchronization in various species.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells.[1] This binding initiates a cascade of intracellular events that culminate in both functional and structural luteolysis.

Functional Luteolysis: This involves a rapid decrease in progesterone synthesis and secretion.[2]

Structural Luteolysis: This refers to the apoptosis, or programmed cell death, of luteal cells, leading to the physical regression of the CL.[2]

The signaling cascade is multifaceted and involves several key pathways:

  • Phospholipase C (PLC) Pathway: Activation of the FP receptor stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

  • Calcium Signaling: The increase in intracellular Ca2+ is a critical event that contributes to the activation of various downstream effectors, including calmodulin and calcium-dependent kinases.

  • Apoptosis Induction: this compound induces apoptosis through both the intrinsic and extrinsic pathways.

    • Intrinsic Pathway: This pathway is characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This leads to the activation of caspase-9 and subsequently caspase-3, a key executioner caspase.

    • Extrinsic Pathway: This involves the upregulation of the Fas ligand (FasL) and its receptor (Fas), leading to the activation of caspase-8, which can also activate caspase-3.[3]

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including Raf and MEK1, is also activated by PGF2α and plays a role in mediating its cellular effects.[1]

  • Endoplasmic Reticulum (ER) Stress: PGF2α has been shown to induce ER stress in luteal cells, contributing to apoptosis.[2]

Signaling Pathway of this compound in Luteal Cells

PGF2a_Signaling_Pathway PGF2α Signaling Pathway in Luteal Cells PGF2a (5R)-Dinoprost Tromethamine (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Co-activates Intrinsic_Pathway Intrinsic Apoptosis Pathway Ca2_release->Intrinsic_Pathway Modulates Progesterone_Inhibition ↓ Progesterone Synthesis (Functional Luteolysis) Ca2_release->Progesterone_Inhibition MAPK_Cascade Raf/MEK/MAPK Cascade PKC->MAPK_Cascade Activates PKC->Progesterone_Inhibition MAPK_Cascade->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Apoptosis Pathway MAPK_Cascade->Extrinsic_Pathway Bax_Bcl2 ↑ Bax/Bcl-2 ratio Intrinsic_Pathway->Bax_Bcl2 FasL_Fas ↑ FasL/Fas Extrinsic_Pathway->FasL_Fas Caspase9 Caspase-9 Activation Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation FasL_Fas->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (Structural Luteolysis) Caspase3->Apoptosis Ovsynch_Workflow Ovsynch Protocol Workflow Day0 Day 0 Administer GnRH Day7 Day 7 Administer (5R)-Dinoprost Tromethamine (PGF2α) Day0->Day7 7 days Day9 Day 9 (56h post-PGF2α) Administer GnRH Day7->Day9 56 hours Day10 Day 10 (16h post-GnRH) Timed AI Day9->Day10 16 hours CO_Synch_CIDR_Workflow CO-Synch + CIDR Protocol Workflow Day0 Day 0 Insert CIDR Administer GnRH Day7 Day 7 Remove CIDR Administer (5R)-Dinoprost Tromethamine (PGF2α) Day0->Day7 7 days TAI_Cows 60-66h post-CIDR removal (Cows) Administer GnRH & TAI Day7->TAI_Cows TAI_Heifers 52-56h post-CIDR removal (Heifers) Administer GnRH & TAI Day7->TAI_Heifers CIDR_PG_Logic Logical Flow of CIDR-PG Protocol in Sheep Start Start Protocol Insert_CIDR Insert CIDR (Day 0) Start->Insert_CIDR Progesterone_Suppression Progesterone suppresses estrus and ovulation Insert_CIDR->Progesterone_Suppression Administer_PGF2a Administer (5R)-Dinoprost Tromethamine (PGF2α) (Day 5-7) Progesterone_Suppression->Administer_PGF2a Remove_CIDR Remove CIDR (Day 7) Administer_PGF2a->Remove_CIDR Luteolysis PGF2α induces luteolysis Administer_PGF2a->Luteolysis Progesterone_Drop Rapid drop in progesterone Remove_CIDR->Progesterone_Drop Luteolysis->Progesterone_Drop Estrus_Onset Estrus Onset (24-72h post-removal) Progesterone_Drop->Estrus_Onset Mating_AI Natural Mating or AI Estrus_Onset->Mating_AI

References

An In-depth Technical Guide to the Basic Research Applications of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor). As a member of the physiologically active lipid compounds known as prostaglandins, it mimics the effects of endogenous PGF2α, which is involved in a wide array of physiological and pathological processes.[1] These include smooth muscle contraction, inflammation, reproductive functions, and cellular growth.[2][3] This technical guide provides a comprehensive overview of the basic research applications of this compound, focusing on its mechanism of action, associated signaling pathways, quantitative data from various studies, and detailed experimental protocols.

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects primarily through binding to and activating the FP receptor, a G-protein coupled receptor (GPCR).[3] The activation of the FP receptor initiates a cascade of intracellular signaling events, making it a valuable tool for studying these pathways in various cell and tissue types.

Primary Signaling Pathway: Gq-PLC-IP3-Ca2+

The canonical signaling pathway activated by the FP receptor is the Gq protein-coupled pathway.[3] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[4] The subsequent rise in cytosolic Ca2+ levels, in conjunction with DAG, activates protein kinase C (PKC).[2]

Gq_PLC_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost (B1670695) (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Gq Gq protein FP_Receptor->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca2+ ER->Ca2 releases Ca2->PKC co-activates

Caption: Gq-PLC-IP3-Ca2+ Signaling Pathway.
Downstream Signaling: MAPK/ERK Cascade

Activation of the FP receptor and the subsequent increase in intracellular calcium and PKC activity can lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the Raf/MEK/ERK pathway.[5] This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. PGF2α has been shown to rapidly and transiently activate Raf-1 and B-Raf, which in turn phosphorylate and activate MEK1.[5] MEK1 then phosphorylates and activates the extracellular signal-regulated kinases p42mapk (ERK2) and p44mapk (ERK1).[5] This signaling cascade provides a mechanism to transduce signals from the cell surface to the nucleus, potentially leading to the transcriptional activation of genes.[5]

MAPK_Pathway PKC PKC Raf Raf-1 / B-Raf PKC->Raf activates MEK1 MEK1 Raf->MEK1 phosphorylates & activates ERK p42/p44 MAPK (ERK1/2) MEK1->ERK phosphorylates & activates Nucleus Nucleus ERK->Nucleus translocates to Transcription Transcriptional Activation Nucleus->Transcription leads to

Caption: Downstream MAPK/ERK Signaling Cascade.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds from various in vitro and in vivo studies.

Table 1: In Vitro Quantitative Data
CompoundParameterValueCell/Tissue TypeReference
PGF2αEC50 (InsP3 production)36 nMBovine luteal cells[6]
PGF2αKi (FP Receptor)~1 nMRecombinant human FP receptor[7]
Travoprost acidKi (FP Receptor)35 ± 5 nMRecombinant human FP receptor[4]
Latanoprost acidKi (FP Receptor)98 nMRecombinant human FP receptor[4]
Bimatoprost acidKi (FP Receptor)83 nMRecombinant human FP receptor[4]
AL-8810 (Antagonist)Ki426 ± 63 nMA7r5 cells[8]
AL-8810 (Antagonist)pA26.68 ± 0.23A7r5 cells[8]
PGF2αProliferation Assay Conc.1 nM - 10 µMPrimary cells[5]
PGF2αMAPK Activation Conc.1 µMBovine luteal cells[5]
PGF2αIntracellular Ca2+ Mobilization10⁻⁷ M - 10⁻⁵ MGuinea pig atria[9]
Table 2: In Vivo Quantitative Data
SpeciesApplicationDosageObserved EffectReference
BovineLuteolysis25 mg (IM or SC)Progesterone (B1679170) <0.5 ng/mL at 56 h[10]
OvineLuteolysisNot specifiedSerum progesterone decreased within 12 h[3]
PorcineLuteolysis30 mg (IM)Progesterone decreased from ~16 ng/mL to 4 ng/mL[11]
EquineLuteolysis1.25 mgShortened diestrus and interovulatory intervals[12]
Rhesus MonkeyLuteolysis500 µg (intra-CL)Progesterone significantly lowered within 1 hour[13]
MicrominipigLuteolysis1.5 mg (intra-vulva)Shortened estrous interval[14]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Cell Proliferation Assay (WST-1)

This protocol outlines the assessment of cell proliferation in response to this compound using a WST-1 assay.

Materials:

  • Primary or cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent like DMSO or ethanol)

  • 96-well cell culture plates

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count cells. b. Adjust cell density to the desired concentration (e.g., 2,000-10,000 cells/well). c. Seed 100 µL of the cell suspension into each well of a 96-well plate.[5] d. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[5]

  • Treatment: a. Prepare serial dilutions of this compound in serum-free or low-serum medium to achieve final concentrations ranging from 1 nM to 10 µM.[5] b. Include vehicle control (medium with solvent) and negative control (medium only) wells. c. Aspirate the medium from the wells and add 100 µL of the prepared dilutions or control solutions. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[5]

  • Proliferation Assay: a. At the end of the treatment period, add 10 µL of WST-1 reagent to each well.[15][16] b. Incubate for 1-4 hours at 37°C.[5][15] c. Shake the plate for 1 minute on a shaker.[15] d. Measure the absorbance at ~450 nm using a microplate reader. A reference wavelength of >600 nm can be used.[15]

  • Data Analysis: a. Subtract the background absorbance (medium only) from all readings. b. Normalize the absorbance values of treated wells to the vehicle control. c. Plot the normalized absorbance versus the concentration of this compound to generate a dose-response curve.[5]

WST1_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate_attach Incubate 24h for attachment Seed->Incubate_attach Prepare_dilutions Prepare Dinoprost dilutions Add_treatment Add dilutions to cells Prepare_dilutions->Add_treatment Incubate_treat Incubate for 24-72h Add_treatment->Incubate_treat Add_WST1 Add WST-1 reagent Incubate_WST1 Incubate 1-4h Add_WST1->Incubate_WST1 Read_absorbance Read absorbance (~450nm) Incubate_WST1->Read_absorbance Analyze_data Normalize data and plot dose-response

Caption: WST-1 Cell Proliferation Assay Workflow.
Western Blot Analysis of MAPK (ERK1/2) Activation

This protocol describes the detection of phosphorylated ERK1/2 as a measure of MAPK pathway activation by this compound.

Materials:

  • Cultured cells (e.g., Swiss 3T3 fibroblasts)

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 30 minutes to 24 hours to reduce basal phosphorylation.[17] c. Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 2, 5, 15, 30, 60 minutes).[18]

  • Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS. b. Lyse cells in ice-cold lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize protein concentrations and prepare samples with Laemmli buffer. b. Load 20-30 µg of protein per lane on an SDS-PAGE gel and separate by electrophoresis. c. Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[19] b. Incubate with anti-phospho-ERK1/2 primary antibody overnight at 4°C.[20] c. Wash the membrane with TBST. d. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[20] e. Wash the membrane with TBST.

  • Detection and Re-probing: a. Add chemiluminescent substrate and capture the signal.[20] b. Strip the membrane and re-probe with anti-total-ERK1/2 antibody for normalization.[19]

  • Data Analysis: a. Quantify band intensities using densitometry. b. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.[20]

Intracellular Calcium Mobilization Assay

This protocol details the measurement of changes in intracellular calcium concentration following stimulation with this compound.

Materials:

  • Cultured cells expressing the FP receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • This compound

  • Fluorescence plate reader with an injector

Procedure:

  • Cell Seeding: a. Seed cells in a black-walled, clear-bottom 96-well plate and grow to confluency.

  • Dye Loading: a. Prepare a dye-loading solution containing the calcium-sensitive dye in assay buffer. b. Remove the culture medium and add the dye-loading solution to each well. c. Incubate at 37°C for 60 minutes, then at room temperature for 30 minutes, protected from light.[21]

  • Calcium Flux Measurement: a. Prepare serial dilutions of this compound in assay buffer. b. Place the assay plate into the fluorescence plate reader. c. Record a baseline fluorescence for 10-20 seconds.[21] d. Use the instrument's injector to add the this compound dilutions to the wells. e. Continue recording fluorescence intensity every second for 120-180 seconds.[21]

  • Data Analysis: a. Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence for each well.[21] b. Plot ΔRFU against the concentration of this compound to determine the EC50.

Conclusion

This compound is an invaluable tool for basic research, enabling the detailed investigation of PGF2α-mediated signaling pathways and their physiological consequences. Its specific activation of the FP receptor allows for the elucidation of the Gq-PLC and MAPK/ERK cascades in a variety of cellular contexts. The quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to utilize this potent prostaglandin analog in their studies. Careful consideration of cell type-specific responses and appropriate experimental controls, such as the use of FP receptor antagonists like AL-8810, will ensure robust and reproducible findings.[2][8]

References

A Technical Guide to (5R)-Dinoprost Tromethamine: Mechanism and Stimulation of Myometrial Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine is the pharmaceutically utilized tromethamine salt of dinoprost (B1670695), the naturally occurring Prostaglandin (B15479496) F2α (PGF2α).[1][2][3][4] It is a potent lipid compound with diverse, hormone-like effects, most notably its function as a powerful uterotonic agent.[1][4] In clinical and veterinary medicine, it is employed to stimulate contractions of the uterine smooth muscle (the myometrium).[1][2][5] Key applications include the induction of labor, termination of pregnancy, and the management of postpartum hemorrhage by promoting uterine contractions to compress blood vessels.[1][4]

The physiological action of dinoprost is mediated through its specific interaction with the Prostaglandin F2α receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) family.[1][6] This interaction triggers a cascade of intracellular signaling events that culminate in the forceful contraction of myometrial cells. This document provides an in-depth examination of the molecular mechanisms, quantitative pharmacology, and key experimental methodologies associated with this compound's role in myometrial physiology.

Molecular Mechanism of Action

The stimulation of myometrial contraction by this compound is a multi-faceted process initiated by its binding to the FP receptor on the surface of myometrial smooth muscle cells.[1] This binding event activates complex intracellular signaling pathways, primarily involving Gαq and Gαi proteins, which converge to elevate intracellular calcium concentrations ([Ca²⁺]i), the pivotal trigger for muscle contraction.[7][8][9]

2.1 FP Receptor Activation and G-Protein Coupling

Upon binding of PGF2α, the FP receptor undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. In human myometrial cells, the FP receptor couples to both Gαq and Gαi proteins to elicit its effects.[7][8]

2.2 Primary Signaling Cascade (Gαq Pathway)

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C-beta (PLC-β).[9][10]

  • Second Messenger Generation: PLC-β catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, into two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9]

  • Intracellular Calcium Release: IP₃ diffuses through the cytoplasm and binds to the IP₃ receptor (IP₃R), a ligand-gated Ca²⁺ channel on the membrane of the sarcoplasmic reticulum (SR). This binding triggers the release of stored Ca²⁺ from the SR into the cytosol, causing a rapid increase in [Ca²⁺]i.[9][11]

  • Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the elevated Ca²⁺, activates Protein Kinase C (PKC).[10] PKC can then phosphorylate various target proteins, contributing to the contractile response and modulating other signaling pathways like the MAPK and NFκB pathways.[10][12]

2.3 Role of Extracellular Calcium

The contractile response induced by PGF2α is highly dependent on the influx of extracellular calcium.[11][13] PGF2α promotes the opening of receptor-operated calcium channels in the cell membrane, allowing Ca²⁺ to flow into the cell from the extracellular space, further increasing [Ca²⁺]i.[13] This influx is critical, as depletion of extracellular calcium or the use of calcium channel blockers significantly diminishes the contractile effect of PGF2α.[11][13]

2.4 Excitation-Contraction Coupling

The surge in cytosolic Ca²⁺ is the direct link to mechanical force generation:

  • Calmodulin Activation: Four Ca²⁺ ions bind to the cytosolic protein calmodulin (CaM).

  • MLCK Activation: The Ca²⁺-CaM complex activates Myosin Light-Chain Kinase (MLCK).

  • Myosin Phosphorylation: Activated MLCK phosphorylates the regulatory light chain of myosin II.

  • Cross-Bridge Cycling: This phosphorylation enables the myosin head to interact with actin filaments, initiating cross-bridge cycling and leading to smooth muscle contraction.

2.5 Secondary and Associated Signaling Pathways

Beyond direct contraction, PGF2α also activates several other signaling pathways in myometrial cells that are involved in pro-inflammatory responses and the regulation of gene expression, which are crucial for the processes of labor.[7][8] These include the activation of:

  • MAP Kinases (ERK, p38): Involved in cell growth and inflammation.[7][10]

  • NF-κB: A primary transcription factor regulating pro-inflammatory and pro-labor genes.[7][8][10]

  • CREB and C/EBP-β: Calcium/cAMP-dependent transcription factors.[7][8]

These pathways contribute to the upregulation of key proteins involved in labor, such as connexin 43 (facilitating cell-to-cell communication), cyclooxygenase-2 (COX-2, leading to further prostaglandin synthesis), and the oxytocin (B344502) receptor.[7][10][12]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum PGF2a (5R)-Dinoprost (PGF2α) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates Ca_Channel Ca²⁺ Channel FP_Receptor->Ca_Channel Opens PLC PLC-β Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes Cytosolic_Ca Cytosolic Ca²⁺ ↑ Ca_Channel->Cytosolic_Ca Influx IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3R IP₃ Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates CaM Calmodulin MLCK MLCK CaM->MLCK Activates Myosin Myosin-LC MLCK->Myosin Phosphorylates Myosin_P Myosin-LC-P Myosin->Myosin_P Contraction Myometrial Contraction Myosin_P->Contraction Leads to SR_Ca Stored Ca²⁺ IP3R->SR_Ca Opens SR_Ca->Cytosolic_Ca Release EC_Ca Extracellular Ca²⁺ EC_Ca->Ca_Channel Cytosolic_Ca->PKC Cytosolic_Ca->CaM Binds (4x)

Caption: Signaling pathway of this compound in myometrial cells.

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the action of PGF2α on myometrial tissue, compiled from various studies.

ParameterValueSpecies / ModelNotesReference(s)
Effective Concentration (EC₅₀) ~4 nMIsolated Human Myometrial CellsFor half-maximal stimulation of intracellular Ca²⁺ increase.[11]
Maximally Effective Dose 10⁻⁶ to 10⁻⁵ MIsolated Pregnant Rat MyometriumConcentration range inducing maximal electrical response (spike discharge) and contraction.[14]
Clinical Dose (Vaginal) 5 mgNon-pregnant Human UterusDose required to achieve an advanced type of uterine activity.[15]
Clinical Dose (Intra-amniotic) 40 mgHuman (2nd Trimester Pregnancy)Standard dose for pregnancy termination.[5]
Veterinary Dose (IM) 25 mg (Cattle)CattleFor estrus synchronization, abortion, and treatment of pyometra.
Veterinary Dose (IM) 10 mg (Swine)SwineFor induction of parturition.

Key Experimental Methodologies

The primary method for studying the direct effects of compounds on uterine contractility ex vivo is the isolated organ/tissue bath experiment.[16][17] This technique allows for the precise measurement of muscle tension in response to pharmacological agents in a controlled physiological environment.[17][18]

4.1 Protocol: Isolated Myometrial Strip Contractility Assay

  • Tissue Isolation and Preparation:

    • Humanely euthanize a subject animal (e.g., rat) or obtain human myometrial biopsies with ethical approval.

    • Excise the uterus and immediately place it in a cold, oxygenated physiological salt solution (PSS), such as Krebs buffer.[16]

    • Dissect longitudinal or circular smooth muscle strips of a standardized size (e.g., 10 mm long, 2 mm wide) from the myometrium.

  • Mounting and Equilibration:

    • Suspend each myometrial strip vertically in a temperature-controlled (37°C) tissue bath chamber filled with PSS.[17]

    • Continuously aerate the PSS with a gas mixture of 95% O₂ and 5% CO₂ to maintain oxygenation and pH.[16][18]

    • Attach one end of the strip to a fixed holder and the other end to an isometric force transducer, which measures changes in muscle tension.[17]

    • Apply a small amount of passive tension (preload) to the tissue and allow it to equilibrate for a set period (e.g., 60-90 minutes), washing the tissue with fresh PSS every 15-20 minutes.[18]

  • Drug Administration and Data Recording:

    • After equilibration, record baseline contractile activity.

    • Prepare stock solutions of this compound.

    • Add the compound to the tissue bath in a cumulative, concentration-dependent manner. Allow the tissue response to stabilize at each concentration before adding the next.

    • Record the isometric contractions continuously using a data acquisition system.

  • Data Analysis:

    • Measure the amplitude and frequency of contractions or the integral of contractile force over time.

    • Plot the contractile response against the logarithm of the drug concentration to generate a dose-response curve.

    • From this curve, calculate key pharmacological parameters such as EC₅₀ (the concentration that produces 50% of the maximal response) and Emax (the maximum response).

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Uterus Isolation A2 Place in cold, oxygenated Physiological Salt Solution (PSS) A1->A2 A3 Dissect Myometrial Strips (Standardized Size) A2->A3 B1 Suspend tissue in 37°C bath with aerated PSS (95% O₂/5% CO₂) A3->B1 Mounting B2 Attach to isometric force transducer B1->B2 B3 Apply preload tension B2->B3 B4 Equilibrate for 60-90 min (wash every 15-20 min) B3->B4 C1 Record baseline activity B4->C1 Start Experiment C2 Add cumulative concentrations of This compound C1->C2 C3 Continuously record contractile force C2->C3 D1 Measure contraction amplitude & frequency C3->D1 Acquire Data D2 Generate Dose-Response Curve D1->D2 D3 Calculate EC₅₀ and Emax D2->D3

Caption: Experimental workflow for an isolated organ bath contractility assay.

Conclusion

This compound is a critical pharmacological tool whose efficacy is rooted in its ability to mimic the natural prostaglandin PGF2α. Its binding to the myometrial FP receptor initiates a well-defined signaling cascade heavily reliant on Gαq-PLC activation and a subsequent rise in intracellular calcium from both internal stores and extracellular influx. This precise mechanism allows for the powerful and dose-dependent stimulation of myometrial contractions. A thorough understanding of its signaling pathways and quantitative effects, often elucidated through established in vitro methodologies like the isolated organ bath, is essential for its continued therapeutic application and the development of novel uterine-active agents.

References

Understanding the luteolytic effects of (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Luteolytic Effects of (5R)-Dinoprost Tromethamine

For Researchers, Scientists, and Drug Development Professionals

This compound, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in reproductive medicine and veterinary applications. Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine gland essential for establishing and maintaining early pregnancy through the secretion of progesterone (B1679170).[1][2] Understanding the intricate mechanisms of its action is critical for optimizing its use in estrous synchronization protocols, treatment of reproductive disorders, and the development of novel therapeutic strategies.[3]

This technical guide provides a comprehensive overview of the luteolytic effects of this compound, detailing its signaling pathways, quantitative efficacy, and the experimental protocols used to evaluate its function.

Core Mechanism of Action: Signaling Pathways

The luteolytic cascade initiated by this compound is a complex process involving receptor binding, activation of intracellular second messengers, and the eventual induction of functional and structural regression of the corpus luteum.[4]

1. Receptor Binding and G-Protein Activation: Dinoprost (B1670695) binds to the prostaglandin F2 receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells. This binding event induces a conformational change in the receptor, leading to the activation of the Gq/11 class of heterotrimeric G-proteins.[5]

2. Phospholipase C and Second Messenger Generation: The activated G-protein stimulates phospholipase C (PLC), an enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

3. Calcium Mobilization and Protein Kinase C Activation: IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates Protein Kinase C (PKC).

4. Downstream Luteolytic Effects: The activation of the PLC-IP3-Ca2+-PKC pathway culminates in several luteolytic actions:

  • Inhibition of Progesterone Synthesis: The signaling cascade interferes with gonadotropin support and adenylate cyclase activity, rapidly blocking progesterone production.[4][5]

  • Structural Regression (Apoptosis): The pathway activates pro-apoptotic factors, such as caspases, leading to programmed cell death of luteal cells.[6]

  • Vascular and Immune Responses: Dinoprost induces vasoconstriction and promotes the infiltration of immune cells, which contribute to the structural breakdown of the CL.[6][7] It can also stimulate the expression of cyclooxygenase-2 (COX-2), creating a positive feedback loop for further PGF2α synthesis within the CL.

Luteolytic_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_effects Luteolytic Effects Dinoprost (5R)-Dinoprost Tromethamine FP_Receptor FP Receptor Dinoprost->FP_Receptor Binds G_Protein Gq/11 FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Progesterone_Inhibition PKC->Progesterone_Inhibition Apoptosis Apoptosis ↑ PKC->Apoptosis Vasoconstriction Vasoconstriction PKC->Vasoconstriction

Caption: Signaling cascade of this compound-induced luteolysis.

Quantitative Data on Luteolytic Efficacy

The effectiveness of this compound has been quantified in numerous studies, often in comparison to other PGF2α analogues like cloprostenol (B1669231).

Table 1: Comparative Efficacy of Dinoprost Tromethamine in Dairy Cattle This table summarizes data from a study comparing a single intramuscular (IM) injection of 25 mg Dinoprost tromethamine (Lutalyse) with other PGF2α analogues in dairy cows.[3][8]

ParameterDinoprost Tromethamine (25 mg)Cloprostenol (500 µg)d-Cloprostenol (150 µg)
Progesterone (P4) before treatment (ng/mL) 6.85 ± 0.457.12 ± 0.397.02 ± 0.44
Progesterone (P4) 2 days post-treatment (ng/mL) 1.15 ± 0.161.09 ± 0.130.65 ± 0.09
Rate of P4 Decline (%) 83.2%84.7%90.7%
Ovulatory Follicle Size (mm) 11.17 ± 0.4311.53 ± 0.3315.5 ± 0.82
Pregnancy Rate (%) 10%30%40%
Data presented as mean ± SEM.[3][8]

Table 2: Effect of Dinoprost Tromethamine Dose on Luteolysis in Jennies This table shows the results from a study assessing the efficacy of different doses of Dinoprost tromethamine (DT) to induce luteolysis in jennies.[9][10] All tested doses were effective in shortening the estrous cycle compared to a control cycle.[9][11]

Treatment GroupDose (mg)Reduction in Estrous Cycle LengthReduction in CL Volume (Day 1)
DT1 5.0Effective (P < .0001)Significant (P < .05)
DT2 2.5Effective (P < .0001)Significant (P < .05)
DT3 1.25Effective (P < .0001)Significant (P < .05)
DT4 0.625Effective (P < .0001)Significant (P < .05)
The study concluded that a low dose of 0.625 mg can induce luteolysis with fewer adverse effects.[9][10][11]

Table 3: Pharmacokinetics of Dinoprost Tromethamine (IM vs. SC Administration) This table highlights differences in the plasma concentration of the PGF2α metabolite (PGFM) in lactating Holstein cows following a 25 mg dose administered either intramuscularly (IM) or subcutaneously (SC).[7]

ParameterIntramuscular (IM)Subcutaneous (SC)
Peak PGFM Concentration LowerHigher (from 15-90 min post-treatment)
Area Under PGFM Curve (first 90 min) 1,146 ± 177 pg·h/mL1,664 ± 129 pg·h/mL
Circulating Progesterone (P4) No significant differenceNo significant difference
Luteal Regression Efficacy EffectiveEffective
Despite differences in PGFM profiles, both routes of administration were found to be effective for inducing luteolysis.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of protocols from key studies.

Protocol 1: Evaluation of Luteolysis in Dairy Cattle

This protocol is adapted from a study comparing different PGF2α analogues.[3][8]

1. Animal Selection:

  • Thirty healthy Holstein dairy cows, 3-8 years old, with 1-5 lactations were selected.

  • All animals were confirmed to have a mature functional corpus luteum via rectal palpation and ultrasonography.

2. Treatment Groups:

  • Animals were randomly divided into three groups (n=10 each).

  • Lutalyse Group: Received a single 25 mg intramuscular (IM) injection of dinoprost tromethamine.

  • PGF Veyx® forte Group: Received a 500 µg IM injection of cloprostenol.

  • Luteosyl Group: Received a 150 µg IM injection of d-cloprostenol.

3. Sample Collection and Analysis:

  • Blood samples (10 ml) were collected via jugular vein puncture on the day of treatment (Day 0) and 2 days post-treatment.

  • Samples were centrifuged at 3000 rpm for 15 minutes at 4°C to separate the serum.

  • Serum was frozen at -20°C until analysis for progesterone concentration.

4. Outcome Measurement:

  • Serum progesterone levels were measured to assess functional luteolysis.

  • Ovarian ultrasound was performed at the day of heat to measure the diameter of the ovulatory follicle.

  • Pregnancy diagnosis was conducted 25 days after insemination.

Experimental_Workflow_Cattle A 1. Animal Selection (n=30 Dairy Cows with functional CL) B 2. Randomization (n=10 per group) A->B C1 Group 1: Dinoprost (25mg IM) B->C1 C2 Group 2: Cloprostenol (500µg IM) B->C2 C3 Group 3: d-Cloprostenol (150µg IM) B->C3 D 3. Day 0: Pre-Treatment Blood Sample (P4) C1->D C2->D C3->D E 4. Administer Treatment D->E F 5. Day 2: Post-Treatment Blood Sample (P4) E->F G 6. Data Analysis - Compare P4 levels - Measure Follicle Size - Determine Pregnancy Rate F->G

Caption: Workflow for evaluating the luteolytic efficacy of PGF2α analogues in cattle.

Protocol 2: Dose-Response Evaluation in Jennies

This protocol is based on a crossover design study to determine the efficacy and side effects of varying doses of dinoprost tromethamine.[9][10]

1. Animal Model:

  • Seven jennies were used over 63 estrous cycles (nine cycles per jenny).

2. Experimental Design:

  • A crossover design was employed where each jenny received one of nine treatments seven days after ovulation.

  • Treatments included:

    • Control (no treatment)

    • Four doses of cloprostenol sodium (CS)

    • Four doses of dinoprost tromethamine (DT): 5 mg (DT1), 2.5 mg (DT2), 1.25 mg (DT3), and 0.625 mg (DT4).

3. Monitoring and Data Collection:

  • Jennies were monitored for 30 minutes post-treatment to record adverse effects (e.g., sweating, colic, agitation).[12]

  • The volume of the corpus luteum was measured via ultrasound.

  • The length of the estrous cycle was recorded to determine the time to return to estrus.

4. Statistical Analysis:

  • Data were analyzed to compare the reduction in estrous cycle length and CL volume across all treatment groups relative to the control cycle.

  • The incidence and severity of side effects were compared between doses.

References

Methodological & Application

Application Notes and Protocols for Estrus Synchronization Using (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analogue of naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely utilized in reproductive management of livestock for estrus synchronization.[1][2] Its primary mechanism of action involves the regression of the corpus luteum (CL), the transient endocrine structure responsible for producing progesterone (B1679170).[1] By inducing luteolysis, dinoprost (B1670695) tromethamine effectively lowers progesterone levels, thereby removing the hormonal block on the estrous cycle and allowing for a synchronized return to estrus and ovulation.[1] This capability is invaluable for fixed-time artificial insemination (FTAI) programs, embryo transfer protocols, and for managing breeding schedules to improve reproductive efficiency in research and commercial settings.[1][3]

These application notes provide detailed experimental protocols for the use of this compound for estrus synchronization in various animal species commonly used in research.

Mechanism of Action: Prostaglandin F2α Signaling Pathway in Luteolysis

This compound, as a PGF2α analogue, initiates luteolysis by binding to specific prostaglandin F2α receptors (FP receptors) on the surface of luteal cells. This binding triggers a cascade of intracellular events leading to the functional and structural regression of the corpus luteum. The key signaling events include the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling pathways ultimately converge to inhibit progesterone synthesis and induce apoptosis of the luteal cells, resulting in the regression of the corpus luteum.

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_receptor FP Receptor PGF2a->FP_receptor PLC Phospholipase C (PLC) FP_receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Progesterone_inhibition Inhibition of Progesterone Synthesis Ca2->Progesterone_inhibition Apoptosis Apoptosis Ca2->Apoptosis PKC->Progesterone_inhibition PKC->Apoptosis Luteolysis Luteolysis Progesterone_inhibition->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α Signaling Pathway Leading to Luteolysis.

Experimental Protocols

The efficacy of this compound for estrus synchronization is dependent on the presence of a functional corpus luteum.[4] Therefore, protocols often involve strategic timing of administration based on the estrous cycle stage or the use of multiple injections to ensure all animals in a cohort respond.

General Materials and Equipment
  • This compound sterile solution (e.g., Lutalyse®)

  • Sterile syringes and needles

  • Animal handling facilities (chutes, restraints)

  • Personal protective equipment (gloves)

  • Estrus detection aids (e.g., tail paint, chalk, pressure-sensitive patches, teaser animals)

  • Ultrasound equipment for ovarian examination (optional but recommended)

  • Record-keeping materials

Protocol 1: Single Injection Protocol for Cycling Females with a Known CL

This protocol is most effective when the presence of a mature corpus luteum (day 5 or later post-ovulation) is confirmed.[4]

Methodology:

  • Animal Selection: Select healthy, cycling females for the experiment.

  • CL Confirmation (Optional but Recommended): Perform transrectal ultrasonography or manual palpation to confirm the presence of a functional corpus luteum.

  • Administration: Administer a single intramuscular (IM) injection of this compound at the species-specific dose.[1]

  • Estrus Detection: Begin intensive estrus detection 24 to 48 hours post-injection and continue for up to 5-7 days.[4]

  • Insemination/Mating: Inseminate or introduce a male for mating 12 hours after the first signs of standing heat are observed.

Protocol 2: Double Injection Protocol for Groups of Cycling Females

This protocol is designed to synchronize estrus in a group of cycling females without prior knowledge of their individual cycle stages. The first injection induces luteolysis in animals with a mature CL, while the second injection, administered 11-14 days later, synchronizes the remaining animals.[5][6]

Methodology:

  • First Injection: Administer an initial IM injection of this compound to all females in the cohort.

  • Interval: Wait for a period of 11 to 14 days.[5][6][7]

  • Second Injection: Administer a second IM injection of this compound to all females.[5][6]

  • Estrus Detection and Insemination: Most animals will exhibit estrus within 2 to 5 days after the second injection.[4] Commence estrus detection and breeding as described in Protocol 1. For FTAI, insemination can be performed at a fixed time (e.g., 72-96 hours) after the second injection.[7]

Protocol 3: Ovsynch Protocol (GnRH and PGF2α Combination)

The Ovsynch protocol and its variations are widely used, particularly in cattle, to synchronize both follicular development and the timing of ovulation, allowing for FTAI without the need for estrus detection.[6][8]

Methodology:

  • Day 0: Administer an injection of Gonadotropin-Releasing Hormone (GnRH) or a GnRH analogue. This will cause either ovulation or luteinization of dominant follicles.[6]

  • Day 7: Administer an injection of this compound to induce luteolysis of the original or newly formed CL.[6][9]

  • Day 9 (48-56 hours post-PGF2α): Administer a second injection of GnRH to trigger a synchronized ovulation.[6]

  • Fixed-Time Artificial Insemination (FTAI): Perform FTAI 8 to 24 hours after the second GnRH injection.[6]

Experimental_Workflows cluster_single Protocol 1: Single Injection cluster_double Protocol 2: Double Injection cluster_ovsynch Protocol 3: Ovsynch P1_Start Start P1_CL Confirm CL (Optional) P1_Start->P1_CL P1_Inject Inject PGF2α P1_CL->P1_Inject P1_Detect Estrus Detection (2-5 days) P1_Inject->P1_Detect P1_Breed Inseminate/Mate P1_Detect->P1_Breed P1_End End P1_Breed->P1_End P2_Start Start P2_Inject1 1st PGF2α Injection P2_Start->P2_Inject1 P2_Wait Wait 11-14 Days P2_Inject1->P2_Wait P2_Inject2 2nd PGF2α Injection P2_Wait->P2_Inject2 P2_Detect Estrus Detection (2-5 days) P2_Inject2->P2_Detect P2_Breed Inseminate/Mate P2_Detect->P2_Breed P2_End End P2_Breed->P2_End P3_Start Start (Day 0) P3_GnRH1 Inject GnRH P3_Start->P3_GnRH1 P3_PGF Inject PGF2α (Day 7) P3_GnRH1->P3_PGF P3_GnRH2 Inject GnRH (Day 9) P3_PGF->P3_GnRH2 P3_FTAI FTAI (8-24h later) P3_GnRH2->P3_FTAI P3_End End P3_FTAI->P3_End

Caption: Experimental Workflows for Estrus Synchronization.

Data Presentation: Quantitative Outcomes

The success of estrus synchronization protocols can be quantified by several key performance indicators. The following tables summarize typical dosages and expected outcomes across different species based on published data.

Table 1: Species-Specific Dosages of this compound

SpeciesDosageRoute of AdministrationReference(s)
Cattle25 mg (5 mL)Intramuscular (IM) or Subcutaneous (SC)[10]
Horses (Mares)5-10 mg (1 mg per 45.5 kg body weight)Intramuscular (IM)[4][11][12]
Sheep (Ewes)10-12.5 mgIntramuscular (IM)[9][13][14][15]
Goats (Does)7.5-10 mgIntramuscular (IM)[2][16]

Table 2: Efficacy of Different Estrus Synchronization Protocols

SpeciesProtocolEstrus Response Rate (%)Onset of EstrusPregnancy/Conception Rate (%)Reference(s)
Cattle Double PGF2α (11-14 day interval)~80% within 2-5 days post-2nd injection2-5 days post-2nd injection44-51% (to fixed-time AI)[4][7]
Ovsynch (GnRH-PGF2α-GnRH)High synchrony for FTAIN/A (FTAI)40-50%[17]
Horses Single PGF2α (with CL)High2-7 daysDependent on follicle size at injection[4][11]
Double PGF2α (14 day interval)VariableAverage 7-10 days to ovulationNot highly reliable for tight synchrony[4]
Sheep Double PGF2α (9 day interval)100%58.3 ± 23.4 hours87.5%[9][14]
GnRH-PGF2α100%61.7 ± 41.2 hours87.5%[9][14]
Single PGF2α (12.5 mg)55-65% within 96 hoursWithin 96 hours~58% (Lambing rate)[13][15]
Goats Double PGF2α (11 day interval)100%25% within 24h, 45% by 48h, 30% by 72h70%[2]

Note: Estrus response and pregnancy rates can be influenced by factors such as age, body condition score, postpartum interval, and overall herd health.[18][19]

Safety and Handling

This compound is a potent therapeutic agent and should be handled with care. It can be absorbed through the skin and may cause bronchospasm. Women of childbearing age, asthmatics, and persons with bronchial and other respiratory problems should exercise extreme caution when handling this product. It is recommended to wear protective gloves during administration. Accidental spillage on the skin should be washed off immediately with soap and water.

For detailed safety information, refer to the manufacturer's safety data sheet. Studies in laboratory animals have shown dinoprost to be non-teratogenic.[12] Safety margin studies in mares have demonstrated a wide margin of safety at luteolytic doses.[12]

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1] It is widely utilized in reproductive management in veterinary medicine and is a valuable tool for in vitro research to investigate cellular signaling pathways, smooth muscle contraction, and other physiological processes.[2] These application notes provide detailed protocols for the preparation and use of this compound in in vitro studies, ensuring accurate and reproducible results.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its biological activity.

PropertyValueSource
Molecular Formula C₂₄H₄₅NO₈--INVALID-LINK--
Molecular Weight 475.62 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Solubility - Water: 95 mg/mL- DMSO: 95 mg/mL (199.73 mM)- Ethanol: 95 mg/mL--INVALID-LINK--
Storage (Powder) -20°C for up to 3 years--INVALID-LINK--
Storage (Stock Solution) -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.--INVALID-LINK--

Experimental Protocols

Preparation of Stock Solutions

For in vitro studies, it is recommended to prepare a concentrated stock solution of this compound in a suitable solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice due to its high solvating capacity and compatibility with most cell culture media at low concentrations.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Handle the powder in a chemical fume hood to avoid inhalation.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder to achieve the desired stock solution concentration (e.g., 10 mM or 100 mM). To prepare a 10 mM stock solution, dissolve 4.76 mg of this compound in 1 mL of DMSO.

  • Solubilization: Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light. Store the aliquots at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).

Preparation of Working Solutions and Vehicle Control

Working solutions are prepared by diluting the stock solution in cell culture medium to the final desired concentration. It is crucial to include a vehicle control in your experiments to account for any effects of the solvent on the cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Appropriate cell culture medium

  • Sterile tubes for dilution

  • Calibrated pipettes and sterile, filtered pipette tips

Protocol:

  • Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium).

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This ensures that the final concentration of DMSO is consistent across all experimental conditions. The final concentration of DMSO in the cell culture medium should ideally be less than 0.5% to avoid cytotoxicity.

  • Application to Cells: Add the prepared working solutions and vehicle control to your cell cultures and incubate for the desired period.

Typical Concentration Range for In Vitro Studies: The effective concentration of this compound can vary depending on the cell type and the biological endpoint being measured. Based on published studies, a typical concentration range to explore is between 1 ng/mL and 100 ng/mL.[3][4][5]

Signaling Pathway

This compound exerts its biological effects by binding to the Prostaglandin F Receptor (FP), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a cascade of intracellular signaling events.

Dinoprost_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Gq Gq FP_receptor->Gq activates PLC PLC Gq->PLC activates EGFR EGFR PLC->EGFR transactivates MAPK MAPK Signaling EGFR->MAPK activates Cellular_Response Cellular Response (e.g., Proliferation, Contraction) MAPK->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for an in vitro cell-based assay using this compound.

Experimental_Workflow start Start prep_stock Prepare (5R)-Dinoprost tromethamine Stock Solution (e.g., 10 mM in DMSO) start->prep_stock prep_working Prepare Working Solutions & Vehicle Control prep_stock->prep_working seed_cells Seed Cells in Multi-well Plates seed_cells->prep_working treat_cells Treat Cells with Working Solutions prep_working->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Cell-Based Assay (e.g., Proliferation, Signaling) incubate->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro cell-based assays.

Conclusion

These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro research. Adherence to these protocols will help ensure the generation of reliable and reproducible data. Researchers should always optimize experimental conditions, such as incubation time and compound concentration, for their specific cell type and assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), is a potent luteolytic agent widely utilized in bovine reproductive management and research.[1][2][3] Its primary mechanism of action involves binding to specific prostaglandin receptors, which initiates a cascade of intracellular events leading to the regression of the corpus luteum (luteolysis).[1] This hormonal action effectively reduces progesterone (B1679170) levels, thereby enabling the synchronization of estrous cycles, induction of parturition or abortion, and the treatment of reproductive disorders such as pyometra.[1][3][4] In a research context, dinoprost (B1670695) tromethamine is an invaluable tool for studies focused on reproductive physiology, endocrinology, and the development of advanced breeding technologies in cattle.

Mechanism of Action

Dinoprost tromethamine functions by mimicking endogenous PGF2α.[1] It binds to the Prostaglandin F2α receptor (FP receptor) on luteal cells. This binding triggers a G-protein coupled signaling cascade that ultimately leads to the demise of the corpus luteum. The process involves reduced luteal blood flow, inhibition of progesterone synthesis, and induction of apoptosis in luteal cells. The resulting sharp decline in circulating progesterone allows the follicular phase to commence, leading to estrus and ovulation.[1]

Recommended Dosage for Bovine Research

The recommended dosage of this compound for bovine research varies depending on the application. The standard dose for most indications is 25 mg of dinoprost. Administration is typically via intramuscular (IM) or subcutaneous (SC) injection.[2][5][6]

Research ApplicationRecommended Dosage (Dinoprost)Route of AdministrationCommon Commercial FormulationReference
Estrus Synchronization 25 mgIntramuscular (IM) or Subcutaneous (SC)5 mg/mL or 12.5 mg/mL solution[5][7][8]
Treatment of Pyometra 25 mgIntramuscular (IM) or Subcutaneous (SC)5 mg/mL or 12.5 mg/mL solution[4][5][7]
Induction of Abortion 25 mgIntramuscular (IM) or Subcutaneous (SC)5 mg/mL or 12.5 mg/mL solution[5][7][9]
Induction of Parturition 25 mgIntramuscular (IM)5 mg/mL or 12.5 mg/mL solution[10][11]
Unobserved (Silent) Estrus 25 mgIntramuscular (IM) or Subcutaneous (SC)5 mg/mL or 12.5 mg/mL solution[5][7]

Experimental Protocols

Protocol 1: Estrus Synchronization in Cycling Beef Cows and Heifers

This protocol is designed to control the timing of estrus and ovulation in cycling cattle that possess a functional corpus luteum.[12]

Materials:

  • This compound sterile solution (e.g., Lutalyse® 5 mg/mL or Lutalyse® HighCon 12.5 mg/mL).

  • Sterile syringes and needles (e.g., 18-20 gauge, 1.5 inch).

  • Animal restraints (chute or head gate).

  • Personal Protective Equipment (gloves, safety glasses).

Methodology:

Two-Injection Protocol:

  • Restrain the animal securely to ensure safety and accurate administration.

  • Administer a 25 mg dose of dinoprost via intramuscular injection.[8] For a 5 mg/mL solution, this corresponds to a 5 mL volume; for a 12.5 mg/mL solution, this is a 2 mL volume.[5][7]

  • Repeat the 25 mg IM injection 10 to 12 days after the first injection.[8]

  • Animals can be bred via artificial insemination (AI) at detected estrus following the second injection. Estrus is anticipated to occur 1 to 5 days post-injection.[7][8]

  • Alternatively, for fixed-time artificial insemination (FTAI), inseminate all animals approximately 78-80 hours after the second injection, without the need for estrus detection.[7][11]

Single-Injection Protocol:

  • Restrain the animal securely.

  • Administer a single 25 mg dose of dinoprost via intramuscular injection.

  • Observe animals for signs of estrus (e.g., standing to be mounted) over the next 2 to 5 days.

  • Inseminate animals approximately 12 hours after the onset of observed estrus.[13]

Protocol 2: Induction of Abortion (First 100 Days of Gestation)

This protocol is for the termination of pregnancy in beef cows and heifers within the first 100 days of gestation.[5][7]

Materials:

  • This compound sterile solution.

  • Sterile syringes and needles.

  • Animal restraints.

  • Ultrasound or other means for pregnancy diagnosis.

  • Personal Protective Equipment.

Methodology:

  • Confirm pregnancy and gestational age (must be ≤100 days).

  • Restrain the animal securely.

  • Administer a single 25 mg dose of dinoprost via intramuscular or subcutaneous injection.[5][7]

  • Monitor the animal for signs of abortion, which is expected to occur within 35 days of the injection.[5][7]

  • Post-treatment, a veterinary examination is recommended to ensure the abortion is complete and to assess the animal's health.

Visualizations

PGF2a_Signaling_Pathway cluster_cell Luteal Cell PGF2a (5R)-Dinoprost (PGF2α Analogue) FP_Receptor FP Receptor PGF2a->FP_Receptor Binds G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion ER->Ca_ion Releases Ca_ion->PKC Co-activates Progesterone_Block Inhibition of Progesterone Synthesis PKC->Progesterone_Block Apoptosis Apoptosis PKC->Apoptosis Luteolysis Luteolysis (Corpus Luteum Regression) Progesterone_Block->Luteolysis Apoptosis->Luteolysis

Caption: Signaling pathway of this compound in a bovine luteal cell.

Estrus_Sync_Workflow cluster_workflow Estrus Synchronization & FTAI Protocol cluster_outcomes Expected Outcomes Day0 Day 0: Administer 25mg Dinoprost (IM) Day11 Day 11: Administer 2nd 25mg Dinoprost (IM) Day0->Day11 11-day interval Day14 Day 14 (~78-80h post-2nd inj.): Fixed-Time Artificial Insemination (FTAI) Day11->Day14 ~78-80 hours Luteolysis_node Luteolysis & Progesterone Decline Day11->Luteolysis_node Preg_Check ~Day 45-75: Pregnancy Diagnosis (e.g., Ultrasound) Day14->Preg_Check ~30-60 days post-AI Pregnant Pregnant Preg_Check->Pregnant Not_Pregnant Not Pregnant Preg_Check->Not_Pregnant Estrus_node Return to Estrus Luteolysis_node->Estrus_node Ovulation_node Synchronized Ovulation Estrus_node->Ovulation_node Ovulation_node->Day14 coincides with

Caption: Experimental workflow for a two-injection Dinoprost FTAI protocol in cattle.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine Administration in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration techniques for (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), in various laboratory animal models. The protocols detailed below are intended to serve as a guide for researchers in pharmacology, toxicology, and reproductive biology studies.

Introduction

This compound is widely used in veterinary medicine to synchronize estrus and induce luteolysis.[1][2] In a research setting, it is a valuable tool for studying the physiological roles of PGF2α, which include smooth muscle contraction, modulation of inflammatory responses, and regulation of reproductive processes.[3] It acts by binding to the prostaglandin F (FP) receptor, initiating a signaling cascade that leads to its various physiological effects.[3]

Signaling Pathway of Prostaglandin F2α

Dinoprost tromethamine, as a PGF2α analog, activates the FP receptor, a G-protein coupled receptor. This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with PGF2α, such as uterine muscle contraction.

PGF2a_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a (5R)-Dinoprost tromethamine (PGF2α analog) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to G_protein G-protein (Gq) FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Physiological Response (e.g., muscle contraction) Ca_release->Response PKC->Response

Caption: Prostaglandin F2α Signaling Pathway.

Preparation and Storage of this compound Solutions

This compound is a white to slightly off-white crystalline powder that is readily soluble in water.[4]

Reconstitution:

  • For a 1 mg/mL stock solution, dissolve the powder in sterile water or a suitable buffer.[4] Commercially available solutions often come at a concentration of 5 mg/mL.

  • The pH of the final solution can be adjusted to approximately 6.5-7.5.[5]

Storage:

  • The powder form should be stored at -20°C for long-term stability (up to 3 years).[1]

  • Aqueous solutions are stable for up to 30 days when stored at 2-8°C.[4] For longer storage, it is recommended to freeze aliquots at -20°C or -80°C for up to one year.[1][4] Avoid repeated freeze-thaw cycles.[4]

Administration Techniques and Dosages in Laboratory Animals

The appropriate route of administration and dosage of this compound will vary depending on the animal model and the experimental objective. The following tables summarize reported dosages and provide detailed protocols for common administration routes.

Rodents (Rats and Mice)
SpeciesRoute of AdministrationDosage RangeApplication/Study TypeReference(s)
Rat Intravenous (IV)3.2 mg/kg/day28-day toxicity study[6]
Subcutaneous (SC)0.5 - 1.0 mg/kg/dayTeratogenicity study[7][8][9]
32 mg/kg6-day intolerance study[6]
Oral1.25 - 20.0 mg/kg/dayTeratogenicity study[7][8][9]
Intratesticular100 µ g/testis Testosterone (B1683101) secretion study[10]
Mouse Intravenous (IV)Up to 402 mg/kgAcute toxicity study (non-lethal dose)[6]
Oral1,300 - 1,550 mg/kgLD50 study[6]

Experimental Protocol: Subcutaneous (SC) Injection in Rats

This protocol is suitable for studies investigating the reproductive or systemic effects of this compound.

SC_Injection_Rat_Workflow start Start restrain Restrain the rat (e.g., manual or restraint device) start->restrain prep_site Prepare injection site (dorsal scapular region) restrain->prep_site lift_skin Lift a fold of skin to create a 'tent' prep_site->lift_skin insert_needle Insert a 23-25 gauge needle into the base of the tent lift_skin->insert_needle aspirate Aspirate to ensure not in a blood vessel insert_needle->aspirate inject Inject the calculated dose of Dinoprost tromethamine solution aspirate->inject withdraw Withdraw the needle inject->withdraw massage Gently massage the injection site withdraw->massage monitor Monitor the animal for any adverse reactions massage->monitor end End monitor->end

Caption: Workflow for Subcutaneous Injection in Rats.

Methodology:

  • Animal Restraint: Properly restrain the rat to ensure the safety of both the animal and the researcher.

  • Site Preparation: The preferred site for subcutaneous injection is the loose skin over the dorsal scapular region.

  • Injection:

    • Using a sterile syringe with a 23-25 gauge needle, draw up the calculated volume of the this compound solution.

    • Gently lift a fold of skin to create a "tent."

    • Insert the needle into the base of the tent, parallel to the body.

    • Aspirate by pulling back slightly on the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and select a new site.

    • Slowly inject the solution.

    • Withdraw the needle and gently massage the injection site to aid in dispersal.

  • Post-injection Monitoring: Observe the animal for any immediate adverse effects such as changes in behavior or respiration.

Rabbits
Route of AdministrationDosage RangeApplication/Study TypeReference(s)
Subcutaneous (SC)0.5 - 1.0 mg/kg/dayTeratogenicity study[7][8][9]
Oral0.01 - 5.0 mg/kg/dayTeratogenicity study[7][8][9]

Experimental Protocol: Subcutaneous (SC) Injection in Rabbits

This protocol is suitable for reproductive and developmental toxicity studies.

SC_Injection_Rabbit_Workflow start Start restrain Restrain the rabbit (e.g., on a non-slip surface) start->restrain prep_site Prepare injection site (scruff of the neck) restrain->prep_site lift_skin Lift the loose skin to form a 'tent' prep_site->lift_skin insert_needle Insert a 21-25 gauge needle into the base of the tent lift_skin->insert_needle aspirate Aspirate to check for blood insert_needle->aspirate inject Administer the prepared Dinoprost tromethamine solution aspirate->inject withdraw Withdraw the needle inject->withdraw apply_pressure Apply gentle pressure to the site withdraw->apply_pressure monitor Observe the rabbit for any side effects apply_pressure->monitor end End monitor->end

Caption: Workflow for Subcutaneous Injection in Rabbits.

Methodology:

  • Animal Restraint: Place the rabbit on a non-slip surface. Proper restraint is crucial to prevent injury.

  • Site Preparation: The common site for subcutaneous injection is the scruff of the neck.

  • Injection:

    • Use a sterile syringe with a 21-25 gauge needle.[3]

    • Grasp the loose skin over the scruff and lift it to form a "tent."

    • Insert the needle into the base of the tent.

    • Perform aspiration to ensure the needle is not in a blood vessel.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-injection Monitoring: Monitor the rabbit for any signs of distress or local reaction at the injection site.

Dogs
Route of AdministrationDosage RangeApplication/Study TypeReference(s)
Intravenous (IV)0.6 mg/kg/day30-day toxicity study[6]
OralUp to 30 mg/kg/day5-day toxicity study[6]
Subcutaneous (SC)250 µg/kg (0.25 mg/kg) twice dailyPregnancy termination[11]
0.25 - 0.5 mg/kg once dailyTreatment of pyometra[12]

Experimental Protocol: Intravenous (IV) Injection in Dogs

This protocol is intended for pharmacokinetic or acute toxicity studies and should be performed by trained personnel.

IV_Injection_Dog_Workflow start Start restrain Properly restrain the dog start->restrain prep_site Prepare the injection site (e.g., cephalic vein), clip and disinfect restrain->prep_site occlude_vein Occlude the vein proximal to the site prep_site->occlude_vein insert_catheter Insert an appropriate gauge IV catheter occlude_vein->insert_catheter confirm_placement Confirm catheter placement (flash of blood) insert_catheter->confirm_placement flush_catheter Flush with sterile saline confirm_placement->flush_catheter administer_drug Administer the Dinoprost tromethamine solution slowly flush_catheter->administer_drug flush_again Flush with sterile saline again administer_drug->flush_again remove_catheter Remove the catheter and apply pressure flush_again->remove_catheter monitor Monitor the dog closely for adverse effects remove_catheter->monitor end End monitor->end

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Primary Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent agonist of the prostaglandin F receptor (FP receptor).[1] The FP receptor is a G-protein coupled receptor (GPCR) that is widely expressed in various tissues, including the uterine myometrium, endometrium, and corpus luteum.[2] Activation of the FP receptor by this compound initiates a cascade of intracellular signaling events that can modulate a variety of physiological processes, including cell proliferation, differentiation, and inflammation.[3][4] These characteristics make it a valuable tool for in vitro studies using primary cell cultures to investigate its therapeutic potential and mechanism of action in various physiological and pathological contexts.

This document provides detailed application notes and protocols for the utilization of this compound in primary cell culture experiments, with a focus on primary human endometrial and myometrial cells.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by binding to and activating the FP receptor. The primary signaling pathway initiated by the activation of the FP receptor is mediated through the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the activation of downstream signaling cascades. A key pathway activated is the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[3][5] The activation of ERK1/2 can lead to the phosphorylation of various transcription factors, ultimately resulting in changes in gene expression that promote cellular responses such as proliferation.[3]

Dinoprost_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to Gq Gq FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates ERK_pathway MAPK/ERK Pathway Ca_release->ERK_pathway Activates PKC->ERK_pathway Activates Proliferation Cell Proliferation ERK_pathway->Proliferation Promotes

Caption: Signaling pathway of this compound.

Data Presentation

The following table summarizes quantitative data on the effects of Prostaglandin F2α (PGF2α), the natural analog of this compound, in various cell culture systems. This data can be used as a reference for designing experiments with this compound.

Cell TypeCompoundParameter MeasuredConcentrationResultCitation
Rabbit Endometrial Cells (Primary)PGF2αDNA Synthesis ([3H]Tdr incorporation)~300 nMOptimal stimulation of DNA synthesis[6]
Human Endometrial TissuePGF2αInositol Phosphate Mobilization1 - 100 nMConcentration-dependent increase[5]
Ishikawa Cells (Human Endometrial Epithelial Cell Line)PGF2αInositol Phosphate Release1 - 100 nMConcentration-dependent increase[5]
Ishikawa Cells (Human Endometrial Epithelial Cell Line)PGF2αERK1/2 Phosphorylation100 nMIncreased phosphorylation[5]
Ishikawa Cells (Human Endometrial Epithelial Cell Line)PGF2αCell ProliferationNot specifiedSignificant increase after 24h[5]
FPS Cells (Endometrial adenocarcinoma cells expressing FP receptor)PGF2αERK1/2 Activation100 nMPeak activation at 10 minutes

Experimental Protocols

A general workflow for a primary cell culture experiment using this compound is depicted below.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tissue_acq 1. Primary Tissue Acquisition Cell_iso 2. Primary Cell Isolation & Purification Tissue_acq->Cell_iso Cell_culture 3. Cell Seeding & Culture Cell_iso->Cell_culture Treatment 4. Treatment with This compound Cell_culture->Treatment Incubation 5. Incubation Treatment->Incubation Prolif_assay 6a. Proliferation Assay Incubation->Prolif_assay Signal_assay 6b. Signaling Assay (e.g., Western Blot for pERK) Incubation->Signal_assay Ca_assay 6c. Calcium Mobilization Assay Incubation->Ca_assay Data_analysis 7. Data Analysis Prolif_assay->Data_analysis Signal_assay->Data_analysis Ca_assay->Data_analysis

Caption: General experimental workflow.
Protocol 1: Isolation and Culture of Primary Human Endometrial Epithelial Cells

This protocol is adapted from established methods for isolating endometrial epithelial cells.

Materials:

  • Endometrial biopsy tissue

  • Transport medium (e.g., DMEM/F-12)

  • Digestion medium: DMEM/F-12 with 0.5 mg/ml collagenase type I and 0.1 mg/ml DNase I

  • Culture medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Sterile scalpels, forceps, and petri dishes

  • 70 µm cell strainer

  • 15 ml and 50 ml conical tubes

  • Centrifuge

  • Incubator (37°C, 5% CO2)

  • Tissue culture flasks or plates

Procedure:

  • Tissue Collection and Transport: Collect endometrial biopsies in sterile transport medium on ice.

  • Tissue Digestion:

    • In a sterile petri dish, mince the tissue into small pieces (1-2 mm³) using sterile scalpels.

    • Transfer the minced tissue to a 15 ml conical tube containing 5-10 ml of digestion medium.

    • Incubate at 37°C for 60-90 minutes with gentle agitation.

  • Cell Isolation:

    • Stop the digestion by adding an equal volume of culture medium.

    • Filter the cell suspension through a 70 µm cell strainer into a 50 ml conical tube to remove undigested tissue.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 10 ml of culture medium.

  • Cell Culture:

    • Plate the cell suspension into a T-75 tissue culture flask.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Change the medium every 2-3 days. Epithelial cells will form characteristic cobblestone-like colonies.

Protocol 2: Proliferation Assay (BrdU Incorporation)

Materials:

  • Primary endometrial epithelial cells cultured in 96-well plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Serum-free culture medium

  • BrdU Labeling Reagent

  • FixDenat solution

  • Anti-BrdU-POD antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 1 M H2SO4)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed primary endometrial epithelial cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Serum Starvation: Replace the culture medium with serum-free medium and incubate for 24 hours to synchronize the cells.

  • Treatment:

    • Prepare serial dilutions of this compound in serum-free medium (e.g., 1 nM to 10 µM).

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (DMSO).

  • BrdU Labeling: After 24 hours of treatment, add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.

  • Immunodetection:

    • Remove the labeling medium and fix the cells with FixDenat solution for 30 minutes.

    • Add anti-BrdU-POD antibody and incubate for 90 minutes.

    • Wash the wells three times with PBS.

    • Add the substrate solution and incubate until color development is sufficient.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 3: Western Blot for ERK1/2 Phosphorylation

Materials:

  • Primary endometrial epithelial cells cultured in 6-well plates

  • This compound

  • Serum-free culture medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Culture primary endometrial epithelial cells in 6-well plates until they reach 70-80% confluency. Serum starve the cells for 24 hours. Treat the cells with the desired concentration of this compound (e.g., 100 nM) for various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

Protocol 4: Intracellular Calcium Mobilization Assay

Materials:

  • Primary endometrial epithelial cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with an injection module

Procedure:

  • Cell Seeding: Seed primary endometrial epithelial cells in a black-walled, clear-bottom 96-well plate and allow them to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject a solution of this compound at the desired concentration.

    • Immediately begin kinetic reading of fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

Conclusion

This compound is a valuable pharmacological tool for studying prostaglandin F2α signaling in primary cell cultures. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute experiments to investigate the cellular and molecular effects of this compound. Careful optimization of cell isolation, culture conditions, and assay parameters will ensure reliable and reproducible results.

References

Application Note: Progesterone Measurement by ELISA Following Dinoprost Tromethamine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Progesterone (B1679170), a C-21 steroid hormone, is crucial for regulating the estrous cycle and maintaining pregnancy.[1][2] It is primarily secreted by the corpus luteum (CL).[1] Dinoprost (B1670695) tromethamine, a synthetic analogue of prostaglandin (B15479496) F2 alpha (PGF2α), is a potent luteolytic agent used extensively in veterinary medicine.[1][3] It induces the functional and structural regression of the corpus luteum, leading to a rapid decline in progesterone secretion.[1][4][5] This application note provides a detailed protocol for the quantitative measurement of progesterone in serum or plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) following the administration of Dinoprost tromethamine.

Principle of the Method The measurement of progesterone is accomplished using a competitive ELISA. This assay operates on the basis of competition between progesterone in the sample and a fixed amount of enzyme-labeled progesterone (conjugate) for a limited number of binding sites on a specific anti-progesterone antibody.[6][7] The antibody-coated microplate binds the anti-progesterone antibody. During incubation, the progesterone from the sample and the enzyme conjugate compete for the antibody binding sites.[8] After a wash step to remove unbound components, a substrate solution is added. The enzyme on the bound conjugate catalyzes a color change. The intensity of the color is inversely proportional to the concentration of progesterone in the sample; high progesterone levels in the sample result in low color development, and vice versa.[6][7] A standard curve is generated to determine the progesterone concentration in the unknown samples.[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Dinoprost tromethamine and the general experimental workflow.

G cluster_cell Luteal Cell PGF2aR PGF2α Receptor Cascade Intracellular Signaling Cascade PGF2aR->Cascade Activates Inhibition Inhibition of Steroidogenesis Cascade->Inhibition P4 Progesterone Production Inhibition->P4 Inhibits Luteolysis Luteolysis (Corpus Luteum Regression) P4->Luteolysis Decrease leads to Dinoprost Dinoprost Tromethamine (PGF2α Analogue) Dinoprost->PGF2aR Binds to

Caption: Mechanism of Dinoprost tromethamine-induced luteolysis.

G A 1. Animal Acclimatization & Baseline Sampling (T=0) B 2. Administer Dinoprost Tromethamine A->B C 3. Post-Treatment Blood Sample Collection (e.g., T=24h, 48h, 72h) B->C D 4. Sample Processing: Centrifuge to obtain serum or plasma C->D E 5. Progesterone Competitive ELISA D->E F 6. Data Analysis: Calculate Progesterone Concentration (ng/mL) E->F

Caption: Overall experimental workflow from treatment to data analysis.

Experimental Protocols

1. Animal Treatment and Sample Collection

This protocol is a general guideline and should be adapted based on the specific animal model and experimental design.

  • Animal Subjects: House animals under standard conditions and allow for an acclimatization period.

  • Baseline Sampling: Collect a pre-treatment blood sample (T=0) via an appropriate method (e.g., jugular venipuncture) to establish baseline progesterone concentrations.[9]

  • Treatment: Administer Dinoprost tromethamine at the recommended dosage for the species.

  • Post-Treatment Sampling: Collect blood samples at defined time points after administration (e.g., every 15 minutes for the first 2 hours, then every 30 minutes up to 48 hours, and at 60 and 72 hours).[9] The timing should be designed to capture the expected decline in progesterone.

  • Sample Handling: Collect blood in tubes appropriate for serum or plasma collection (e.g., serum separator tubes or EDTA tubes for plasma).

2. Sample Preparation

Proper sample handling is critical for accurate results.

  • Serum: Allow whole blood to clot at room temperature for 2 hours or overnight at 2-8°C.[10] Centrifuge at 1,000-2,000 x g for 15-20 minutes.[10][11] Carefully collect the supernatant (serum).

  • Plasma: Centrifuge anticoagulated blood at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[10] Collect the supernatant (plasma).

  • Storage: Assay samples immediately. If immediate analysis is not possible, aliquot the serum or plasma and store frozen at -20°C or -80°C.[7][12][13] Avoid repeated freeze-thaw cycles.[7][12] Do not use grossly hemolyzed or lipemic samples.[2][12]

3. Progesterone ELISA Protocol

This protocol is a synthesized representation of a typical competitive ELISA. Always refer to the specific manufacturer's instructions provided with your ELISA kit.

  • Reagent Preparation:

    • Bring all reagents and samples to room temperature before use.[7][8]

    • Prepare the Wash Buffer by diluting the concentrated buffer with deionized water as per the kit instructions.[7]

    • Prepare the Progesterone-Enzyme Conjugate working solution by diluting the conjugate concentrate with the provided assay buffer.[6][8] Prepare only the amount needed for the experiment.

    • Reconstitute lyophilized standards and controls as instructed by the manufacturer.[14] Perform serial dilutions of the high standard to create a standard curve.[10][11]

  • Assay Procedure:

G A Add Standards, Controls & Samples to Wells B Add Progesterone-Enzyme Conjugate to each well A->B C Add Anti-Progesterone Antibody to each well B->C D Incubate (e.g., 60-90 min at RT) Competition Occurs C->D E Wash Wells (3-5x) to remove unbound reagents D->E F Add TMB Substrate to each well E->F G Incubate in Dark (e.g., 15-30 min) Blue color develops F->G H Add Stop Solution (Color changes to yellow) G->H I Read Absorbance at 450 nm H->I

Caption: Step-by-step workflow for a competitive progesterone ELISA.

  • Add Samples and Standards: Pipette standards, controls, and prepared samples into the appropriate wells of the antibody-coated microplate in duplicate.[6][7]

  • Add Conjugate: Add the diluted Progesterone-Enzyme Conjugate to all wells (except for blank wells, if applicable).[7]

  • Incubate: Cover the plate and incubate for the time and temperature specified in the kit manual (e.g., 60-90 minutes at room temperature).[2][7] Gentle shaking may be required.[6]

  • Wash: Aspirate the contents of the wells and wash each well 3-5 times with diluted Wash Buffer.[7] After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[7]

  • Add Substrate: Add the TMB substrate solution to each well.[7]

  • Incubate for Color Development: Incubate the plate at room temperature, protected from light, for 15-30 minutes.[7]

  • Stop Reaction: Add the Stop Solution to each well. This will stop the enzyme-substrate reaction and change the color from blue to yellow.[7]

  • Read Plate: Measure the optical density (absorbance) of each well using a microplate reader set to 450 nm.[7][12]

Data Analysis and Expected Results

  • Standard Curve: Calculate the average absorbance for each set of duplicate standards, controls, and samples. Plot a standard curve of the absorbance versus the progesterone concentration for the standards. The resulting curve will show an inverse relationship.

  • Calculate Concentrations: Determine the progesterone concentration of the samples by interpolating their average absorbance values from the standard curve.

  • Data Interpretation: Following successful Dinoprost tromethamine administration, a significant decrease in serum or plasma progesterone concentration is expected.

Table 1: Example Data of Progesterone Concentration After Dinoprost Treatment

Time PointAnimal IDProgesterone (ng/mL)% of Baseline
Baseline (0h) 16.8100%
27.2100%
36.5100%
24h Post-Treatment 11.522.1%
21.825.0%
31.320.0%
48h Post-Treatment 1<0.5<7.4%
2<0.5<6.9%
3<0.5<7.7%
Note: Data are hypothetical but reflect the expected trend of progesterone decrease following luteolysis induced by Dinoprost tromethamine. Studies have shown this decrease in circulating progesterone concentrations after treatment.[5][9]

Troubleshooting

IssuePossible CauseSolution
High CV% Inaccurate pipetting; Unclean plateCheck pipette calibration; Ensure proper washing technique.[10]
Low Absorbance Reagents expired or stored improperly; Insufficient incubation timeUse fresh reagents; Adhere strictly to incubation times.[8]
High Absorbance Insufficient washing; Cross-contaminationEnsure thorough washing; Use fresh pipette tips for each sample.[8]
Poor Standard Curve Improper standard dilution; Reagent degradationPrepare fresh standards for each assay; Check reagent expiration dates.[10][11]

References

Application Notes and Protocols for Timed Artificial Insemination using (5R)-Dinoprost Tromethamine in Combination with GnRH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Timed artificial insemination (TAI) protocols are a cornerstone of modern reproductive management in cattle, enabling the insemination of a large number of animals in a synchronized manner without the need for estrus detection. The successful synchronization of ovulation is achieved through the strategic use of hormonal agents that manipulate the estrous cycle. Key among these are Gonadotropin-Releasing Hormone (GnRH) and prostaglandin (B15479496) F2α (PGF2α). (5R)-Dinoprost tromethamine is a commercially available, naturally occurring PGF2α that is widely used for its luteolytic effects.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in combination with GnRH for timed AI in cattle, with a focus on the widely implemented Ovsynch and CO-Synch protocols and their variations.

Mechanism of Action and Signaling Pathways

The efficacy of timed AI protocols hinges on the precise control of follicular development, ovulation, and luteolysis, which are governed by GnRH and PGF2α.

Gonadotropin-Releasing Hormone (GnRH): GnRH is a hypothalamic hormone that stimulates the anterior pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5] In timed AI protocols, exogenous GnRH is administered to induce an LH surge, which in turn triggers ovulation of a dominant follicle and initiates a new follicular wave.[5][6][7] This synchronization of follicular development is crucial for a predictable response to subsequent treatments. The second GnRH injection in the protocol is timed to induce a synchronized ovulation, allowing for insemination at a fixed time.[5]

This compound (PGF2α): Dinoprost (B1670695), a form of PGF2α, is a potent luteolytic agent. I[1][2][3][4][8]ts primary role in timed AI protocols is to induce the regression of the corpus luteum (CL). The CL produces progesterone (B1679170), which inhibits the final maturation of follicles and ovulation. By causing luteolysis, PGF2α administration leads to a rapid decline in progesterone concentrations, allowing the dominant follicle to mature and ovulate in response to the subsequent GnRH-induced LH surge. P[9]GF2α is effective only in animals with a functional CL, which is typically present from day 5 to day 17 of the estrous cycle.

[1][2][3][4]dot

PGF2a_Signaling_Pathway cluster_ovary Ovary cluster_uterus Uterus (non-pregnant) CL Corpus Luteum (CL) PGF2a_R PGF2α Receptor PLC_Ca PLC / Ca++ Mobilization PGF2a_R->PLC_Ca Apoptosis Luteal Cell Apoptosis PLC_Ca->Apoptosis Progesterone_Decline Decreased Progesterone Apoptosis->Progesterone_Decline Endometrium Endometrium Endometrium->CL PGF2α

Caption: PGF2α Signaling Pathway Leading to Luteolysis.

Experimental Protocols

Several timed AI protocols utilizing GnRH and this compound have been developed and validated. The choice of protocol may depend on factors such as the type of cattle (beef or dairy, cows or heifers), available labor, and specific management goals.

Ovsynch Protocol

The Ovsynch protocol is a foundational timed AI program that synchronizes ovulation, allowing for insemination without estrus detection.

Ovsynch_Protocol Day0 Day 0 GnRH Injection Day7 Day 7 Dinoprost (PGF2α) Injection Day0->Day7 7 days Day9 Day 9 GnRH Injection Day7->Day9 2 days TAI Day 10 Timed AI (16-24h post-GnRH) Day9->TAI 16-24 hours

Caption: Ovsynch Timed AI Protocol Workflow.

Methodology:

  • Day 0: Administer the first injection of GnRH (100 µg, intramuscularly). This will cause ovulation or luteinization of any existing dominant follicles and initiate a new follicular wave. 2[5][7][10]. Day 7: Administer an injection of this compound (25 mg, intramuscularly) to regress the corpus luteum. 3[1][2][12]. Day 9: Administer the second injection of GnRH (100 µg, intramuscularly) to induce a synchronized ovulation of the mature dominant follicle.

  • Day 10 (16-24 hours after the second GnRH injection): Perform timed artificial insemination.

[10]#### 2. CO-Synch Protocol

The CO-Synch protocol is a variation of Ovsynch where the second GnRH injection is administered concurrently with timed AI, reducing animal handling.

[13]dot

CO_Synch_Protocol Day0 Day 0 GnRH Injection Day7 Day 7 Dinoprost (PGF2α) Injection Day0->Day7 7 days TAI Day 9.5-10 Timed AI + GnRH (60-66h post-PGF2α) Day7->TAI 60-66 hours

Caption: CO-Synch Timed AI Protocol Workflow.

Methodology:

  • Day 0: Administer an injection of GnRH (100 µg, IM).

  • Day 7: Administer an injection of this compound (25 mg, IM).

  • 60 to 66 hours after PGF2α injection: Perform timed AI and concurrently administer a second injection of GnRH (100 µg, IM).

[13][14]#### 3. 5-Day CO-Synch + CIDR Protocol

This protocol shortens the interval between the first GnRH and PGF2α injections and incorporates a progesterone-releasing intravaginal device (CIDR) to improve synchrony, especially in anestrous cows.

Five_Day_CO_Synch_CIDR_Protocol Day0 Day 0 GnRH Injection + CIDR Insert Day5 Day 5 CIDR Removal + Dinoprost (PGF2α) Day0->Day5 5 days TAI Day 8 Timed AI + GnRH (72h post-CIDR removal) Day5->TAI 72 hours

Caption: 5-Day CO-Synch + CIDR Timed AI Protocol.

Methodology:

  • Day 0: Administer an injection of GnRH (100 µg, IM) and insert a CIDR device.

  • Day 5: Remove the CIDR device and administer an injection of this compound (25 mg, IM). Some variations of this protocol recommend a second PGF2α injection 8-12 hours later to ensure complete luteolysis. 3[14][15][16]. 72 hours after CIDR removal: Perform timed AI and concurrently administer a second injection of GnRH (100 µg, IM).

[14][15]### Quantitative Data Summary

The success of timed AI protocols is typically measured by pregnancy rates. The following tables summarize representative data from various studies.

Table 1: Pregnancy Rates in Beef Cows with Different Timed AI Protocols

ProtocolNumber of Animals (n)Pregnancy Rate (%)Reference
5-Day CO-Synch + CIDR22313.3% higher than 7-day
7-Day CO-Synch + CIDR223Baseline
5-Day CO-Synch + CIDR4009.1% higher than 7-day
7-Day CO-Synch + CIDR400Baseline
Bee Synch I (5-Day CO-Synch + CIDR)13352.6%
5-Day CO-Synch + CIDR13640.4%
Bee Synch I42251.7%

Table 2: Pregnancy Rates in Dairy Cows with Ovsynch and its Modifications

ProtocolNumber of Animals (n)Conception Rate (%)Overall Pregnancy Rate (%)Reference
Ovsynch-50%80%
CIDR Protocol-60%80%
Ovsynch (Control)356--
Ovsynch (Double Dose PGF2α)353--
Ovsynch (Two PGF2α Injections)347--

Table 3: Effect of GnRH Dose on Pregnancy Rates in Bos indicus Influenced Cattle

GnRH Dose at AINumber of Animals (n)Pregnancy Rate (%)Reference
100 µg14421%
200 µg14443%

Concluding Remarks

The combination of this compound and GnRH in timed AI protocols offers a powerful tool for reproductive management in cattle. The specific protocol and any modifications should be chosen based on the herd's specific circumstances and reproductive goals. Adherence to the recommended dosages and timing is critical for maximizing the success of these programs. Further research continues to refine these protocols to improve pregnancy outcomes and economic efficiency.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Non-Bovine Species Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5R)-Dinoprost tromethamine, a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2 alpha (PGF2α), is a potent luteolytic agent widely utilized in veterinary reproductive management. [1] Its primary mechanism of action involves mimicking natural PGF2α to induce the regression of the corpus luteum (luteolysis) and stimulate uterine contractions.[1][2] This activity makes it an invaluable tool for synchronizing estrous cycles, inducing parturition, and treating certain reproductive disorders in various animal species.[1] While its application in cattle is extensive, its use in non-bovine species such as swine, horses, sheep, and goats is also critical for enhancing reproductive efficiency in agricultural and clinical settings.[3]

Application in Swine (Sows and Gilts)

Application Notes

In swine, dinoprost (B1670695) tromethamine is primarily indicated for the induction of parturition (farrowing).[4][5] This application allows for better management and supervision of farrowing, which can lead to a reduction in stillbirths and an increase in piglet survival.[6][7] The timing of administration is crucial; it should be given within 3 days of the normal predicted farrowing date.[4][8] Administering the drug earlier than 3 days before the expected farrowing date may result in an increased number of stillbirths and reduced piglet viability.[5][8][9] Therefore, maintaining accurate records of breeding dates and average gestation length for the specific herd is essential for successful use.[4][8] The average interval from administration to the onset of farrowing is approximately 30 hours.[4][10]

Quantitative Data for Parturition Induction in Swine
ParameterValueSpeciesReference
Dosage 10 mg (2 mL)Sows and Gilts[4]
Route of Administration Intramuscular (IM)Sows and Gilts[8]
Timing of Administration Within 3 days of normal predicted farrowing date (e.g., Day 112 or later of gestation)Sows and Gilts[6][8]
Mean Interval to Parturition Approximately 30 hoursSows and Gilts[4][10]
Response Rate >85% of sows farrowed within 36 hours (when combined with oxytocin)Sows
Experimental Protocol: Induction of Farrowing in Sows

Objective: To induce and synchronize farrowing in late-gestation sows to facilitate supervision and improve piglet management.

Materials:

  • Dinoprost tromethamine sterile solution (5 mg/mL)[4][11]

  • Sterile needles and syringes

  • Animal restraints

  • Record-keeping system for breeding and farrowing dates

Procedure:

  • Animal Selection: Select healthy pregnant sows or gilts that are within 3 days of their calculated farrowing date. It is critical to have accurate breeding records and knowledge of the average gestation length for the herd (typically 115 days).[8]

  • Dosage Preparation: Aseptically withdraw 2 mL of dinoprost tromethamine solution (equivalent to 10 mg dinoprost) into a sterile syringe.[8]

  • Administration: Administer the 2 mL dose via intramuscular (IM) injection. The neck region is a common site for IM injections in swine.[12][13]

  • Monitoring: After administration, closely monitor the sows for signs of impending parturition, such as nesting behavior, restlessness, and swelling of the vulva. The majority of animals will begin farrowing within 24-36 hours.[14]

  • Assistance: Be prepared to provide assistance during farrowing as needed. The primary benefit of induction is to ensure personnel are available to supervise and assist.[6]

  • Data Collection: Record the time from injection to the onset of farrowing, the duration of farrowing, the number of live-born piglets, and the number of stillbirths.

Considerations:

  • A split-dose protocol (half dose in the morning, half 6-8 hours later) may improve the predictability of farrowing.[7][13]

  • The use of oxytocin (B344502) in conjunction with prostaglandins (B1171923) should be done cautiously. It is typically administered after the birth of the first few piglets to avoid complications like a closed cervix.[6][7]

Workflow for Induced Farrowing in Swine

Farrowing_Induction_Workflow cluster_pre Pre-Induction cluster_post Post-Induction A Accurate Breeding Records B Calculate Expected Farrowing Date (Avg. Gestation Length: ~115 days) A->B C Select Sows at Day 112-114 of Gestation B->C D Administer 10 mg Dinoprost Tromethamine (IM) C->D E Monitor for Parturition Signs D->E ~12-24h F Farrowing Begins (Mean interval ~30 hrs) E->F G Supervised Farrowing & Assistance F->G H Improved Piglet Survival G->H

Caption: Workflow for swine parturition induction.

Application in Equine (Mares)

Application Notes

In mares, dinoprost tromethamine is used for its luteolytic effect to control the timing of estrus.[4][15] This is particularly useful for scheduling breeding, managing "difficult-to-breed" mares that may be in a state of extended diestrus, and for synchronizing estrus in groups of mares for artificial insemination or embryo transfer programs.[4][16][17] The treatment is effective only in mares that have a functional corpus luteum, meaning it should be administered at least 4-5 days after ovulation.[4][16] Following administration during diestrus, most mares will return to estrus within 2 to 4 days and ovulate 8 to 12 days after treatment.[4][16]

Quantitative Data for Estrus Synchronization in Mares
ParameterValueSpeciesReference
Dosage 1 mg per 100 lbs (45.5 kg) body weight; typically 1-2 mL total doseMares[4][15]
Route of Administration Intramuscular (IM)[15] or Subcutaneous (SC)[8]Mares[8][15]
Timing of Administration During diestrus (4 or more days after ovulation)Mares[4][16]
Interval to Estrus 2 to 4 daysMares[4][16]
Interval to Ovulation 8 to 12 days post-treatmentMares[4][16]
Pregnancy Rate (Difficult Breeders) 59% in one study after treatment and breedingMares[16]
Experimental Protocol: Estrus Synchronization in Mares

Objective: To induce luteolysis in a cycling mare to control the timing of estrus for breeding purposes.

Materials:

  • Dinoprost tromethamine sterile solution (5 mg/mL)[15]

  • Sterile needles and syringes

  • Ultrasound equipment for reproductive tract examination

  • Teasing stallion or other methods for estrus detection

Procedure:

  • Animal Selection & Staging: Select a healthy, cycling mare. A veterinarian should confirm the presence of a functional corpus luteum (CL) and the absence of pregnancy via transrectal palpation and ultrasonography. The mare should be at least 5 days post-ovulation for the treatment to be effective.[17]

  • Dosage Calculation: Calculate the required dose based on the mare's body weight. The standard dose is 1 mg per 100 lbs (45.5 kg). For an average 1000 lb horse, this corresponds to a 10 mg dose (2 mL).[4][15]

  • Administration: Aseptically administer the calculated dose via intramuscular (IM) injection.[15]

  • Estrus Detection: Begin monitoring the mare for signs of behavioral estrus 1-2 days after the injection. This can be done through teasing with a stallion and observing signs such as tail raising, urination, and receptivity.

  • Follicular Monitoring: Once the mare shows signs of estrus, perform daily or every-other-day transrectal ultrasound examinations to monitor follicular growth and predict the time of ovulation.

  • Breeding: Inseminate or breed the mare based on follicular development, typically when a dominant follicle reaches a pre-ovulatory size (e.g., >35 mm). Ovulation is expected 8 to 12 days after the dinoprost injection.[4][16]

  • Data Collection: Record the interval from injection to the onset of estrus, follicle size at insemination, interval to ovulation, and subsequent pregnancy status.

Considerations:

  • A common synchronization regimen involves two doses of PGF2α administered 14 to 18 days apart to synchronize a group of mares without prior knowledge of their cycle stage.[17]

  • Side effects in mares can include transient sweating, increased heart rate, abdominal discomfort, and incoordination. These signs usually appear within 15 minutes of injection and resolve within an hour.

Workflow for Estrus Synchronization in Mares

Estrus_Sync_Workflow cluster_pre Pre-Treatment cluster_post Post-Treatment A Select Cycling Mare B Confirm Presence of Corpus Luteum (> Day 4 Post-Ovulation) A->B C Administer Dinoprost (1mg / 100 lbs) B->C D Corpus Luteum Regression C->D E Return to Estrus (2-4 Days) D->E F Monitor Follicular Growth E->F G Ovulation (8-12 Days) F->G H Optimal Time for Breeding G->H

Caption: Workflow for mare estrus synchronization.

Application in Small Ruminants (Sheep and Goats)

Application Notes

Dinoprost tromethamine and its analogues are used in sheep and goats for estrus synchronization to facilitate artificial insemination (AI) programs and manage breeding seasons.[3][18] The mechanism is the same as in other species: induction of luteolysis. Protocols often involve two injections spaced several days apart to synchronize a group of animals regardless of their initial cycle stage.[18] A protocol using two doses of a PGF2α analogue 7 days apart resulted in a high rate of estrus synchronization in ewes.[18] In goats, PGF2α has been used postpartum to enhance uterine involution and improve fertility.[19]

Quantitative Data for Estrus Synchronization in Sheep
ParameterValueSpeciesReference
Dosage (Analogue) 160 µg delprostenate (B1670222) (PGF2α analogue)Ewes[18]
Protocol Two IM doses separated by 7 daysEwes[18]
Estrus Response >80% of ewes in estrus between 25-48 hours after 2nd doseEwes[18]
Optimal TAI Time 42 hours after 2nd doseEwes[18]
Pregnancy Rate (TAI) 37% at 42 hours post-treatmentEwes[18]

Mechanism of Action: PGF2α Signaling Pathway

Dinoprost tromethamine acts as an agonist for the Prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[1] In the corpus luteum, activation of the FP receptor initiates a signaling cascade that leads to a decrease in progesterone (B1679170) production and ultimately, the structural regression of the tissue (luteolysis).[20] In the myometrium (uterine smooth muscle), PGF2α binding stimulates contractions, which is the basis for its use in parturition induction.[1][20]

General PGF2α Signaling Pathway

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response PGF Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Luteolysis Luteolysis (↓ Progesterone) Ca->Luteolysis Contraction Myometrial Contraction Ca->Contraction PKC->Luteolysis

Caption: PGF2α receptor signaling pathway.

References

Application Notes and Protocols: Intramuscular vs. Subcutaneous Injection of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the comparative effects of intramuscular (IM) and subcutaneous (SC) administration of (5R)-Dinoprost tromethamine. This document summarizes key quantitative data from relevant studies, details experimental protocols, and visualizes the underlying biological pathways and workflows.

Introduction

This compound, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is widely used in veterinary and human medicine. Its primary mechanism of action involves the stimulation of myometrial contractions and luteolysis.[1] The route of administration is a critical factor that can influence the pharmacokinetic and pharmacodynamic profile of a drug. This document explores the differences and similarities between intramuscular and subcutaneous injections of Dinoprost (B1670695) tromethamine based on available scientific literature.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a comparative study in lactating Holstein cows, which provides the most detailed direct comparison between IM and SC administration of Dinoprost tromethamine found in the literature.

Table 1: Pharmacokinetics of PGFM (a metabolite of Dinoprost) in Lactating Holstein Cows Following a Single 25 mg Dose of Dinoprost Tromethamine

ParameterIntramuscular (IM) AdministrationSubcutaneous (SC) Administration
Peak Plasma Concentration (PGFM) Lower initial peakHigher initial peak (15-90 min post-injection)
Time to Peak Concentration Not significantly differentNot significantly different
Area Under the Curve (AUC) for PGFM (first 90 min) 1,146 ± 177 pg·h/mL1,664 ± 129 pg·h/mL

Data sourced from a study in lactating Holstein cows.[2]

Table 2: Pharmacodynamic Response (Progesterone Concentration) in Lactating Holstein Cows

ParameterIntramuscular (IM) AdministrationSubcutaneous (SC) Administration
Circulating Progesterone (B1679170) Concentration No significant differenceNo significant difference
Luteal Regression EffectiveEffective

Data sourced from a study in lactating Holstein cows.[2][3]

Note: While both IM and SC routes are indicated for use in cows, sows, and mares, direct comparative quantitative studies in species other than cattle are limited in the publicly available scientific literature.[1] A study in mares using high doses for safety assessment noted "no apparent differences" in clinical side effects between IM and SC routes, but did not provide pharmacokinetic or efficacy data at therapeutic doses.[4][5][6]

Signaling Pathway of Dinoprost Tromethamine

Dinoprost tromethamine exerts its effects by binding to the Prostaglandin F2α receptor (FP), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade primarily through the Gq alpha subunit.

dinoprost_signaling cluster_cell Target Cell (e.g., Myometrial Cell, Luteal Cell) dinoprost (5R)-Dinoprost tromethamine fp_receptor Prostaglandin F2α Receptor (FP) dinoprost->fp_receptor Binds to g_protein Gq Protein fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases response Physiological Response (e.g., Muscle Contraction, Luteolysis) ca2->response Increased intracellular Ca²⁺ leads to pkc->response Contributes to exp_workflow_cows start Start sync Estrous Cycle Synchronization start->sync catheter Jugular Catheter Placement sync->catheter randomize Randomization catheter->randomize im_group IM Injection (25 mg Dinoprost) randomize->im_group Group 1 sc_group SC Injection (25 mg Dinoprost) randomize->sc_group Group 2 blood_sampling Serial Blood Sampling im_group->blood_sampling sc_group->blood_sampling analysis Hormone Analysis (PGFM, Progesterone) blood_sampling->analysis data_analysis Data Analysis and Comparison analysis->data_analysis end End data_analysis->end

References

Application Notes: Cell-Based Assays for (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring Prostaglandin (B15479496) F2α (PGF2α), is a potent agonist for the Prostaglandin F Receptor (FP receptor).[1][2][3] This receptor is a member of the G protein-coupled receptor (GPCR) superfamily.[4][5] Upon activation, the FP receptor primarily couples to the Gαq subunit of heterotrimeric G proteins, initiating a cascade of intracellular events that are crucial in various physiological and pathological processes, including smooth muscle contraction, reproductive processes, and cell proliferation.[5][6][7]

Understanding the cellular effects of this compound is critical for drug development and research in obstetrics, gynecology, and veterinary medicine.[5] Cell-based assays provide a controlled, in vitro environment to dissect the molecular mechanisms of action, determine potency and efficacy, and assess potential therapeutic effects.[8][9] This document outlines key cell-based assays and detailed protocols for characterizing the biological activity of this compound.

The primary signaling pathway initiated by the activation of the FP receptor by this compound involves the Gq protein. This leads to the activation of phospholipase Cβ (PLCβ), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5][10] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, mediates many of the downstream cellular responses.[6][11]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., Proliferation, Contraction) PKC->Downstream Ca Intracellular Ca²⁺ Ca->Downstream ER->Ca Releases Ca²⁺

FP Receptor Gαq Signaling Pathway.

General Experimental Workflow

A typical workflow for assessing the effects of this compound involves several key stages, from initial cell culture preparation to final data analysis. This standardized process ensures reproducibility and accuracy across different assays.

Experimental_Workflow A 1. Cell Culture & Seeding Select appropriate cell line (e.g., HEK293 expressing FP receptor, Ishikawa cells). Seed cells in microplates. B 2. Compound Preparation Prepare serial dilutions of This compound. A->B C 3. Cell Treatment Incubate cells with the compound for a defined period. B->C D 4. Assay-Specific Steps (e.g., Dye loading for Ca²⁺ assay, Reagent addition for proliferation assay). C->D E 5. Data Acquisition Measure signal using a plate reader (Fluorescence, Luminescence, Absorbance). D->E F 6. Data Analysis Normalize data, calculate parameters (EC₅₀, % Inhibition), and generate graphs. E->F

Standard workflow for cell-based assays.

Key Cell-Based Assays and Protocols

Intracellular Calcium Mobilization Assay

This assay directly measures the primary signaling event following the activation of the Gq-coupled FP receptor.[6] It quantifies the transient increase in cytosolic calcium concentration upon stimulation with this compound.

Protocol:

  • Materials:

    • Cells expressing the FP receptor (e.g., HEK293-FP, Ishikawa endometrial adenocarcinoma cells).[7]

    • 96-well or 384-well black, clear-bottom microplates.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

    • Probenecid (B1678239) (an anion-exchange transport inhibitor, often used to prevent dye leakage).

    • This compound.

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

    • Fluorescence plate reader with an injection system (e.g., FLIPR).[12]

  • Procedure:

    • Cell Seeding: Seed cells into the microplate at a density that ensures a confluent monolayer on the day of the assay. Incubate for 24-48 hours.

    • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in Assay Buffer.

    • Remove the culture medium from the cells and add the dye loading buffer.

    • Incubate the plate in the dark at 37°C for 60 minutes.

    • Cell Washing: Gently wash the cells twice with Assay Buffer to remove excess dye. Leave a final volume of buffer in each well.

    • Compound Preparation: Prepare a 2X or 5X concentrated serial dilution of this compound in Assay Buffer.

    • Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 494/516 nm for Fluo-4).

    • Record a stable baseline fluorescence for 10-20 seconds.

    • Inject the this compound solution and continue recording the fluorescence signal for 2-3 minutes to capture the peak response and subsequent decay.[13]

  • Data Analysis:

    • The response is typically quantified as the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Normalize the data to a positive control (e.g., maximal ATP response) or express as a percentage of the maximal dinoprost (B1670695) response.

    • Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Table 1: Example Data for Calcium Mobilization

Concentration (nM) Fluorescence Change (RFU) % Maximal Response
0.1 150 5.0%
1 850 28.3%
10 2400 80.0%
100 2950 98.3%
1000 3000 100.0%

| EC₅₀ | | ~3.5 nM |

Cell Proliferation / Viability Assay

PGF2α and its analogs can influence cell proliferation, making this a crucial assay for understanding longer-term cellular consequences.[14][15] Assays like MTT or WST-1 measure the metabolic activity of cells, which correlates with the number of viable, proliferating cells.[16]

Protocol:

  • Materials:

    • Appropriate cell line (e.g., Ishikawa cells, primary stromal cells).[7]

    • 96-well clear microplates.

    • Cell culture medium, potentially with reduced serum to better observe proliferative effects.

    • This compound.

    • MTT or WST-1 reagent.

    • Solubilization solution (for MTT assay, e.g., acidic isopropanol).

    • Microplate spectrophotometer (absorbance reader).

  • Procedure:

    • Cell Seeding: Seed cells at a low density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[17]

    • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Reagent Addition:

      • For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours at 37°C until color development is sufficient.

      • For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours at 37°C. After incubation, carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measurement:

      • For WST-1: Gently shake the plate and measure the absorbance at ~450 nm.

      • For MTT: Gently shake the plate to ensure complete dissolution and measure the absorbance at ~570 nm.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium but no cells).

    • Express the data as a percentage of the untreated control cells (% Viability or % Proliferation).

    • Plot the percentage of proliferation against the compound concentration to determine the dose-response relationship.

Table 2: Example Data for Cell Proliferation (72h Incubation)

Concentration (nM) Absorbance (570 nm) % Proliferation (vs. Control)
0 (Control) 0.85 100%
1 0.94 111%
10 1.15 135%
100 1.28 151%

| 1000 | 1.30 | 153% |

Gene Expression Analysis by qRT-PCR

This assay investigates how this compound modulates the expression of specific target genes downstream of the initial signaling cascade. This can provide insights into the molecular pathways affected, such as those involved in inflammation, cell cycle control, or prostaglandin synthesis itself.[18][19]

Protocol:

  • Materials:

    • Appropriate cell line and culture reagents.

    • 6-well or 12-well plates.

    • This compound.

    • RNA extraction kit.

    • cDNA synthesis kit.

    • qPCR master mix (e.g., SYBR Green-based).

    • Primers for target genes (e.g., PTGS2/COX-2, c-Fos, Cyclin D1) and a housekeeping gene (e.g., GAPDH, ACTB).

    • Real-time PCR instrument.

  • Procedure:

    • Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat with desired concentrations of this compound for a specific time (e.g., 4, 8, or 24 hours).

    • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify RNA and assess its purity.

    • cDNA Synthesis: Reverse transcribe a fixed amount of RNA (e.g., 1 µg) into complementary DNA (cDNA) using a reverse transcriptase enzyme.

    • Quantitative PCR (qPCR):

      • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and diluted cDNA.

      • Run the reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[20]

      • Include no-template controls to check for contamination.

    • Data Analysis:

      • Determine the cycle threshold (Ct) value for each gene in each sample.

      • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Ct_target - Ct_housekeeping).

      • Calculate the fold change in gene expression relative to the untreated control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).[20]

Table 3: Example Data for Gene Expression (8h Treatment)

Target Gene Concentration (nM) Relative Fold Change (vs. Control)
PTGS2 (COX-2) 100 4.5 ± 0.6
c-Fos 100 8.2 ± 1.1

| Cyclin D1 | 100 | 2.1 ± 0.3 |

References

Application Notes: (5R)-Dinoprost Tromethamine for Uterine Physiology Research

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring Prostaglandin F2α (PGF2α), is a potent tool for investigating uterine physiology. [1][2] It primarily acts as a selective agonist for the Prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR) expressed in the myometrium (the smooth muscle layer of the uterus).[3] Activation of the FP receptor by Dinoprost initiates a signaling cascade that is fundamental to uterine contractility and the inflammatory processes associated with labor.[4] This makes it an invaluable compound for researchers studying parturition, preterm labor, and developing novel uterotonic or tocolytic agents.

Mechanism of Action

This compound mimics the action of endogenous PGF2α.[3][5] Its binding to the FP receptor predominantly activates the Gαq protein subunit.[6][7] This activation leads to a cascade of intracellular events:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.[8][4]

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][7]

  • Intracellular Calcium Release: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[3][8]

  • Smooth Muscle Contraction: The surge in intracellular Ca²⁺ is the primary trigger for myometrial smooth muscle contraction.[3][9]

In addition to the Gαq pathway, studies suggest the FP receptor can also couple to Gαi proteins, contributing to inflammatory signaling and modulating the calcium response in myometrial cells.[6] PGF2α signaling also leads to the activation of Mitogen-Activated Protein Kinases (MAPK) and transcription factors like NF-κB, which are involved in the expression of pro-labor genes such as COX-2 and various cytokines.[4]

Visualizing the Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by this compound in a myometrial cell, leading to contraction.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a (5R)-Dinoprost Tromethamine (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gαq FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP3 Receptor Ca Ca²⁺ (intracellular) SR->Ca Releases Contraction Myometrial Contraction Ca->Contraction Initiates

Caption: PGF2α signaling pathway in uterine smooth muscle cells.

Quantitative Data Summary

The following table summarizes key quantitative parameters for PGF2α in uterine physiology studies. These values can serve as a starting point for experimental design.

ParameterValueSpecies/ModelNotesReference
pEC₅₀ (Contraction)
Force (Fₘₐₓ)7.44 ± 0.18Human Myometrial Cells (MYLA)Corresponds to an EC₅₀ of approximately 36.1 nM.[10]
Area Under Curve (AUC)7.50 ± 0.21Human Myometrial Cells (MYLA)Corresponds to an EC₅₀ of approximately 31.7 nM.[10]
Frequency8.57 ± 0.20Human Myometrial Cells (MYLA)Corresponds to an EC₅₀ of approximately 2.68 nM.[10]
Concentrations for In Vitro Studies
Pro-inflammatory Signaling1 µMPrimary Human Myometrial CellsUsed to study activation of NF-κB and MAP kinases.[6]
Contraction Assays10⁻⁸ M to 10⁻⁶ MHuman Myometrial StripsThis range is typically used to generate dose-response curves.[11]

Experimental Protocols

Protocol 1: Ex Vivo Uterine Strip Contractility Assay

This protocol details the measurement of isometric contractions of uterine smooth muscle strips in an organ bath setup, a classic method to study the effects of uterotonic agents.[12][13]

Objective: To quantify the contractile response of myometrial tissue to cumulative additions of this compound and determine its potency (EC₅₀).

Materials:

  • Myometrial biopsies obtained with appropriate ethical approval.[13]

  • Physiological Saline Solution (PSS), e.g., Krebs-Henseleit buffer, warmed to 37°C and bubbled with 95% O₂ / 5% CO₂.[12][13]

  • This compound stock solution (e.g., 1 mM in DMSO).[1]

  • Organ bath system with chambers (1-10 mL), isometric force transducers, and data acquisition system.[12][14]

  • Dissection microscope, forceps, and scissors.

Methodology:

  • Tissue Preparation:

    • Place the fresh myometrial biopsy in ice-cold PSS.

    • Under a dissection microscope, carefully dissect longitudinal smooth muscle strips (e.g., ~10 mm long x 2 mm wide).[13]

    • Attach each end of the strip to a clip or hook.

  • Mounting and Equilibration:

    • Mount the tissue strip vertically in an organ bath chamber filled with pre-warmed, aerated PSS.[12]

    • Attach one clip to a fixed point and the other to an isometric force transducer.[14]

    • Apply a resting tension (e.g., 1-2 grams) and allow the tissue to equilibrate for at least 60-90 minutes, or until spontaneous contractions become regular and stable.[15] Replace the PSS in the bath every 15-20 minutes during equilibration.[13]

  • Generating a Concentration-Response Curve:

    • Once stable, begin the cumulative addition of this compound.

    • Add the compound directly to the bath in increasing logarithmic concentrations (e.g., 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM).

    • Allow the tissue response to stabilize at each concentration (typically 5-10 minutes) before adding the next.

  • Data Analysis:

    • Measure the contractile force (amplitude), frequency, and area under the curve (AUC) for a set time period at baseline and after each drug addition.

    • Normalize the response to the maximum contraction achieved.

    • Plot the normalized response against the log concentration of this compound and fit the data to a sigmoid curve to determine the EC₅₀ and Eₘₐₓ.

Workflow for Uterine Strip Contractility Assay

Contractility_Workflow cluster_prep Tissue Preparation cluster_setup Experimental Setup cluster_exp Experiment cluster_analysis Data Analysis A Obtain Myometrial Biopsy B Dissect Longitudinal Strips in cold PSS A->B C Mount Strip in Organ Bath (37°C) B->C D Connect to Force Transducer C->D E Apply Resting Tension & Equilibrate (60-90 min) D->E F Record Baseline Spontaneous Contractions E->F G Add Cumulative Concentrations of Dinoprost F->G H Record Contractile Response at Each Dose G->H I Measure Force, Frequency, and AUC H->I J Plot Dose-Response Curve I->J K Calculate EC₅₀ and Eₘₐₓ J->K

Caption: Workflow for ex vivo uterine contractility experiments.

Protocol 2: Calcium Imaging in Primary Myometrial Cells

This protocol describes how to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound using fluorescent indicators.

Objective: To visualize and quantify the mobilization of intracellular calcium in cultured uterine smooth muscle cells following stimulation with this compound.

Materials:

  • Primary human myometrial cells.

  • Cell culture medium (e.g., DMEM/F12 with FBS and antibiotics).

  • Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer.

  • This compound stock solution.

  • Fluorescence microscope or plate reader equipped for live-cell imaging and kinetic reads.

Methodology:

  • Cell Culture:

    • Culture primary myometrial cells on glass-bottom dishes or 96-well imaging plates until they reach 70-80% confluency.

    • Prior to the experiment, serum-starve the cells for 4-6 hours to reduce baseline signaling activity.

  • Dye Loading:

    • Prepare a loading buffer by diluting the Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium, wash the cells once with HBSS.

    • Incubate the cells with the loading buffer for 30-45 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye and allow 15-20 minutes for de-esterification of the AM ester.

  • Calcium Measurement:

    • Place the dish or plate on the fluorescence imaging system.

    • Begin recording baseline fluorescence intensity (e.g., for Fluo-4, excitation ~488 nm, emission ~520 nm). Capture images every 1-2 seconds.

    • After recording a stable baseline for 1-2 minutes, add this compound to the desired final concentration (e.g., 1 µM).[6]

    • Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent return to baseline.

  • Data Analysis:

    • For each cell or region of interest, quantify the fluorescence intensity over time.

    • Normalize the data by expressing it as a ratio relative to the baseline fluorescence (F/F₀).

    • Determine key parameters such as the peak amplitude of the Ca²⁺ response, the time to peak, and the duration of the signal.

References

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in Organ Bath Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent stimulator of smooth muscle contraction. Its primary mechanism of action involves the activation of the prostaglandin F receptor (FP), a G-protein coupled receptor. This activation initiates a signaling cascade that leads to an increase in intracellular calcium concentrations and subsequent muscle contraction. Organ bath experiments are a fundamental in vitro technique used to characterize the pharmacological effects of compounds like Dinoprost tromethamine on isolated tissues. This document provides detailed application notes and protocols for the use of this compound in organ bath experiments, focusing on uterine and vascular smooth muscle.

Mechanism of Action and Signaling Pathway

This compound binds to the FP receptor, which is coupled to the Gq/11 protein. This interaction activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The elevated intracellular calcium binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction. DAG, in concert with calcium, activates protein kinase C (PKC), which can further contribute to the contractile response and other cellular processes. Additionally, signaling through the FP receptor can involve other pathways, including the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway and the extracellular signal-regulated kinase (ERK1/2) pathway.

Dinoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dinoprost (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) Dinoprost->FP_receptor Binds to Gq11 Gq/11 FP_receptor->Gq11 Activates Other_Pathways Other Signaling Pathways (e.g., PI3K/Akt, ERK1/2) FP_receptor->Other_Pathways Can activate PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Ca²⁺ SR->Ca2_cyto Releases Ca2_SR Ca²⁺ Calmodulin Calmodulin Ca2_cyto->Calmodulin Binds to Ca2_cyto->PKC Co-activates MLCK_inactive MLCK (inactive) Calmodulin->MLCK_inactive Activates MLCK_active MLCK (active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Actin_Myosin Actin-Myosin Interaction Myosin_LC_P->Actin_Myosin Contraction Smooth Muscle Contraction Actin_Myosin->Contraction PKC->Contraction Contributes to

Caption: Signaling pathway of this compound in smooth muscle cells.

Data Presentation

The following tables summarize the quantitative data for PGF2α and its analogs in organ bath experiments on various smooth muscle tissues. This data can be used as a reference for expected potency in similar experimental setups.

Table 1: Potency of PGF2α and its Analogs on Uterine Smooth Muscle

CompoundTissueParameterValueReference
8-epi-Prostaglandin F2αHuman Myometrium (non-pregnant)pEC506.3 ± 0.5[1]

Table 2: Potency of PGF2α on Vascular Smooth Muscle

CompoundTissueParameterValueReference
Prostaglandin F2αPorcine Ciliary ArterypD50 (-log EC50)5.49 ± 0.14[2]

Experimental Protocols

General Organ Bath Experimental Workflow

The following diagram illustrates the general workflow for conducting an organ bath experiment to assess the effect of this compound on isolated smooth muscle tissue.

Organ_Bath_Workflow prep Tissue Preparation (e.g., Uterine strip or Aortic ring) mount Mount Tissue in Organ Bath prep->mount equilibrate Equilibration (e.g., 60-90 min with washes) mount->equilibrate viability Viability Check (e.g., with KCl) equilibrate->viability washout Washout and Return to Baseline viability->washout crc Cumulative Concentration-Response Curve (addition of Dinoprost tromethamine) washout->crc data Data Acquisition and Analysis (EC50, Emax) crc->data

Caption: General workflow for an organ bath experiment.
Protocol 1: Cumulative Concentration-Response of this compound on Isolated Uterine Smooth Muscle

This protocol is designed to determine the potency (EC50) and efficacy (Emax) of this compound in inducing contractions of uterine smooth muscle.

1. Materials and Solutions:

  • This compound stock solution (e.g., 10 mM in DMSO or ethanol)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1. The solution should be freshly prepared and gassed with 95% O2 / 5% CO2 to maintain a pH of 7.4.

  • Uterine tissue from a suitable animal model (e.g., rat, guinea pig, or human biopsy).

2. Tissue Preparation:

  • Excise the uterine horns and place them immediately in cold, gassed PSS.

  • Carefully remove adhering fat and connective tissue.

  • Cut longitudinal strips of myometrium (e.g., approximately 10 mm in length and 2-3 mm in width).

3. Experimental Setup:

  • Mount the uterine strips vertically in organ baths containing gassed PSS maintained at 37°C.

  • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer.

  • Apply an initial tension of approximately 1 g and allow the tissue to equilibrate for at least 60-90 minutes. Wash the tissue with fresh PSS every 15-20 minutes during equilibration.

4. Experimental Procedure:

  • After equilibration, assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

  • Wash the tissue repeatedly with PSS until the tension returns to the baseline.

  • Once a stable baseline is achieved, begin the cumulative addition of this compound to the organ bath. Start with a low concentration (e.g., 1 nM) and increase the concentration in a stepwise manner (e.g., half-log increments) once the response to the previous concentration has reached a plateau.

  • Continue adding the compound until a maximal contraction is achieved and subsequent additions do not increase the response.

  • At the end of the experiment, wash the tissue thoroughly.

5. Data Analysis:

  • Measure the contractile force (in grams or millinewtons) at each concentration of this compound.

  • Normalize the responses by expressing them as a percentage of the maximal contraction induced by the compound or by the initial KCl contraction.

  • Plot the normalized response against the logarithm of the agonist concentration to generate a concentration-response curve.

  • Calculate the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal response) from the curve using non-linear regression analysis.

Protocol 2: Effect of this compound on Isolated Vascular Rings

This protocol is designed to investigate the vasoconstrictor effects of this compound on arterial smooth muscle.

1. Materials and Solutions:

  • This compound stock solution.

  • Physiological Salt Solution (PSS) as described in Protocol 1.

  • Arterial tissue (e.g., thoracic aorta or mesenteric artery from a suitable animal model).

  • Phenylephrine (B352888) or other vasoconstrictor for viability testing.

  • Acetylcholine or other vasodilator to check endothelial integrity.

2. Tissue Preparation:

  • Carefully excise the desired artery and place it in cold, gassed PSS.

  • Clean the artery of surrounding connective and adipose tissue.

  • Cut the artery into rings of 2-4 mm in width.

3. Experimental Setup:

  • Mount the arterial rings in a wire myograph or organ bath containing gassed PSS at 37°C. The rings are mounted on two small wires, one of which is attached to a force transducer and the other to a micrometer for applying tension.

  • Apply a passive tension (the optimal tension needs to be determined for each specific artery type, but a common starting point for rat aorta is 2 g).

  • Allow the rings to equilibrate for 60-90 minutes, with PSS changes every 15-20 minutes.

4. Experimental Procedure:

  • After equilibration, test the viability of the smooth muscle by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM) or a standard agonist like phenylephrine (e.g., 1 µM).

  • To check for endothelial integrity, pre-contract the rings with an agonist (e.g., phenylephrine) and then add a vasodilator that acts via the endothelium (e.g., acetylcholine, 1 µM). A relaxation of more than 80% is typically considered indicative of a functional endothelium.

  • Wash the rings thoroughly and allow them to return to baseline tension.

  • Perform a cumulative concentration-response curve for this compound as described in Protocol 1.

5. Data Analysis:

  • Analyze the data as described in Protocol 1 to determine the EC50 and Emax for the vasoconstrictor effect of this compound.

Conclusion

These application notes and protocols provide a comprehensive guide for researchers utilizing this compound in organ bath experiments. The provided information on its mechanism of action, signaling pathways, and detailed experimental procedures for both uterine and vascular smooth muscle will facilitate the design and execution of robust pharmacological studies. The quantitative data, while limited, offers a valuable point of reference for expected outcomes. Adherence to these protocols will enable the generation of high-quality, reproducible data for the characterization of this compound's effects on smooth muscle contractility.

References

Application Notes and Protocols for the Long-Term Stability of (5R)-Dinoprost Tromethamine in Solution for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a potent luteolytic agent widely used in reproductive research and veterinary medicine. As a critical component of many experimental designs, ensuring the stability of Dinoprost (B1670695) tromethamine solutions is paramount to obtaining accurate and reproducible results. These application notes provide a comprehensive overview of the long-term stability of this compound in various solutions, detailed protocols for stability assessment, and guidelines for optimal storage and handling.

Physicochemical Properties and Solubility

This compound is a white to slightly off-white crystalline powder. It is highly soluble in water and ethanol (B145695).[1] The tromethamine salt enhances the aqueous solubility of Dinoprost.

Table 1: Solubility of this compound

SolventSolubilityReference
WaterReadily soluble[1]
EthanolSoluble-
DMSOSoluble-

Long-Term Stability in Solution

The stability of this compound in solution is influenced by several factors, including solvent, pH, temperature, and light exposure.

General Recommendations for Storage of Stock Solutions:

For long-term stability, it is recommended to store stock solutions of this compound in organic solvents at low temperatures. Aqueous solutions are not recommended for storage longer than 24 hours.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

SolventStorage TemperatureDuration
Organic Solvents (e.g., Ethanol, DMSO)-20°CUp to 1 month
-80°CUp to 1 year
Aqueous Buffers2-8°CNot recommended for >24 hours
Impact of pH on Stability
Impact of Temperature on Stability

Elevated temperatures accelerate the degradation of prostaglandins (B1171923). For research applications requiring incubation at physiological temperatures (e.g., 37°C), it is imperative to use freshly prepared solutions or conduct preliminary stability tests under the specific experimental conditions.

Impact of Light on Stability

Exposure to light, particularly UV light, can induce photodegradation of prostaglandins. Therefore, it is essential to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous ethanol or Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile, amber glass vials with airtight seals

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.

  • Weigh the desired amount of powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the solution until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile, amber glass vials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound Solution

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions.

A. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration suitable for analysis (e.g., 100 µg/mL).

B. Stress Conditions:

  • Acidic Hydrolysis:

    • Mix the stock solution with 0.1 M hydrochloric acid (HCl).

    • Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with mobile phase for analysis.

  • Alkaline Hydrolysis:

    • Mix the stock solution with 0.1 M NaOH.

    • Incubate at room temperature for a defined period (e.g., 30, 60, 120 minutes).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

    • Keep the solution at room temperature and protect from light for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Transfer the stock solution into vials and place them in a calibrated oven at an elevated temperature (e.g., 80°C).

    • Expose for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample, allow it to cool to room temperature, and dilute with mobile phase for analysis.

  • Photodegradation:

    • Expose the stock solution in a photostability chamber to a light source (e.g., cool white fluorescent and near-ultraviolet lamp) according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • Analyze the samples at appropriate time intervals.

C. Sample Analysis: Analyze the stressed samples and a non-degraded control sample using a validated stability-indicating HPLC method (see Protocol 3).

Protocol 3: Stability-Indicating HPLC-UV Method for this compound

This method is based on the United States Pharmacopeia (USP) monograph for Dinoprost Tromethamine and is suitable for separating the active ingredient from its potential degradation products.[3]

A. Chromatographic Conditions:

ParameterSpecification
Column L1 packing (C18), 3.9 mm x 15 cm
Mobile Phase Water: Acetonitrile: Phosphoric Acid (750:250:1, v/v/v)
Flow Rate 2 mL/min
Detection UV at 200 nm
Injection Volume 10 µL
Column Temperature Ambient

B. Preparation of Solutions:

  • Standard Solution: Prepare a solution of USP Dinoprost Tromethamine Reference Standard in the mobile phase at a known concentration of approximately 1.0 mg/mL.

  • Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to a suitable concentration for analysis.

C. System Suitability:

  • Column Efficiency: Not less than 6000 theoretical plates.

  • Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections of the standard solution.

  • Resolution: The resolution between the dinoprost tromethamine peak and any adjacent peak should be not less than 1.0.

D. Analysis:

  • Inject the standard solution and the sample solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas.

  • Calculate the percentage of remaining this compound and the formation of degradation products in the stressed samples relative to the control.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the forced degradation studies.

Table 3: Stability of this compound under Acidic Hydrolysis (0.1 M HCl at 60°C)

Time (hours)% Remaining this compound% Degradation Product 1% Degradation Product 2
010000
2[Data][Data][Data]
4[Data][Data][Data]
8[Data][Data][Data]
24[Data][Data][Data]

Table 4: Stability of this compound under Alkaline Hydrolysis (0.1 M NaOH at Room Temperature)

Time (minutes)% Remaining this compound% Degradation Product 1% Degradation Product 2
010000
30[Data][Data][Data]
60[Data][Data][Data]
120[Data][Data][Data]

Table 5: Stability of this compound under Oxidative Degradation (3% H₂O₂ at Room Temperature)

Time (hours)% Remaining this compound% Degradation Product 1% Degradation Product 2
010000
2[Data][Data][Data]
4[Data][Data][Data]
8[Data][Data][Data]
24[Data][Data][Data]

Table 6: Stability of this compound under Thermal Degradation (80°C)

Time (hours)% Remaining this compound% Degradation Product 1% Degradation Product 2
010000
24[Data][Data][Data]
48[Data][Data][Data]
72[Data][Data][Data]

Table 7: Stability of this compound under Photodegradation

Exposure (lux hours)% Remaining this compound% Degradation Product 1% Degradation Product 2
010000
[Data][Data][Data][Data]
[Data][Data][Data][Data]
[Data][Data][Data][Data]

Visualizations

PGF2α Signaling Pathway

PGF2a_Signaling_Pathway PGF2a Dinoprost (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq_protein Gq Protein FP_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Physiological_effects Physiological Effects (e.g., Smooth Muscle Contraction, Luteolysis) Ca_release->Physiological_effects Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Downstream->Physiological_effects

Caption: PGF2α signaling pathway via the FP receptor.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow start Start: Prepare (5R)-Dinoprost Tromethamine Stock Solution stress_conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions sampling Sample at Pre-defined Time Intervals stress_conditions->sampling analysis Analyze Samples using Stability-Indicating HPLC Method sampling->analysis data_processing Calculate % Remaining Drug and % Degradation Products analysis->data_processing reporting Summarize Data in Tables and Generate Report data_processing->reporting end End reporting->end

Caption: Workflow for forced degradation stability testing.

Conclusion

The stability of this compound in solution is critical for the integrity of research outcomes. By adhering to the recommended storage conditions and employing validated analytical methods for stability assessment, researchers can ensure the reliability and accuracy of their experimental results. These application notes and protocols provide a framework for the proper handling, storage, and stability evaluation of this compound solutions in a research setting.

References

Proper storage and handling of (5R)-Dinoprost tromethamine in the lab

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper storage, handling, and use of (5R)-Dinoprost tromethamine in a laboratory setting. The included protocols are intended as a starting point for research and should be adapted to specific experimental needs.

Product Information and Storage

This compound, also known as Prostaglandin F2α (PGF2α) tromethamine, is a synthetic analog of a naturally occurring prostaglandin. It is a potent agonist of the Prostaglandin F receptor (FP receptor) and is widely used in both clinical and research settings.

Chemical Information:

PropertyValue
Chemical Name (5Z,9α,11α,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1)
Molecular Formula C₂₀H₃₄O₅ · C₄H₁₁NO₃
Molecular Weight 475.62 g/mol
CAS Number 38562-01-5

Storage and Stability:

Proper storage is critical to maintain the integrity and activity of this compound.

ConditionRecommendation
Powder Store at -20°C for long-term storage (up to 3 years).[1]
In Solution Aliquot and store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. For short-term storage, solutions can be kept at -20°C for up to 1 month.[1] Aqueous solutions are stable for 30 days at 2-8°C.[2]
Light Sensitivity Store in light-resistant containers.
Hygroscopicity The compound is hygroscopic; store in a dry environment.

Safe Handling and Personal Protective Equipment (PPE)

This compound can be absorbed through the skin and may cause systemic effects.[3] Extreme care should be taken during handling.

Handling Precautions:

  • Handle in a well-ventilated area.[4][5]

  • Avoid inhalation of dust or aerosols.[4][5]

  • Avoid contact with skin and eyes.[4][5]

  • Do not eat, drink, or smoke when using this product.[5]

  • Wash hands thoroughly after handling.[5]

Recommended Personal Protective Equipment (PPE):

PPESpecification
Gloves Chemical-resistant gloves (e.g., nitrile). Inspect before use.[6]
Eye Protection Safety glasses with side shields or goggles.[5]
Lab Coat Standard laboratory coat.
Respiratory Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities of powder.

In case of accidental exposure, follow the first aid measures outlined in the Safety Data Sheet (SDS).

Solubility and Solution Preparation

This compound is readily soluble in several common laboratory solvents.

SolventSolubility
Water ≥ 95 mg/mL[1][7]
DMSO ≥ 95 mg/mL[1][7]
Ethanol ≥ 95 mg/mL[1][7]

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, light-resistant microcentrifuge tubes or vials

    • Calibrated pipette

  • Procedure:

    • Calculate the required mass of this compound for the desired volume and concentration (Molar Mass = 475.62 g/mol ). For 1 mL of a 10 mM stock solution, weigh out 4.756 mg.

    • Aseptically add the weighed powder to a sterile vial.

    • Add the calculated volume of DMSO to the vial.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C in light-resistant tubes.

Mechanism of Action and Signaling Pathway

This compound acts as a selective agonist for the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[8] Upon binding, it primarily couples to Gαq and Gα12/13 proteins to initiate downstream signaling cascades.[9] Key pathways activated include the MAPK/ERK and PI3K/mTOR pathways, which are involved in regulating processes such as cell proliferation, differentiation, and hypertrophy.[4][5][10]

PGF2a_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gαq FP_receptor->Gq activates PI3K PI3K FP_receptor->PI3K activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK activates ERK ERK1/2 MEK->ERK activates mTOR mTOR ERK->mTOR activates Transcription Gene Transcription ERK->Transcription PI3K->mTOR activates p70S6K p70S6K mTOR->p70S6K activates Proliferation Cell Proliferation & Hypertrophy p70S6K->Proliferation

PGF2α Signaling Pathway

Experimental Protocols

The following protocols are examples of how this compound can be used in in-vitro experiments.

This protocol outlines a method to assess the effect of this compound on the proliferation of an adherent cell line (e.g., Swiss 3T3 fibroblasts).

Materials:

  • Swiss 3T3 cells (or other suitable cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Sterile 96-well cell culture plates

  • WST-1 cell proliferation reagent

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture Swiss 3T3 cells to ~80% confluency. b. Harvest cells using standard trypsinization methods. c. Resuspend cells in complete growth medium and perform a cell count. d. Seed 5,000 cells in 100 µL of medium per well in a 96-well plate. e. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: a. Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 1 nM to 10 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control. c. After 24 hours, aspirate the medium from the wells and replace it with 100 µL of the prepared drug dilutions or control media. d. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay: a. At the end of the incubation period, add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (from wells with medium and WST-1 only). b. Normalize the absorbance values to the vehicle control. c. Plot the normalized values against the log of the drug concentration to generate a dose-response curve.

This protocol describes how to assess the activation of the MAPK/ERK pathway in response to this compound.

Materials:

  • Cells of interest cultured in 6-well plates

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to ~80-90% confluency. b. Serum-starve the cells for 4-6 hours prior to treatment. c. Treat cells with the desired concentration of this compound (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes). Include a vehicle control.

  • Protein Extraction: a. After treatment, place plates on ice and wash cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. c. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. d. Centrifuge at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant (protein lysate).

  • Protein Quantification and Sample Preparation: a. Determine the protein concentration of each lysate using a BCA assay. b. Normalize the protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

  • Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane three times with TBST. f. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Add ECL substrate and visualize the bands using a chemiluminescence imaging system. i. Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

WesternBlot_Workflow start Start: Seed Cells in 6-well Plates treatment Serum Starve & Treat with (5R)-Dinoprost tromethamine start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-pERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip and Re-probe (anti-total ERK) detection->reprobe analysis Data Analysis: Densitometry reprobe->analysis end End analysis->end

Western Blot Experimental Workflow

References

Troubleshooting & Optimization

Troubleshooting inconsistent results with (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.

Q1: We are observing variable luteolytic responses in our animal models. What are the potential causes?

A1: Inconsistent luteolysis is a common challenge and can be attributed to several factors:

  • Age of the Corpus Luteum (CL): The responsiveness of the CL to this compound is highly dependent on its developmental stage. Early-stage CLs may be less sensitive.[1] It is crucial to precisely time the administration of the compound in relation to the estrous cycle.

  • Dosage and Administration Route: Sub-optimal dosage can lead to incomplete luteolysis. The route of administration (e.g., intramuscular vs. subcutaneous) can also affect the pharmacokinetic profile and subsequent biological response.[2] Ensure the dosage is appropriate for the animal model and administered consistently.

  • Individual Animal Variation: Biological variability among animals, including differences in metabolism and receptor density, can contribute to varied responses. It is important to use a sufficient number of animals to account for this variability and to ensure proper randomization.

  • Pulsatile Release: The natural luteolytic signal involves pulsatile releases of PGF2α. A single injection might not adequately mimic this physiological process, potentially leading to incomplete CL regression.[3] Some studies suggest that multiple, spaced doses may yield more consistent results.[1]

Q2: Our in vitro smooth muscle contraction assays are showing inconsistent dose-response curves. What should we check?

A2: Variability in in vitro contraction assays can stem from several sources:

  • Tissue Viability and Handling: The health of the tissue preparation is paramount. Ensure that the tissue is fresh, handled gently during dissection, and maintained in an appropriate physiological buffer at the correct temperature (typically 37°C).

  • Receptor Desensitization (Tachyphylaxis): Prolonged or repeated exposure to high concentrations of this compound can lead to desensitization of the Prostaglandin (B15479496) F2α (FP) receptor, resulting in a diminished response.[4][5] Allow for adequate washout periods between applications and consider using a cumulative concentration-response protocol.

  • Compound Stability in Solution: Aqueous solutions of prostaglandins (B1171923) can be unstable over time. It is recommended to prepare fresh solutions for each experiment from a frozen stock.[6]

  • Assay Conditions: Factors such as buffer composition, pH, and oxygenation can significantly impact smooth muscle contractility. Ensure these parameters are consistent across all experiments.

Q3: We are seeing low or inconsistent signal in our cell-based signaling assays (e.g., calcium mobilization, IP1 accumulation). What are the possible reasons?

A3: Low signal or high variability in cell-based assays can be due to:

  • Cell Health and Passage Number: The expression levels of the FP receptor can vary with cell passage number and overall cell health.[7] It is crucial to use cells within a consistent and low passage number range and to ensure high cell viability before starting the experiment.

  • Serum Interference: Components in fetal bovine serum (FBS) can sometimes interfere with ligand-receptor binding or downstream signaling events.[8] Consider reducing the serum concentration or using a serum-free medium during the assay.

  • Inadequate Agonist Concentration or Incubation Time: Ensure that the concentration range of this compound is appropriate to capture the full dose-response curve. The incubation time should also be optimized to capture the peak of the signaling event.

  • Assay Reagent Quality: The quality and proper storage of assay reagents, including fluorescent dyes for calcium mobilization, are critical for obtaining a robust signal.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments involving this compound and summarizes quantitative data in structured tables.

Quantitative Data Summary
ParameterOrganism/SystemValue/RangeReference
In Vivo Luteolysis
Effective Dose (Cattle)Bos taurus25 mg (intramuscular)[9]
Time to Estrus (Cattle)Bos taurus3.3 - 3.7 days
Progesterone DeclineBos taurusSignificant decline within 48 hours[2]
In Vitro Assays
EC50 (Calcium Mobilization) Human Trabecular Meshwork CellsDose-dependent increase[10]
Optimal Concentration (General in vitro) Varies by cell typeTypically 1 pM to 10 µM[11]
Key Experimental Protocols

1. In Vitro Uterine Smooth Muscle Contraction Assay

This protocol describes the measurement of myometrial contractility in response to this compound.

  • Tissue Preparation: Obtain fresh uterine tissue samples and immediately place them in cold, oxygenated physiological salt solution (PSS). Carefully dissect longitudinal or circular smooth muscle strips (e.g., 2 mm x 10 mm).

  • Mounting: Mount the tissue strips in an organ bath containing PSS at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 g), with regular washes every 15-20 minutes.

  • Experimental Procedure:

    • Record a stable baseline of spontaneous contractions.

    • Construct a cumulative concentration-response curve by adding increasing concentrations of this compound to the organ bath at regular intervals (e.g., every 15-20 minutes or once the previous response has stabilized).

    • Record the contractile force, frequency, and duration.

  • Data Analysis: Express the contractile response as a percentage of the maximal response or a reference agonist. Calculate the EC50 value from the concentration-response curve.

2. Intracellular Calcium Mobilization Assay

This protocol outlines the measurement of intracellular calcium flux in response to FP receptor activation.

  • Cell Culture: Plate cells expressing the FP receptor (e.g., HEK293 cells stably expressing the receptor, or primary cells like human trabecular meshwork cells) in a 96-well black, clear-bottom plate and grow to confluence.[10]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

    • Remove the culture medium and wash the cells with the buffer.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

    • Wash the cells to remove excess dye.

  • Assay Procedure:

    • Place the plate in a fluorescence plate reader capable of kinetic reads.

    • Record a baseline fluorescence for 10-20 seconds.

    • Use an automated injector to add varying concentrations of this compound to the wells.

    • Immediately begin measuring fluorescence intensity at appropriate excitation/emission wavelengths (e.g., ~490 nm/~525 nm for Fluo-4) every 1-2 seconds for at least 2 minutes.

  • Data Analysis: Normalize the fluorescence data to the baseline. The peak fluorescence intensity represents the maximum calcium mobilization. Plot the peak response against the agonist concentration to determine the EC50.

Visualizations

Signaling Pathway of this compound

G Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Triggers Contraction Smooth Muscle Contraction Ca2_release->Contraction Signaling Downstream Signaling PKC->Signaling

Caption: Canonical Gq-coupled signaling pathway for the FP receptor.

Troubleshooting Workflow for Inconsistent In Vitro Results

G Start Inconsistent In Vitro Results Check_Reagents Verify Reagent Quality - Fresh (5R)-Dinoprost solution? - Stable assay buffers? - Dye/reagent integrity? Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Cells Assess Cell Health - Consistent passage number? - High viability? - Optimal confluency? Cells_OK Cells OK? Check_Cells->Cells_OK Check_Protocol Review Experimental Protocol - Consistent incubation times? - Appropriate concentrations? - Correct temperature? Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Reagents_OK->Check_Cells Yes Prepare_New Prepare Fresh Reagents Reagents_OK->Prepare_New No Cells_OK->Check_Protocol Yes Culture_New Start New Culture/ Use Lower Passage Cells Cells_OK->Culture_New No Optimize_Protocol Optimize Protocol Parameters (e.g., time, concentration) Protocol_OK->Optimize_Protocol No Resolved Results Consistent Protocol_OK->Resolved Yes Contact_Support Consult Further/ Contact Technical Support Protocol_OK->Contact_Support Still Issues Prepare_New->Check_Reagents Culture_New->Check_Cells Optimize_Protocol->Check_Protocol

Caption: A logical workflow for troubleshooting inconsistent in vitro results.

References

Technical Support Center: Optimizing (5R)-Dinoprost Tromethamine Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of (5R)-Dinoprost tromethamine in cell culture applications. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experimental success.

Section 1: Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the use of this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the tromethamine salt of Dinoprost, also known as Prostaglandin (B15479496) F2α (PGF2α). It is a bioactive lipid that exerts its effects by binding to the Prostaglandin F2α Receptor (FP receptor). The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[1][2][3] This activation initiates a signaling cascade involving the activation of Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers cause an increase in intracellular calcium and the activation of Protein Kinase C (PKC), respectively, which can lead to various cellular responses, including proliferation and modulation of the extracellular matrix.[4][5]

Q2: How should I prepare a stock solution of this compound?

A2: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in high-purity DMSO.[7] This stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[8] When preparing your working concentrations, the stock can be diluted in your cell culture medium.

Q3: What is a good starting concentration range for my experiments?

A3: The optimal concentration is highly cell-type dependent. For an initial range-finding experiment, it is advisable to use a broad range of concentrations with 10-fold serial dilutions, for example, from 1 nM to 100 µM.[9] Some studies on bovine luteal theca cells have used concentrations ranging from 0.01 mM to 1.0 mM (10 µM to 1000 µM).[10] A literature search for your specific cell type or a related one is highly recommended to narrow this starting range.

Q4: What are the expected cellular effects of this compound?

A4: Depending on the cell type and context, PGF2α can stimulate DNA synthesis and cell proliferation, induce cellular hypertrophy, and modulate the expression of matrix metalloproteinases (MMPs).[1][4][11] In some contexts, it can also trigger changes in cell adhesion and cytoskeletal proteins.[10]

Section 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem 1: I am observing high levels of cell death after treatment.

  • Possible Cause A: Solvent Toxicity

    • Q: Is the final concentration of the solvent (e.g., DMSO) in your cell culture medium too high?

    • A: The final concentration of DMSO in the culture medium should typically be kept below 0.5%, with ≤0.1% being ideal to avoid solvent-induced artifacts.[4][12][13] Always include a "vehicle control" in your experimental setup. This control should contain the highest concentration of the solvent used in your experiment but without the this compound. This allows you to distinguish between cell death caused by the compound and cell death caused by the solvent.[4]

  • Possible Cause B: Compound Cytotoxicity

    • Q: Is the concentration of this compound too high for your specific cell type?

    • A: At high concentrations, most compounds can become toxic to cells. It is crucial to perform a cytotoxicity assay to determine the maximum non-toxic concentration for your experimental duration. You can use a viability assay like MTT, MTS, or a live/dead stain to establish a dose-response curve for toxicity.[9][14]

Problem 2: I am not observing any cellular response after treatment.

  • Possible Cause A: Insufficient Concentration or Incubation Time

    • Q: Are the concentrations used too low or the treatment time too short?

    • A: The required concentration and time to elicit a response can vary significantly between cell types. It may be necessary to optimize both parameters. Consider extending your incubation time (e.g., 24, 48, 72 hours) and testing a higher range of concentrations.[4]

  • Possible Cause B: Low or Absent FP Receptor Expression

    • Q: Does your cell line express the Prostaglandin F2α Receptor (FP receptor)?

    • A: The cellular response to this compound is dependent on the presence of its receptor. If your cells do not express sufficient levels of the FP receptor, you will not observe a response.[4] You can verify receptor expression using techniques like RT-qPCR (for mRNA levels) or Western blotting (for protein levels).

  • Possible Cause C: Compound Degradation

    • Q: Has the compound or stock solution degraded?

    • A: Ensure that stock solutions are stored correctly (aliquoted, at -20°C or -80°C) to maintain stability.[8] Avoid multiple freeze-thaw cycles. If in doubt, prepare a fresh stock solution.

Problem 3: My results are inconsistent between experiments.

  • Possible Cause A: Cell Passage Number and Health

    • Q: Are you using cells of a consistent passage number and confluency?

    • A: Primary cells, in particular, can show significant batch-to-batch variability.[4] The phenotype and responsiveness of cell lines can also change at high passage numbers. Ensure you are using cells within a consistent passage range and that they are in a healthy, logarithmic growth phase at the time of treatment.

  • Possible Cause B: Stock Solution or Dilution Errors

    • Q: Is there precipitation when diluting the stock solution into the aqueous culture medium?

    • A: It is common for compounds dissolved in DMSO to precipitate when diluted into an aqueous buffer.[8] To mitigate this, make serial dilutions in DMSO first. When adding the compound to the media, add it to a larger volume and mix thoroughly. Warming the media to 37°C may also help.[8] Visually inspect for precipitation before adding to cells.

Troubleshooting Decision Tree

G Troubleshooting this compound Experiments start Unexpected Experimental Outcome high_death High Cell Death start->high_death no_response No Cellular Response start->no_response inconsistent Inconsistent Results start->inconsistent cause_solvent Possible Cause: Solvent Toxicity? high_death->cause_solvent cause_compound_tox Possible Cause: Compound Cytotoxicity? high_death->cause_compound_tox cause_conc Possible Cause: Concentration/Time? no_response->cause_conc cause_receptor Possible Cause: FP Receptor Expression? no_response->cause_receptor cause_cells Possible Cause: Cell Variability? inconsistent->cause_cells cause_prep Possible Cause: Compound Precipitation? inconsistent->cause_prep sol_vehicle Solution: Include Vehicle Control. Keep DMSO ≤0.1% cause_solvent->sol_vehicle Yes sol_dose_response Solution: Perform Cytotoxicity Assay (e.g., MTT/MTS) to find non-toxic range. cause_compound_tox->sol_dose_response Yes sol_optimize_conc Solution: Increase concentration range and/or incubation time. cause_conc->sol_optimize_conc Yes sol_check_receptor Solution: Verify receptor expression (RT-qPCR, Western Blot). cause_receptor->sol_check_receptor Yes sol_passage Solution: Use consistent passage number. Ensure cells are healthy. cause_cells->sol_passage Yes sol_dilution Solution: Make serial dilutions in DMSO. Ensure complete dissolution in media. cause_prep->sol_dilution Yes

A decision tree for troubleshooting common experimental issues.

Section 3: Data Presentation

While optimal concentrations are highly dependent on the specific cell line and experimental endpoint, the following table summarizes concentrations used in published literature for PGF2α. This should be used as a starting reference point only.

Cell TypeConcentration RangeObserved EffectCitation
Bovine Luteal Theca Cells10 µM - 1 mMDisruption of cell adhesion and cytoskeleton[10]
NIH-3T3 FibroblastsNot specified, dose-dependentEnhanced tyrosine phosphorylation and DNA synthesis[5]
Swiss Mouse 3T3 CellsNot specifiedInitiation of DNA synthesis and cell proliferation[11][15]
Endometrial Adenocarcinoma CellsNot specifiedEnhanced cell proliferation[3]

Section 4: Experimental Protocols

Protocol 1: Determining Optimal Concentration using a Cell Viability Assay

This protocol provides a detailed methodology for conducting a dose-response experiment to find the optimal, non-toxic concentration of this compound for your cell type using a common viability assay (e.g., MTT, MTS, WST-1, or Resazurin).[16]

Materials:

  • Your chosen cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • High-purity DMSO

  • Serum-free or low-serum medium for dilutions

  • Cell Viability Assay Kit (e.g., MTT, MTS, WST-1)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count cells that are in their logarithmic growth phase.

    • Determine the optimal seeding density for your cells in a 96-well plate format to ensure they are still proliferating at the end of the experiment (typically 2,000-10,000 cells/well).[4]

    • Seed 100 µL of the cell suspension into each well.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours to allow for cell attachment.[4]

  • Compound Preparation (Serial Dilution):

    • Prepare a high-concentration stock of this compound in DMSO (e.g., 100 mM).

    • Perform serial dilutions of your stock solution in DMSO to create a range of concentrations for your initial screen (e.g., 100 mM, 10 mM, 1 mM, 100 µM, etc.).

    • For the final step, dilute these DMSO stocks into serum-free or low-serum medium to create your working solutions. The final DMSO concentration in these working solutions should be calculated to be ≤0.1% when added to the cells.

    • Crucially, prepare a vehicle control containing the same final concentration of DMSO as your highest treatment dose. [4]

  • Cell Treatment:

    • Carefully aspirate the medium from the attached cells.

    • Add 100 µL of the prepared this compound dilutions or control solutions (vehicle control, medium-only control) to the respective wells. It is recommended to perform each treatment in triplicate.

    • Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours).[9]

  • Cell Viability Assay (Example using WST-1):

    • At the end of the treatment period, add 10 µL of WST-1 reagent to each well.[4]

    • Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.

    • Gently shake the plate to ensure a homogenous mixture.

    • Measure the absorbance at the recommended wavelength (typically 450 nm) using a microplate reader.[4]

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all other readings.

    • Normalize the absorbance values of the treated wells to the vehicle control to determine the percentage of cell viability.

    • Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine key metrics like IC50 (half-maximal inhibitory concentration) if measuring cytotoxicity.

Optimization Workflow Diagram

G Workflow for Optimizing Compound Concentration lit_review 1. Literature Review (Find starting concentration range) stock_prep 2. Prepare High-Concentration Stock Solution in DMSO lit_review->stock_prep range_find 3. Range-Finding Experiment (Broad range, e.g., 1 nM to 100 µM) stock_prep->range_find dose_response 4. Definitive Dose-Response (Narrow range, more data points) range_find->dose_response viability_assay 5. Perform Cell Viability Assay (e.g., MTT, WST-1) dose_response->viability_assay data_analysis 6. Data Analysis (Plot dose-response curve, determine IC50/EC50) viability_assay->data_analysis endpoint_assay 7. Proceed with Optimized Concentration for Functional Assays data_analysis->endpoint_assay

A typical experimental workflow for concentration optimization.

Section 5: Signaling Pathway

This compound (PGF2α) primarily signals through the FP receptor, activating the Gq pathway. This can lead to downstream effects including, in some cell types, the transactivation of the Epidermal Growth Factor Receptor (EGFR) and subsequent activation of the MAPK/ERK pathway, linking it to cell proliferation.[3]

PGF2α Signaling Pathway Diagram

G Simplified PGF2α Signaling Pathway pgf2a This compound (PGF2α) fp_receptor FP Receptor (GPCR) pgf2a->fp_receptor binds gq Gq Protein fp_receptor->gq activates plc Phospholipase C (PLC) gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) dag->pkc activates egfr EGFR (Transactivation) ca_release->egfr can lead to response Cellular Responses (e.g., Proliferation) ca_release->response leads to pkc->egfr can lead to pkc->response leads to mapk MAPK/ERK Pathway egfr->mapk activates mapk->response leads to

Key signaling events following FP receptor activation.

References

Technical Support Center: Troubleshooting Dinoprost Tromethamine-Induced Luteolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving Dinoprost (B1670695) tromethamine for inducing luteolysis.

Troubleshooting Guide: Reasons for Failed Luteolysis

This guide addresses specific issues that may lead to incomplete or failed luteolysis following the administration of Dinoprost tromethamine in experimental settings.

Q1: Why did Dinoprost tromethamine administration not result in complete luteolysis in my experimental animals?

Failed luteolysis can be attributed to several factors, ranging from the physiological state of the animal to the specifics of the experimental protocol. Here are the primary reasons to consider:

  • Age of the Corpus Luteum (CL): The responsiveness of the CL to Dinoprost tromethamine is highly dependent on its age. Early-stage CL (less than 5 days old in cattle) is often refractory to the luteolytic effects of PGF2α analogs.[1][2] For successful luteolysis, the CL must have reached a certain level of maturity to express sufficient PGF2α receptors.

  • Dosage and Administration Route: Inadequate dosage or an inappropriate administration route can lead to insufficient bioavailability of Dinoprost tromethamine at the CL. While intramuscular (IM) administration is common, subcutaneous (SC) routes have also been explored, showing potential differences in absorption and subsequent PGFM (a PGF2α metabolite) profiles.[3][4][5] Lower than recommended doses may result in only partial luteolysis or a transient decrease in progesterone (B1679170) followed by a rebound.[6][7][8]

  • Incomplete Luteolysis and Progesterone Rebound: In some cases, an initial drop in progesterone is observed, but the CL recovers, leading to a subsequent rise in progesterone levels.[6][9][10] This phenomenon of incomplete luteolysis can be a significant cause of experimental failure. As many as 20% of cows in some studies have shown delayed or incomplete luteolysis.[2]

  • Individual Animal Variation: Biological variability among animals, including differences in metabolism, receptor density, and overall health, can influence the outcome.

  • Stress: While one study in Holstein cows indicated that heat stress did not significantly affect induced luteolysis, severe stress can potentially impact reproductive hormone profiles and responsiveness to treatments.[6]

Q2: My progesterone levels dropped initially but then recovered. What could be the cause?

This pattern is characteristic of incomplete luteolysis . The initial drop in progesterone indicates that Dinoprost tromethamine initiated a luteolytic cascade, but it was not sustained enough to cause complete regression of the corpus luteum. Potential reasons include:

  • Insufficient PGF2α Signal: The administered dose may have been metabolized too quickly, failing to maintain the necessary luteolytic signal. Dinoprost tromethamine has a short half-life.[2]

  • CL Refractoriness: The CL, particularly if it is young, may be inherently resistant to the full effects of a single PGF2α dose.[1][2]

  • Luteotropic Support: The presence of strong luteotropic signals could counteract the luteolytic effects of Dinoprost tromethamine.

To address this, consider:

  • A second PGF2α injection: A subsequent dose administered 24 hours after the first can often ensure complete luteolysis.[11][12][13]

  • Reviewing the timing of administration: Ensure the CL is in a responsive stage (mid-luteal phase).

Q3: Does the route of administration of Dinoprost tromethamine affect the outcome of luteolysis?

Yes, the route of administration can influence the pharmacokinetics of Dinoprost tromethamine and, consequently, the luteolytic response.

  • Intramuscular (IM) vs. Subcutaneous (SC): Studies in lactating Holstein cows have shown that SC administration can lead to greater circulating concentrations of the PGF2α metabolite (PGFM) in the initial period after treatment compared to IM injection.[3][4][5][14] However, in some studies, this did not translate to a significant difference in the overall decline of progesterone or the rate of complete luteolysis between the two routes.[3][4][5][14] One study reported incomplete luteolysis in one out of six cows in the SC group.[4]

Researchers should choose a route of administration based on their experimental design and consider the potential for varied absorption rates.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Dinoprost tromethamine in inducing luteolysis?

Dinoprost tromethamine is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), the natural luteolysin in many species.[3][15] Its primary mechanism involves:

  • Binding to PGF2α receptors (PTGFR) on luteal cells.[16]

  • Inhibiting progesterone synthesis: PGF2α triggers a cascade of events that disrupt steroidogenesis.[17][18]

  • Inducing apoptosis (programmed cell death) of luteal cells, leading to the structural regression of the corpus luteum.[15]

  • Reducing blood flow to the corpus luteum (ischemia): This further contributes to the demise of the CL.

Luteolysis_Signaling_Pathway cluster_Intracellular Intracellular Signaling Dinoprost Dinoprost Tromethamine (PGF2α analog) PTGFR PGF2α Receptor (PTGFR) Dinoprost->PTGFR Binds to PLC Phospholipase C (PLC) Activation PTGFR->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Apoptosis Apoptosis (Cell Death) Ca_PKC->Apoptosis Inhibit_P4 Inhibition of Progesterone Synthesis Ca_PKC->Inhibit_P4

Q2: How does the age of the corpus luteum impact the efficacy of Dinoprost tromethamine?

The age of the corpus luteum is a critical factor. A CL needs to be mature enough to be responsive to PGF2α.

  • Refractory Period: In the early luteal phase (e.g., days 1-4 in cattle), the CL is typically refractory to the luteolytic effects of exogenous PGF2α.[1] This is thought to be due to insufficient expression of PGF2α receptors and the presence of protective mechanisms.

  • Optimal Responsiveness: The CL is most responsive during the mid-luteal phase (e.g., days 5-16 in cattle).

  • Declining Responsiveness: While still responsive, the sensitivity may change as the CL naturally begins to regress at the end of the cycle.

Q3: Are there differences in luteolytic efficacy between Dinoprost tromethamine and other PGF2α analogs like Cloprostenol (B1669231)?

Yes, studies have compared the efficacy of Dinoprost tromethamine (a natural PGF2α) and Cloprostenol (a synthetic analog).

  • Potency and Half-life: Cloprostenol is generally considered more potent and has a longer half-life than Dinoprost tromethamine.[2] This may lead to a more sustained luteolytic signal.

  • Luteolysis Rates: Some studies have shown that Dinoprost may be more effective at inducing complete luteolysis than Cloprostenol in certain protocols, while others report similar or enhanced responses with Cloprostenol.[19] For instance, one study found that dinoprost increased luteal regression from 86.6% to 91.3% compared to cloprostenol.[19] Another study reported that d-cloprostenol (B24006) induced a greater decrease in serum progesterone compared to dinoprost tromethamine and cloprostenol.[20]

  • Estrus Expression: Some research suggests that cattle treated with cloprostenol may show increased expression of estrus compared to those treated with dinoprost.

The choice between analogs may depend on the specific experimental goals, cost, and desired timing of luteolysis.

Quantitative Data Summary

Table 1: Comparison of Luteolysis Success Rates with Different PGF2α Analogs and Doses

SpeciesPGF2α AnalogDoseAdministration RouteLuteolysis Success RateReference
Dairy HeifersDinoprostSingle InjectionIM59.7%[11]
Dairy HeifersDinoprostTwo Injections (24h apart)IM96.3%[11]
Dairy HeifersCloprostenolSingle InjectionIM84.6%[11]
Dairy HeifersCloprostenolTwo Injections (24h apart)IM100%[11]
Lactating Dairy CowsDinoprost25 mgIM91.3%[19]
Lactating Dairy CowsCloprostenol500 µgIM86.6%[19]
Nonlactating Holstein CowsDinoprost25 mgNot Specified100% (complete luteolysis)[6]
Nonlactating Holstein CowsDinoprost12.5 mgNot Specified50% (complete luteolysis)[6]

Table 2: Progesterone (P4) Concentrations Following Dinoprost Tromethamine Administration

SpeciesTreatment GroupTime Post-TreatmentMean P4 Concentration (ng/mL)Reference
Lactating Holstein CowsSubcutaneous (SC)56 hoursIncomplete regression in 1/6 cows (1.46 ng/mL)[4]
Lactating Holstein CowsIntramuscular (IM)56 hoursComplete regression in 6/6 cows (<0.5 ng/mL)[4]

Experimental Protocols

Protocol 1: Evaluation of Luteolysis in Dairy Heifers with Single vs. Double PGF2α Injection

  • Animals: Holstein heifers.

  • Synchronization: Heifers detected in estrus were enrolled.

  • Treatments (Day 7 post-estrus):

    • DINx1: Single injection of Dinoprost tromethamine.

    • DINx2: Two injections of Dinoprost tromethamine 24 hours apart.

    • CLOx1: Single injection of Cloprostenol sodium.

    • CLOx2: Two injections of Cloprostenol sodium 24 hours apart.

  • Monitoring:

    • Corpus luteum area and blood flow, and follicle diameter were measured via ultrasonography every 12 hours until estrus and every 6 hours thereafter until ovulation.

    • Blood samples were collected every 6 hours from treatment until ovulation for progesterone analysis.

  • Reference: [11]

Experimental_Workflow_1 cluster_treatments Treatment Groups Start Start: Estrus Detection Day7 Day 7 Post-Estrus: Treatment Administration Start->Day7 Monitoring Monitoring: - Ultrasonography (q12h/q6h) - Blood Sampling (q6h) Day7->Monitoring Treatments DINx1 (Single Dose) DINx2 (Double Dose) CLOx1 (Single Dose) CLOx2 (Double Dose) Endpoint Endpoint: Ovulation Monitoring->Endpoint

Protocol 2: Comparison of Intramuscular vs. Subcutaneous Administration of Dinoprost Tromethamine

  • Animals: Multiparous, lactating Holstein cows.

  • Synchronization: Cows were subjected to an Ovsynch protocol.

  • Treatment (Day 7 of Ovsynch):

    • IM Group: 25 mg of Dinoprost tromethamine administered intramuscularly.

    • SC Group: 25 mg of Dinoprost tromethamine administered subcutaneously.

  • Monitoring:

    • Blood samples were collected via indwelling jugular catheters at frequent intervals: every 15 minutes for 1.75 hours, then every 2 hours for 48 hours, and at 60 and 72 hours post-treatment.

    • Plasma was analyzed for PGFM and progesterone concentrations.

  • Reference: [3][4][5]

Experimental_Workflow_2 Ovsynch Ovsynch Protocol Day7 Day 7: Randomized Treatment Ovsynch->Day7 IM IM Administration (25mg Dinoprost) Day7->IM SC SC Administration (25mg Dinoprost) Day7->SC Blood_Sampling Intensive Blood Sampling (0-72 hours) IM->Blood_Sampling SC->Blood_Sampling Analysis Hormone Analysis (PGFM & Progesterone) Blood_Sampling->Analysis

References

Managing side effects of (5R)-Dinoprost tromethamine in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (5R)-Dinoprost tromethamine in animal studies. The information is designed to help manage potential side effects and ensure the welfare of experimental animals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1] Its primary mechanism of action involves binding to the prostaglandin F receptor (FP receptor), a G-protein coupled receptor.[2] This binding activates intracellular signaling pathways, leading to an increase in intracellular calcium levels and subsequent contraction of smooth muscle cells, particularly in the uterus.[1][2] It also plays a critical role in luteolysis, the regression of the corpus luteum.[1]

Q2: What are the most common side effects observed with this compound administration in animal studies?

A2: The most frequently reported side effects across various animal species include gastrointestinal disturbances (diarrhea, vomiting, colic), respiratory effects (increased respiratory rate, bronchoconstriction), cardiovascular changes (fluctuations in heart rate and blood pressure), and injection site reactions (swelling, pain).[1] Other observed effects can include sweating, salivation, and behavioral changes like restlessness.[1]

Q3: How can I minimize the risk of side effects before starting my experiment?

A3: Careful planning and preparation are crucial. This includes:

  • Dose selection: Start with the lowest effective dose for your specific animal model and research question. Dose-ranging studies are recommended if sufficient data is not available.[3][4][5]

  • Animal health: Ensure all animals are in good health before administration, as pre-existing conditions, especially cardiovascular or respiratory issues, can increase the risk of severe adverse events.

  • Acclimatization: Allow for a proper acclimatization period for the animals to their environment to minimize stress-related responses.

  • Pilot studies: Conduct a pilot study with a small number of animals to observe for any unexpected severe reactions at the intended dose.

Q4: Are there any known drug interactions with this compound?

A4: Co-administration with other oxytocic agents can potentiate the effects on uterine contraction. Concurrent use of non-steroidal anti-inflammatory drugs (NSAIDs) may interfere with the prostaglandin synthesis pathway and potentially diminish the efficacy of dinoprost (B1670695) tromethamine.

Troubleshooting Guides

Issue 1: Animal exhibits signs of respiratory distress after administration.
  • Symptoms: Increased respiratory rate, labored breathing (dyspnea), wheezing, or open-mouth breathing.

  • Immediate Actions:

    • Cease Administration: If the drug is being administered via infusion, stop immediately.

    • Ensure a Clear Airway: Check for any obstructions in the animal's mouth or throat.

    • Provide Oxygen Supplementation: If available, provide supplemental oxygen via a face mask or an oxygen cage.

    • Administer Bronchodilators: In consultation with a veterinarian, administration of a bronchodilator may be necessary to alleviate bronchoconstriction.

  • Supportive Care:

    • Maintain the animal in a calm and quiet environment to reduce stress.

    • Monitor vital signs continuously, including respiratory rate, heart rate, and mucous membrane color.

    • Document all observations and interventions.

  • Experimental Protocol Adjustments:

    • Consider reducing the dose in subsequent experiments.

    • Evaluate the route of administration; a slower infusion rate may be better tolerated.

    • Pre-treatment with a bronchodilator, following a thorough literature review and veterinary consultation for your specific model, could be explored.

Issue 2: Animal develops severe gastrointestinal side effects.
  • Symptoms: Vomiting, profuse diarrhea, signs of abdominal pain (colic), or loss of appetite.

  • Immediate Actions:

    • Withhold Food and Water (short-term): In cases of vomiting, temporarily withhold food and water to allow the gastrointestinal tract to rest.

    • Fluid Therapy: Severe diarrhea and vomiting can lead to dehydration. Administer subcutaneous or intravenous fluids as per veterinary guidance to maintain hydration and electrolyte balance.[6][7][8][9][10]

  • Supportive Care:

    • Provide a clean and comfortable resting area.

    • Monitor for signs of dehydration (e.g., skin tenting, sunken eyes).

    • Once vomiting has subsided, gradually reintroduce small amounts of bland food and water.

  • Experimental Protocol Adjustments:

    • Lower the administered dose of dinoprost tromethamine.

    • Consider pre-treatment with anti-emetic or anti-diarrheal agents if this does not interfere with the study's objectives.

    • Administering the drug with a small meal may help in some cases, but this should be tested in a pilot study.

Issue 3: Injection site reactions are observed.
  • Symptoms: Swelling, redness, heat, or signs of pain at the injection site.

  • Immediate Actions:

    • Cold Compress: Apply a cold compress to the affected area for short periods to help reduce swelling and discomfort.

  • Supportive Care:

    • Monitor the site for any signs of infection (e.g., pus, abscess formation).

    • Ensure the animal's housing is clean to prevent contamination of the site.

  • Experimental Protocol Adjustments:

    • Vary the injection site to avoid repeated administration in the same location.

    • Ensure proper injection technique (e.g., appropriate needle size, depth of injection).

    • Consider diluting the drug in a larger volume of sterile saline (if permissible for the formulation) to reduce local concentration.

Data Presentation

Table 1: Dose-Response of Side Effects of Dinoprost Tromethamine in Donkeys

Dose of Dinoprost TromethamineSweating Score (Mean)Abdominal Discomfort Score (Mean)Diarrhea Score (Mean)
5 mgHighModerateLow
2.5 mgModerateLowLow
1.25 mgLowLowNone
0.625 mgMinimalNoneNone

Data adapted from a study on jennies, where lower doses resulted in fewer adverse effects while still being effective for luteolysis.[3][4][5]

Table 2: Acute Toxicity of Dinoprost Tromethamine in Rodents

Animal SpeciesRoute of AdministrationLD50 (mg/kg)
Mouse (Male)Oral1,300
Mouse (Female)Oral1,550
Rat (Male)Oral1,170
Rat (Female)Oral1,210

LD50 is the dose that is lethal to 50% of the test population.[11]

Experimental Protocols

Protocol 1: Monitoring Animal Well-being Post-Administration

  • Baseline Assessment: Before administration, record baseline physiological parameters including heart rate, respiratory rate, temperature, and general demeanor.

  • Continuous Monitoring (First Hour): Observe the animal continuously for the first 60 minutes post-administration, as many acute side effects manifest during this period.

  • Intermittent Monitoring (1-4 Hours): After the initial hour, monitor the animal at 30-minute intervals for the next 3 hours.

  • Regular Monitoring (4-24 Hours): For the remainder of the first 24 hours, conduct checks at least every 4 hours.

  • Documentation: Record all observations, including the onset, duration, and severity of any side effects, in a dedicated logbook.

Mandatory Visualizations

PGF2a Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Binds to G_protein Gq Protein FP_receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: PGF2α-FP Receptor Signaling Pathway.

Troubleshooting_Workflow Start Administer (5R)-Dinoprost tromethamine Observe Observe Animal for Adverse Effects Start->Observe No_Effects Continue Monitoring per Protocol Observe->No_Effects No Side_Effects Side Effects Observed Observe->Side_Effects Yes Identify Identify Specific Side Effect Side_Effects->Identify Respiratory Respiratory Distress Identify->Respiratory Respiratory GI Gastrointestinal Distress Identify->GI GI Other Other (e.g., Injection Site) Identify->Other Other Implement_Resp Implement Respiratory Troubleshooting Guide Respiratory->Implement_Resp Implement_GI Implement GI Troubleshooting Guide GI->Implement_GI Implement_Other Implement Relevant Troubleshooting Guide Other->Implement_Other Document Document All Observations and Actions Implement_Resp->Document Implement_GI->Document Implement_Other->Document

Caption: Troubleshooting Workflow for Adverse Events.

Dose_Adjustment_Logic Start Initial Dose Selection Observe_Effects Observe for Efficacy and Side Effects Start->Observe_Effects Optimal Optimal Dose (Efficacious, Minimal Side Effects) Observe_Effects->Optimal Good Ineffective Ineffective Observe_Effects->Ineffective Poor Efficacy Severe_Side_Effects Severe Side Effects Observe_Effects->Severe_Side_Effects Severe Side Effects Increase_Dose Consider Cautious Dose Increase Ineffective->Increase_Dose Decrease_Dose Decrease Dose or Consider Alternative Severe_Side_Effects->Decrease_Dose Increase_Dose->Observe_Effects Decrease_Dose->Observe_Effects

Caption: Logical Flow for Dose Adjustment.

References

Technical Support Center: (5R)-Dinoprost Tromethamine Efficacy and Animal Body Condition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of animal body condition on the efficacy of (5R)-Dinoprost tromethamine, a synthetic analogue of Prostaglandin (B15479496) F2α (PGF2α).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in reproductive management?

A1: this compound is a potent luteolytic agent used extensively in veterinary medicine. Its primary function is to induce the regression of the corpus luteum (CL), a temporary endocrine structure in the ovary. This action leads to a rapid decline in progesterone (B1679170) levels, allowing for the initiation of a new estrous cycle and enabling synchronized breeding programs in livestock such as cattle.[1][2][3][4]

Q2: We are observing a lower-than-expected response to our estrus synchronization protocol using this compound in a group of beef cows. What are the potential contributing factors?

A2: Several factors can influence the efficacy of this compound. One of the most significant is the physiological status of the animal, particularly its body condition score (BCS). Animals with a low BCS may have a suboptimal response to treatment. Other factors include the stage of the estrous cycle at the time of administration (the CL is refractory to PGF2α for the first few days after ovulation) and the presence of a functional CL.[5][6][7][8]

Q3: How does a low body condition score (BCS) specifically impact the effectiveness of this compound?

A3: While the direct molecular mechanisms are still under investigation, research indicates that a low BCS, often associated with a state of negative energy balance (NEB), can negatively impact reproductive outcomes following synchronization protocols. This is likely due to a cascade of physiological changes, including altered uterine gene expression and an impaired immune response.[9][10] These changes can create a suboptimal environment for the successful establishment of pregnancy, even if luteolysis is achieved. Furthermore, cows with a low BCS may have delayed follicular development and ovulation, which can disrupt the timing of artificial insemination following PGF2α administration.[6]

Q4: Is there an optimal body condition score for maximizing the success of a this compound-based synchronization protocol?

A4: Yes, studies have shown a clear correlation between BCS and reproductive success. For beef cows, a minimum BCS of 5 (on a 9-point scale) is recommended to achieve acceptable reproductive performance.[5] Similarly, in dairy cows, a higher BCS is associated with better conception rates.[11]

Q5: Could a state of negative energy balance (NEB) in early postpartum dairy cows affect the response to this compound?

A5: Yes, NEB in early lactation is a significant stressor that can impair reproductive function. Dairy cows in severe NEB exhibit altered metabolic and hormonal profiles, including elevated non-esterified fatty acids (NEFAs) and β-hydroxybutyrate (BHB), and reduced IGF-I concentrations.[9][10] This metabolic state is associated with changes in uterine gene expression, particularly those related to the inflammatory response, which could interfere with the processes leading to successful conception following PGF2α-induced estrus.[9][10]

Troubleshooting Guide

Issue: Poor Estrus Response Following this compound Administration

Potential Cause Troubleshooting Steps
Low Body Condition Score (BCS) Assess the BCS of all animals prior to initiating a synchronization protocol. For animals with a BCS below the recommended minimum (e.g., <5 on a 9-point scale for beef cows), consider delaying the protocol until their nutritional status improves. Implement a feeding strategy to improve BCS in the herd.
Absence of a Functional Corpus Luteum (CL) This compound is only effective when a functional CL is present. The CL is typically refractory to PGF2α for the first 5-7 days after ovulation.[8] Ensure the timing of administration is appropriate for the stage of the estrous cycle. Consider using a pre-synchronization protocol to ensure a higher proportion of animals have a functional CL at the time of treatment.
Incorrect Dosage or Administration Verify the correct dosage and route of administration as per the manufacturer's instructions. Ensure proper injection technique.

Issue: Low Pregnancy Rates Despite Observed Estrus

Potential Cause Troubleshooting Steps
Suboptimal Uterine Environment A low BCS can lead to an altered uterine environment that is less conducive to embryo implantation and survival, even if estrus is induced.[9][10] Focus on improving the overall nutritional status of the herd to enhance uterine health.
Delayed or Aberrant Ovulation Animals in poor body condition may experience delayed or absent ovulation following luteolysis. This can lead to a mismatch between the timing of artificial insemination and ovulation. Consider using a timed artificial insemination (TAI) protocol that includes a GnRH injection to better control the timing of ovulation.
Underlying Health Issues Other health problems, such as subclinical infections, can negatively impact fertility. Ensure a comprehensive herd health program is in place.

Data Presentation

Table 1: Influence of Body Condition Score (BCS) on Estrus Expression and Pregnancy Rates in Beef Cows Synchronized with a Progesterone-Based CO-Synch or Ovsynch Protocol

BCS (1-9 scale)Estrus Expression Rate (%)Fixed-Time AI Pregnancy Rate (%)Breeding Season Pregnancy Rate (%)
341.836.774.7
440.547.478.2
550.551.886.4
653.052.990.2
756.450.989.9
840.444.987.9

Data adapted from a retrospective study on 5,510 beef cows.[5]

Table 2: Conception Rates in Dairy Cows Treated with Dinoprost (B1670695) at Timed Artificial Insemination (TAI) Based on Body Condition Score (BCS)

TreatmentBCSConception Rate (%)
10 mg DinoprostHigh52.1
10 mg DinoprostLow30.4
Control (0 mg Dinoprost)HighNot Reported
Control (0 mg Dinoprost)LowNot Reported

Data from a study where a low dose of dinoprost was administered at the time of TAI.[11]

Experimental Protocols

Protocol 1: Evaluation of Body Condition Score on Estrus Synchronization in Beef Cows

This protocol is based on a retrospective study evaluating the influence of BCS on the success of estrus synchronization protocols.[5]

  • Animal Selection: 5,510 beef cows from 12 farms were included in the analysis.

  • Synchronization Protocol: Cows were synchronized using either a progesterone-based CO-Synch or Ovsynch protocol, which includes the administration of this compound to induce luteolysis.

  • Body Condition Scoring: BCS was recorded for all cows on Day 0 of the synchronization protocol using a 1 to 9 scale (1 = emaciated, 9 = obese).

  • Estrus Detection: Pressure-sensitive mount detectors were applied to all cows at the time of progesterone device removal to aid in the detection of estrus.

  • Artificial Insemination (AI): Cows were inseminated at observed estrus or at a fixed time.

  • Pregnancy Diagnosis: Pregnancy status was determined via ultrasonography at 55 to 70 days and again at 120 days post-AI.

  • Data Analysis: Estrus expression rates, AI pregnancy rates, and overall breeding season pregnancy rates were analyzed based on the initial BCS of the cows.

Protocol 2: Investigating the Effect of Negative Energy Balance on Uterine Gene Expression

This protocol is based on a study that used a model of differential feeding and milking to induce varying levels of negative energy balance in postpartum dairy cows.[9][10]

  • Animal Model: Multiparous Holstein-Friesian cows were assigned to one of two groups to create either a mild negative energy balance (MNEB) or a severe negative energy balance (SNEB).

  • Induction of NEB:

    • MNEB Group: Fed a standard lactating cow diet ad libitum and milked once daily.

    • SNEB Group: Fed a restricted diet (60% of ad libitum intake) and milked three times daily.

  • Monitoring of NEB: Blood samples were collected regularly to measure key metabolites and hormones indicative of energy balance, including non-esterified fatty acids (NEFA), β-hydroxybutyrate (BHB), glucose, and insulin-like growth factor I (IGF-I).

  • Tissue Collection: At 15 days postpartum, endometrial biopsies were collected from all cows.

  • Gene Expression Analysis: RNA was extracted from the endometrial tissue, and global gene expression was analyzed using bovine-specific microarrays.

  • Data Analysis: Differentially expressed genes between the MNEB and SNEB groups were identified and analyzed for their involvement in various biological pathways, including the immune and inflammatory responses.

Visualizations

PGF2a_Signaling_Pathway PGF2a (5R)-Dinoprost tromethamine (PGF2α) PTGFR Prostaglandin F2α Receptor (PTGFR) PGF2a->PTGFR Binds to PLC Phospholipase C (PLC) PTGFR->PLC Activates IP3 Inositol trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Luteolysis Luteolysis (Corpus Luteum Regression) Ca_release->Luteolysis Leads to PKC->Luteolysis Contributes to

Caption: Signaling pathway of PGF2α-induced luteolysis.

Experimental_Workflow start Start of Experiment bcs_assessment Assess Body Condition Score (BCS) start->bcs_assessment group_allocation Allocate Animals to BCS Groups (e.g., Low, Moderate, High) bcs_assessment->group_allocation sync_protocol Administer Estrus Synchronization Protocol (including Dinoprost tromethamine) group_allocation->sync_protocol estrus_detection Monitor for Estrus sync_protocol->estrus_detection ai Perform Artificial Insemination (AI) estrus_detection->ai preg_check Pregnancy Diagnosis (e.g., Ultrasound) ai->preg_check data_analysis Analyze Pregnancy Rates per BCS Group preg_check->data_analysis end End of Experiment data_analysis->end

Caption: Experimental workflow for evaluating BCS impact.

Logical_Relationship neb Negative Energy Balance (Low Body Condition) metabolic_changes Altered Metabolic Profile (↓ IGF-I, ↑ NEFA, ↑ BHB) neb->metabolic_changes uterine_environment Suboptimal Uterine Environment (Altered Gene Expression, Impaired Immunity) neb->uterine_environment follicular_dynamics Impaired Follicular Development & Ovulation neb->follicular_dynamics reduced_efficacy Reduced Efficacy (Lower Pregnancy Rates) uterine_environment->reduced_efficacy follicular_dynamics->reduced_efficacy dinoprost (5R)-Dinoprost tromethamine Administration luteolysis Luteolysis dinoprost->luteolysis luteolysis->reduced_efficacy May not translate to successful pregnancy

Caption: Factors influencing dinoprost tromethamine efficacy.

References

Technical Support Center: (5R)-Dinoprost Tromethamine Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of (5R)-Dinoprost tromethamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the preparation and use of this compound solutions.

Issue 1: this compound is not dissolving in aqueous buffer (e.g., PBS).

  • Possible Cause: Although the tromethamine salt of Dinoprost (B1670695) is significantly more water-soluble than its free acid form, precipitation or incomplete dissolution can occur in neutral pH buffers due to the hydrophobic nature of the prostaglandin (B15479496) molecule.

  • Solution:

    • Initial Dissolution in an Organic Solvent: It is highly recommended to first dissolve the solid this compound in a small amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[1][2] this compound is readily soluble in these solvents.[2][3][4]

    • Stepwise Dilution: After initial dissolution in an organic solvent, slowly add this stock solution to the desired aqueous buffer while vortexing or stirring vigorously.[1] This helps to prevent localized high concentrations that can lead to precipitation.

    • Warm the Aqueous Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the organic stock solution can aid in dissolution.[1]

    • Use Immediately: Aqueous solutions of prostaglandins (B1171923) are best used immediately after preparation to avoid potential stability issues.[1][2]

Issue 2: A precipitate forms after diluting the organic stock solution into the aqueous buffer.

  • Possible Cause: The change in solvent polarity upon dilution into an aqueous medium can cause the less soluble prostaglandin to precipitate out of the solution.

  • Solution:

    • Reduce the Final Concentration: The most direct solution is to lower the final concentration of this compound in the aqueous buffer.[1]

    • Optimize the Organic Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your working solution is as low as possible but sufficient to maintain solubility, and is compatible with your experimental system.

    • pH Adjustment: The solubility of prostaglandins can be pH-dependent. While basic conditions (pH > 7.4) should generally be avoided due to potential degradation, slightly acidic conditions may improve stability for some prostaglandins.[1] However, for acidic drugs like prostaglandins, increasing the pH above their pKa will increase the proportion of the ionized (more soluble) form. A careful evaluation of the optimal pH for both solubility and stability is recommended.

    • Consider Co-solvents: Incorporating co-solvents like propylene (B89431) glycol or polyethylene (B3416737) glycol (PEG) in the final aqueous solution can help to increase the solubility of hydrophobic compounds.[5][]

Issue 3: Inconsistent results are observed between experiments.

  • Possible Cause: This could be due to incomplete dissolution, precipitation of the compound over time, or degradation of the prostaglandin in the aqueous solution.

  • Solution:

    • Ensure Complete Initial Dissolution: Visually inspect your stock solution to ensure no solid particles remain before further dilution. Gentle sonication can aid in dissolving the compound in the initial organic solvent.[1]

    • Prepare Fresh Working Solutions: Due to the potential for instability in aqueous media, it is best practice to prepare fresh working solutions for each experiment.[1][7][8]

    • Controlled Experimental Conditions: Maintain consistent parameters such as temperature, pH, and final solvent concentrations across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water and other solvents?

A1: The reported solubility of this compound varies in the literature. While it is generally considered readily soluble in water, especially compared to the free acid form, the exact solubility can be influenced by factors like pH and temperature. Some sources indicate a high solubility in water (up to 200 mg/mL), while others report lower values in aqueous solutions.[7][8][9] Its solubility is high in organic solvents like DMSO, ethanol, and methanol.[2][3][4]

Q2: Why is (5R)-Dinoprost formulated as a tromethamine salt?

A2: (5R)-Dinoprost is an acidic compound. Forming a salt with a basic compound like tromethamine is a common pharmaceutical strategy to increase the aqueous solubility and dissolution rate of an active pharmaceutical ingredient (API).[10][11]

Q3: Are there any excipients that can be used to improve the solubility of this compound in my formulation?

A3: Yes, several excipients can be considered to enhance solubility:

  • Cyclodextrins: These can form inclusion complexes with hydrophobic drug molecules, increasing their apparent water solubility.[12][13]

  • Surfactants: Surfactants like polysorbates (e.g., Tween®) or poloxamers can form micelles that encapsulate poorly soluble drugs, aiding in their dissolution.[14]

  • Co-solvents: Water-miscible organic solvents such as propylene glycol and polyethylene glycols (PEGs) can be used in formulations to increase the solubility of lipophilic drugs.[5][]

  • Lipid-based excipients: For certain delivery systems, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective for solubilizing lipophilic compounds.[12][15][16]

Q4: How does pH affect the solubility of this compound?

A4: Dinoprost is a carboxylic acid. Therefore, its solubility in aqueous solutions is pH-dependent. At pH values below its acid dissociation constant (pKa), it will exist predominantly in its less soluble, non-ionized form. As the pH increases above the pKa, the carboxylic acid group deprotonates, forming the more soluble carboxylate anion. The tromethamine salt helps to increase the pH of the microenvironment around the drug particle, which can promote dissolution.[17]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityReference(s)
WaterReadily soluble, up to 200 mg/mL[9]
Water95 mg/mL[4][18]
Water1 mg/mL[7][8]
PBS (pH 7.2)>25 mg/mL[2][3]
DMSO>50 mg/mL, 95 mg/mL[2][3][4][18]
Ethanol>50 mg/mL, 95 mg/mL[2][3][4][18]
Methanol>100 mg/mL[2][3]
Acetone<5 mg/mL[2][3]
Acetonitrile<5 mg/mL[2][3]

Note: The variability in reported aqueous solubility may be due to differences in experimental conditions (e.g., pH, temperature, purity of the compound).

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound in an Organic Solvent

  • Allow the vial containing solid this compound to equilibrate to room temperature before opening.

  • Add a precise volume of a suitable organic solvent (e.g., sterile DMSO or ethanol) to the vial to create a high-concentration stock solution (e.g., 10-50 mg/mL).

  • Vortex the vial thoroughly until the solid is completely dissolved. Gentle sonication may be applied if necessary to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C for long-term stability.[4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][7][8]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer

  • Thaw a single aliquot of the high-concentration organic stock solution.

  • Gently warm the desired volume of aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (e.g., 37°C).

  • While vigorously vortexing or stirring the aqueous buffer, slowly and dropwise add the required volume of the organic stock solution to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent is minimal and compatible with the intended assay or experimental model.

  • Use the freshly prepared aqueous working solution immediately for the best results.[1][2] Do not store aqueous solutions for extended periods.

Visualizations

experimental_workflow cluster_preparation Solution Preparation solid Solid (5R)-Dinoprost Tromethamine stock_solution High-Concentration Stock Solution solid->stock_solution Dissolve organic_solvent Organic Solvent (e.g., DMSO, Ethanol) organic_solvent->stock_solution working_solution Final Working Solution stock_solution->working_solution Dilute aqueous_buffer Aqueous Buffer (e.g., PBS) aqueous_buffer->working_solution experiment Experiment working_solution->experiment Use Immediately

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic start Poor Solubility Observed check_initial_solvent Was it initially dissolved in an organic solvent? start->check_initial_solvent use_organic Dissolve in DMSO or Ethanol first check_initial_solvent->use_organic No check_precipitation Did a precipitate form upon dilution? check_initial_solvent->check_precipitation Yes use_organic->check_precipitation lower_conc Lower final concentration check_precipitation->lower_conc Yes success Solubility Improved check_precipitation->success No add_cosolvent Add co-solvents (e.g., PEG) lower_conc->add_cosolvent adjust_ph Optimize pH of aqueous buffer lower_conc->adjust_ph lower_conc->success add_cosolvent->success adjust_ph->success

References

Technical Support Center: Preventing Contamination in Cell Cultures Treated with (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent and address contamination in cell cultures, with a specific focus on experiments involving (5R)-Dinoprost tromethamine.

Troubleshooting Guides

Encountering contamination is a common challenge in cell culture. Prompt identification and response are critical to salvaging experiments and preventing the spread of contaminants. The following table summarizes common types of microbial contamination, their characteristics, potential causes, and recommended corrective actions.

Contamination Type Visual Appearance Common Causes Preventive & Corrective Actions
Bacteria - Turbid or cloudy medium- Sudden drop in pH (yellow medium)- Motile small particles under microscope- Non-sterile reagents or media- Improper aseptic technique- Contaminated equipment (pipettes, incubators)Prevention: - Strict aseptic technique.- Use of sterile, certified reagents.- Regular equipment cleaning.Correction: - Discard contaminated cultures immediately.- For invaluable cultures, wash with PBS and use Penicillin-Streptomycin at 100 U/mL and 100 µg/mL, respectively. Note that this may not eliminate the contamination entirely and can mask low-level infections.
Yeast - Ovoid or spherical particles, may be budding- Medium may become cloudy or turbid- pH change may be gradual- Airborne spores- Contaminated surfaces or equipmentPrevention: - Maintain a clean and organized workspace.- Minimize air currents in the work area.Correction: - Discard contaminated cultures.- If absolutely necessary to salvage, wash with PBS and treat with Amphotericin B at a starting concentration of 2.5 µg/mL. Be aware of potential cytotoxicity.
Mold - Filamentous, web-like structures (hyphae)- May form visible colonies- Medium can become turbid in later stages- Airborne spores from the environment- Contaminated ventilation systemsPrevention: - Regular cleaning of incubators and hoods.- Ensure proper functioning of HEPA filters.Correction: - Immediately discard all contaminated cultures and materials.- Thoroughly decontaminate the entire work area, including incubators and biosafety cabinets.
Mycoplasma - No visible signs of contamination (no turbidity)- Cells may exhibit slower growth, changes in morphology, or reduced viability- Cross-contamination from other cell lines- Contaminated reagents (e.g., serum)- Laboratory personnelPrevention: - Quarantine and test all new cell lines.- Use certified mycoplasma-free reagents.- Practice strict personal hygiene.Correction: - Discard contaminated cultures is the best practice.- Use a commercially available mycoplasma elimination kit, following the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: Can the this compound solution itself be a source of contamination?

While the compound itself is unlikely to be contaminated, the process of preparing the stock solution can introduce contaminants. This compound is typically supplied as a powder. Dissolving it in a non-sterile solvent or using non-sterile equipment can lead to contamination of your stock solution, which will then be introduced into your cell cultures.

Q2: How should I prepare a sterile stock solution of this compound?

To prepare a sterile stock solution, follow these steps:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube inside a laminar flow hood.

  • Add a sterile solvent (e.g., sterile water or DMSO) to achieve the desired stock concentration.

  • Vortex briefly to dissolve the powder completely.

  • Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination during subsequent use.

Q3: My cells are showing unexpected results after treatment with this compound, but I don't see any visible contamination. What could be the cause?

If you observe unexpected cellular responses without visible signs of contamination, consider the following possibilities:

  • Mycoplasma Contamination: Mycoplasma is not visible by standard microscopy and does not cause turbidity, but it can significantly alter cell physiology and experimental outcomes.[1] It is crucial to routinely test your cultures for mycoplasma.

  • Chemical Contamination: Impurities in the this compound, the solvent used for reconstitution, or leachables from plasticware can affect your cells. Ensure you are using a high-purity compound and appropriate solvents.

  • Endotoxin Contamination: Endotoxins from gram-negative bacteria can be present in reagents and cause significant cellular responses even at very low concentrations. Use endotoxin-free reagents whenever possible.

  • Compound Degradation: Improper storage of the this compound stock solution can lead to its degradation, resulting in a loss of activity or the formation of cytotoxic byproducts. Aqueous solutions are stable for up to 30 days at 2-8°C.[2]

Q4: Can the presence of this compound in the culture medium promote microbial growth?

Some studies have shown that certain prostaglandins (B1171923) can promote the growth of specific bacteria. For instance, Prostaglandin (B15479496) E2 (PGE2) has been found to enhance the growth of E. coli and the biofilm formation of Staphylococcus aureus.[2][3][4] While there is no direct evidence for this compound, it is a prostaglandin F2α analog, and it is prudent to maintain strict aseptic techniques to prevent any potential for microbial proliferation.

Q5: What are the best practices for handling this compound to minimize contamination risk?

  • Always handle the powdered compound and prepare stock solutions in a certified laminar flow hood or biosafety cabinet.

  • Wear appropriate personal protective equipment (PPE), including sterile gloves and a lab coat.

  • Use sterile pipette tips, tubes, and other consumables.

  • Prepare single-use aliquots of the stock solution to avoid contaminating the entire stock.

  • Store the stock solution at the recommended temperature (-20°C for long-term storage) and protect it from light.[2]

Experimental Protocols

Protocol 1: Sterility Testing of this compound Stock Solution

This protocol describes the direct inoculation method for sterility testing of your prepared this compound stock solution.

Materials:

  • Tryptic Soy Broth (TSB)

  • Fluid Thioglycollate Medium (FTM)

  • Sterile culture tubes

  • Incubator at 30-35°C

  • Incubator at 20-25°C

  • This compound stock solution to be tested

Methodology:

  • In a laminar flow hood, label two sterile culture tubes containing TSB and two containing FTM.

  • Inoculate one TSB tube and one FTM tube with a small volume (e.g., 10-100 µL) of the this compound stock solution.

  • The remaining TSB and FTM tubes will serve as negative controls.

  • Incubate the TSB tubes at 20-25°C and the FTM tubes at 30-35°C.[5]

  • Observe the tubes for any signs of microbial growth (turbidity) daily for 14 days.[4][6]

  • If the inoculated tubes remain clear and visually identical to the negative controls after 14 days, the stock solution is considered sterile. If turbidity is observed, the stock solution is contaminated and should be discarded.

Protocol 2: Mycoplasma Detection by PCR

This protocol provides a general overview of mycoplasma detection using a PCR-based method. It is recommended to use a commercial mycoplasma detection kit and follow the manufacturer's instructions for best results.

Materials:

  • Commercial Mycoplasma PCR Detection Kit (containing primers, polymerase, dNTPs, and positive control)

  • Cell culture supernatant from the culture treated with this compound

  • Nuclease-free water (negative control)

  • Thermal cycler

  • Gel electrophoresis system

  • DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

Methodology:

  • Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent.

  • Prepare the PCR reaction mixture according to the kit's instructions. Typically, this involves adding a small volume of the cell culture supernatant to the PCR master mix.

  • Prepare a positive control reaction using the provided positive control DNA and a negative control reaction using nuclease-free water instead of supernatant.

  • Place the reaction tubes in a thermal cycler and run the PCR program as specified in the kit's protocol.

  • After the PCR is complete, analyze the PCR products by agarose (B213101) gel electrophoresis.

  • Stain the gel with a DNA stain and visualize the DNA bands under UV light.

  • A band of the correct size in the sample lane indicates mycoplasma contamination. The positive control should show a band, and the negative control should be clear.

Visualizations

experimental_workflow Workflow for Preparing and Using this compound cluster_prep Stock Solution Preparation cluster_qc Quality Control cluster_exp Cell Culture Experiment cluster_troubleshoot Troubleshooting weigh Weigh (5R)-Dinoprost Tromethamine Powder dissolve Dissolve in Sterile Solvent weigh->dissolve filter Filter-Sterilize (0.22 µm filter) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store sterility_test Sterility Testing (Direct Inoculation) aliquot->sterility_test treat Treat Cells with This compound sterility_test->treat If Sterile mycoplasma_test Mycoplasma Detection (PCR) mycoplasma_test->treat If Negative thaw Thaw and Culture Cells thaw->mycoplasma_test thaw->treat incubate Incubate treat->incubate analyze Analyze Cellular Response incubate->analyze contamination Contamination Observed? incubate->contamination contamination->analyze discard Discard Culture & Decontaminate contamination->discard Yes

Caption: Workflow for preparing and using this compound.

contamination_source_identification Decision Tree for Identifying Contamination Source start Contamination Detected q1 Is contamination widespread (multiple flasks/plates)? start->q1 q2 Was a new reagent (media, serum, drug) recently introduced? q1->q2 Yes q3 Have aseptic techniques been reviewed? q1->q3 No q4 Has equipment been recently cleaned/serviced? q2->q4 No source1 Likely Source: Systemic (e.g., Media, Serum, Incubator, Drug Stock) q2->source1 Yes source3 Likely Source: Contaminated Reagent q2->source3 Yes source2 Likely Source: Localized (e.g., Aseptic Technique, Single Flask) q3->source2 No source4 Likely Source: Procedural Error q3->source4 Yes q4->q2 Yes source5 Likely Source: Environmental/Equipment q4->source5 No

Caption: Decision tree for identifying the source of contamination.

References

Optimizing timing of administration for maximal effect of (5R)-Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α).[1][2][3][4] Its primary mechanism of action is to mimic endogenous PGF2α by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[5][6] Activation of the FP receptor initiates a signaling cascade through the Gq protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[7] This increase in intracellular calcium in smooth muscle cells leads to physiological responses such as uterine muscle contraction and luteolysis (the regression of the corpus luteum).[1][3][4]

Q2: What are the key pharmacokinetic properties of this compound to consider for experimental design?

The most critical pharmacokinetic parameter of this compound is its extremely short half-life, which is only a few minutes in blood plasma. It is rapidly absorbed from the injection site and is almost completely cleared after one or two passages through the liver and/or lungs.[3] This rapid clearance means that the timing of administration is crucial for achieving the desired biological effect. For sustained effects, repeated administrations or a controlled-release formulation might be necessary, depending on the experimental goals.

Q3: How does the route of administration affect the bioavailability and efficacy of this compound?

Studies in lactating dairy cows have shown that subcutaneous (SC) administration can lead to greater circulating concentrations of the PGF2α metabolite (PGFM) in the first 15 to 90 minutes compared to intramuscular (IM) injection.[8][9] However, despite these differences in early plasma concentrations, both IM and SC routes have been shown to be effective in inducing luteolysis, with no significant difference in the overall decline of progesterone (B1679170) concentrations.[8][10] The choice of administration route may therefore depend on the desired speed of onset and the specific experimental protocol.

Q4: What is the optimal timing for administering this compound to induce luteolysis?

For maximal luteolytic effect, this compound should be administered when a mature corpus luteum (CL) is present. In cattle, this is typically 5 to 7 days after ovulation.[11] In estrous synchronization protocols, it is often administered mid-luteal phase to induce the regression of the CL, leading to a subsequent return to estrus. For example, in the Ovsynch protocol, it is administered 7 days after the first GnRH injection.[8] The timing is critical because the CL is not responsive to PGF2α in the very early stages of its development.

Data Presentation

Table 1: Dose-Response of Dinoprost (B1670695) Tromethamine on Luteolysis and Estrous Cycle in Jennies

DoseRoute of AdministrationReduction in Estrous Cycle Length (days, mean)Adverse Effects (Cramping)
Full Dose (5 mg)Intramuscular6.67/7 jennies
Half Dose (2.5 mg)Intramuscular5.73/7 jennies
Quarter Dose (1.25 mg)Intramuscular6.61/7 jennies
Lowest Dose (0.625 mg)Intramuscular4.40/7 jennies

Data adapted from a study in cycling donkeys.[12][13]

Table 2: Pharmacokinetic Parameters of a Dinoprost Tromethamine Metabolite (PGFM) in Lactating Dairy Cows Following a 25 mg Dose

Route of AdministrationTime to Peak Concentration (Tmax, minutes, mean ± SEM)Peak Concentration (Cmax)Area Under the Curve (AUC) during the first 90 min (pg·h/mL, mean ± SEM)
Intramuscular (IM)42 ± 16Not specified1,146 ± 177
Subcutaneous (SC)50 ± 6Not specified1,664 ± 129

Data from a study measuring the PGF2α metabolite, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM).[8]

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

This protocol describes how to measure the increase in intracellular calcium concentration in response to this compound in a cell line expressing the FP receptor.

Materials:

  • Cells expressing the prostaglandin F receptor (e.g., HEK293T cells transiently or stably expressing the FP receptor)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Phosphate-Buffered Saline (PBS)

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound stock solution

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Seeding: Seed the FP receptor-expressing cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the experiment. Incubate for 24-48 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent calcium indicator. For Fluo-4 AM, a typical final concentration is 2-5 µM with 0.02% Pluronic F-127 in HBS.

    • Remove the culture medium from the cells and wash once with HBS.

    • Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Washing: After incubation, gently wash the cells twice with HBS to remove excess dye.

  • Assay:

    • Add 100 µL of HBS to each well.

    • Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye (e.g., Ex/Em ~490/525 nm for Fluo-4).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Inject the desired concentration of this compound into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity every 1-2 seconds for at least 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity after agonist addition is typically used to determine the response.

Protocol 2: Measurement of Prostaglandin F2α Metabolites in Plasma/Serum

This protocol provides a general workflow for measuring the stable metabolite of PGF2α, 13,14-dihydro-15-keto-prostaglandin F2α (PGFM), using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Blood collection tubes with an anticoagulant (e.g., EDTA)

  • Centrifuge

  • PGFM ELISA kit

  • Microplate reader

Procedure:

  • Sample Collection: Collect blood samples at desired time points after administration of this compound.

  • Plasma/Serum Preparation:

    • Centrifuge the blood samples (e.g., at 1,000 x g for 15 minutes at 4°C) to separate plasma or serum.

    • Carefully collect the supernatant (plasma or serum) and store it at -80°C until analysis to prevent degradation of the metabolite.[14]

  • ELISA Procedure:

    • Follow the specific instructions provided with the commercial PGFM ELISA kit.

    • Typically, this involves adding standards and samples to a microplate pre-coated with a capture antibody.

    • A detection antibody conjugated to an enzyme (e.g., HRP) is then added.

    • After incubation and washing steps, a substrate solution is added, which develops a color in proportion to the amount of PGFM present.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Data Analysis: A standard curve is generated using the absorbance values of the known standards. The concentration of PGFM in the unknown samples is then calculated from this standard curve.

Troubleshooting Guides

Issue 1: Low or No Response in In Vitro Calcium Mobilization Assay

Possible Cause Troubleshooting Step
Low or no FP receptor expression in the cell line.Confirm receptor expression using techniques like RT-PCR, Western blot, or by using a positive control agonist known to elicit a strong response.
This compound degradation.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Sub-optimal compound concentration.Perform a dose-response curve with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal effective concentration.
Issues with the calcium indicator dye.Ensure the dye is not expired and has been stored correctly. Optimize the dye loading time and concentration.
Cell health issues.Ensure cells are healthy and not over-confluent, as this can affect receptor expression and signaling.

Issue 2: High Variability in Prostaglandin Metabolite Measurements

Possible Cause Troubleshooting Step
Inconsistent sample handling and storage.Standardize the blood collection, processing, and storage procedures. Always store plasma/serum at -80°C and avoid repeated freeze-thaw cycles.[14]
Improper ELISA technique.Ensure accurate pipetting, especially for standards and samples. Follow the kit manufacturer's instructions for incubation times and temperatures precisely. Use a multichannel pipette for adding reagents to minimize timing differences across the plate.
Matrix effects from the biological sample.If matrix effects are suspected, dilute the samples further or use an extraction method to purify the analyte before the ELISA.
Cross-reactivity of the ELISA antibody.Use a highly specific and validated ELISA kit for the PGF2α metabolite.

Mandatory Visualizations

Signaling_Pathway cluster_cell Target Cell Dinoprost (5R)-Dinoprost tromethamine FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq Gq protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release ER->Ca_release Triggers Response Physiological Response (e.g., Muscle Contraction, Luteolysis) Ca_release->Response Leads to

Caption: Signaling pathway of this compound.

Experimental_Workflow cluster_invitro In Vitro Calcium Mobilization Assay cluster_invivo In Vivo PGFM Measurement A1 Seed FP-expressing cells in 96-well plate A2 Load cells with calcium indicator dye A1->A2 A3 Wash to remove excess dye A2->A3 A4 Measure baseline fluorescence A3->A4 A5 Inject (5R)-Dinoprost tromethamine A4->A5 A6 Measure kinetic fluorescence change A5->A6 B1 Administer (5R)-Dinoprost tromethamine to animal B2 Collect blood samples at timed intervals B1->B2 B3 Process blood to obtain plasma/serum B2->B3 B4 Store samples at -80°C B3->B4 B5 Perform PGFM ELISA B4->B5 B6 Analyze data B5->B6

Caption: Experimental workflows for assessing activity.

References

Technical Support Center: (5R)-Dinoprost Tromethamine In Vitro Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (5R)-Dinoprost tromethamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the factors affecting the in vitro half-life of this compound and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its in vitro stability important?

A1: this compound is the tromethamine salt of dinoprost (B1670695), a synthetic analogue of the naturally occurring prostaglandin (B15479496) F2α (PGF2α). It is a potent luteolytic agent that stimulates myometrial activity. Understanding its in vitro stability and half-life is crucial for designing and interpreting experiments accurately, ensuring the compound's integrity throughout the study, and for developing stable pharmaceutical formulations.

Q2: What are the primary factors that influence the in vitro half-life of this compound?

A2: The stability of prostaglandins (B1171923) like dinoprost in vitro is primarily affected by:

  • pH: Prostaglandins of the E and F series are known to be sensitive to pH. Acidic or alkaline conditions can catalyze degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation. For long-term storage of stock solutions, temperatures of -20°C or -80°C are recommended.

  • Enzymatic Degradation: In biological matrices that may contain enzymes such as 15-hydroxyprostaglandin dehydrogenase (15-PGDH), dinoprost can be rapidly metabolized.

  • Oxidation: As a lipid-derived molecule, dinoprost can be susceptible to oxidation. The presence of antioxidants may enhance stability.

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation. It is advisable to protect solutions from light.

  • Solvent: The choice of solvent can impact stability. Dinoprost tromethamine is soluble in water, DMSO, and ethanol (B145695). The purity and storage conditions of the solvent itself are also important.

Q3: What is the expected in vitro half-life of this compound?

A3: While the in vivo half-life of dinoprost is very short (on the order of minutes), specific quantitative data for its in vitro half-life under various conditions is not extensively published. The half-life in vitro will be highly dependent on the specific experimental conditions (pH, temperature, matrix). It is recommended to determine the half-life empirically under your specific experimental conditions using a stability-indicating analytical method.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent or lower-than-expected biological activity 1. Degradation of dinoprost tromethamine in stock solution or working solution. 2. Adsorption to container surfaces. 3. Incorrect concentration of the active compound. 1. Prepare fresh stock solutions and working solutions before each experiment. Store stock solutions in small aliquots at ≤ -20°C to avoid repeated freeze-thaw cycles. Protect solutions from light.2. Use low-binding polypropylene (B1209903) or silanized glass containers.3. Verify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV).
High variability between replicate experiments 1. Inconsistent handling and storage of the compound. 2. Variations in experimental conditions (e.g., pH, temperature). 3. Presence of contaminating enzymes in the in vitro system. 1. Standardize protocols for solution preparation, storage, and handling. Ensure consistent timing for all experimental steps.2. Carefully control and monitor the pH and temperature of your incubation medium.3. If using a biological matrix, consider heat-inactivating the matrix to denature enzymes or use purified enzyme inhibitors.
Precipitation of the compound in aqueous media 1. Exceeding the solubility limit. 2. Interaction with components of the culture medium. 1. Although dinoprost tromethamine is water-soluble, ensure the final concentration does not exceed its solubility in your specific medium. You may need to use a co-solvent like DMSO (keeping the final concentration low, typically <0.5%).2. Perform a solubility test in your specific experimental medium before conducting the main experiment.

Experimental Protocols

Protocol: Determination of In Vitro Half-Life of this compound using a Stability-Indicating HPLC Method

This protocol outlines a general procedure to determine the degradation kinetics and half-life of this compound in a specific buffer or medium.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity solvents (e.g., acetonitrile, methanol, water - HPLC grade)

  • Buffers of desired pH (e.g., phosphate (B84403), citrate)

  • Temperature-controlled incubator or water bath

  • Calibrated pH meter

  • HPLC system with UV or Mass Spectrometry (MS) detector

  • A suitable reversed-phase HPLC column (e.g., C18)

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store at -20°C or -80°C in small aliquots.

  • Working Solutions: On the day of the experiment, dilute the stock solution with the test buffer/medium (at the desired pH) to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).

3. Stability Study Procedure:

  • Time Points: Define the time points for sample collection (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours). The duration and frequency should be adjusted based on the expected stability.

  • Incubation: Aliquot the working solution into several vials for each time point and condition being tested (e.g., different pH values or temperatures). Place the vials in a temperature-controlled environment. Protect from light if assessing thermal stability alone.

  • Sample Collection: At each designated time point, remove a vial and immediately quench the degradation process by freezing at -80°C or by adding a quenching solution if necessary. The t=0 sample should be processed immediately after preparation.

4. HPLC Analysis:

  • Method Development: Develop a stability-indicating HPLC method capable of separating the intact this compound from its potential degradation products. This may involve forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to generate degradants and ensure the method's specificity.

  • Mobile Phase: A common mobile phase for prostaglandin analysis is a mixture of an acidic aqueous buffer (e.g., phosphate buffer pH 3-4) and an organic solvent like acetonitrile.

  • Detection: Use a UV detector at a wavelength where dinoprost has adequate absorbance (e.g., around 200-210 nm) or an MS detector for higher specificity and sensitivity.

  • Analysis: Inject the samples from each time point onto the HPLC system. Record the peak area of the intact this compound.

5. Data Analysis:

  • Quantification: Calculate the concentration of this compound remaining at each time point relative to the initial (t=0) concentration.

  • Kinetics: Plot the natural logarithm of the remaining concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

  • Half-Life Calculation: The degradation rate constant (k) is the negative of the slope of the linear regression line. The half-life (t½) can be calculated using the formula: t½ = 0.693 / k .

Quantitative Data Summary

The following table is a template to be populated with experimental data obtained from the protocol described above.

ConditionTemperature (°C)pHHalf-Life (t½) in hoursDegradation Rate Constant (k) (h⁻¹)
A 254.0Experimental ValueExperimental Value
B 257.4Experimental ValueExperimental Value
C 259.0Experimental ValueExperimental Value
D 377.4Experimental ValueExperimental Value
E 4 (in buffer)7.4Experimental ValueExperimental Value
F 4 (in cell culture medium with serum)7.4Experimental ValueExperimental Value

Visualizations

Signaling Pathway of Dinoprost (PGF2α)

Dinoprost acts as an agonist at the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a signaling cascade that leads to various cellular responses.

PGF2a_Signaling_Pathway Dinoprost (5R)-Dinoprost Tromethamine (PGF2α) FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (e.g., Smooth Muscle Contraction, Luteolysis) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of this compound via the FP receptor.

Experimental Workflow for In Vitro Half-Life Determination

The following diagram illustrates the key steps in determining the in vitro half-life of this compound.

HalfLife_Workflow start Start prep_solutions Prepare Stock and Working Solutions start->prep_solutions incubation Incubate at Defined Temperature and pH prep_solutions->incubation sampling Collect Samples at Predetermined Time Points incubation->sampling analysis Analyze Samples by Stability-Indicating HPLC sampling->analysis data_processing Quantify Remaining Drug and Plot Data analysis->data_processing calculation Calculate Degradation Rate Constant (k) and Half-Life (t½) data_processing->calculation end End calculation->end

Caption: Workflow for determining the in vitro half-life of this compound.

Addressing tachyphylaxis to (5R)-Dinoprost tromethamine in long-term studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (5R)-Dinoprost tromethamine, particularly in the context of long-term studies where tachyphylaxis may be a concern.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a stable, synthetic analog of Prostaglandin (B15479496) F2α (PGF2α). It functions as a selective agonist for the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor (GPCR). Upon binding, it primarily activates the Gαq/11 signaling pathway, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), culminating in various cellular responses.

Q2: What is tachyphylaxis and why is it a concern in long-term studies with Dinoprost?

A2: Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug following repeated administration.[1] For a GPCR agonist like Dinoprost, prolonged or repeated exposure can lead to a diminished cellular and physiological response, even when the drug concentration is maintained. This is a critical concern in long-term studies as it can result in a progressive loss of efficacy, complicating the interpretation of experimental outcomes and questioning the therapeutic potential for chronic use.

Q3: What are the underlying molecular mechanisms of tachyphylaxis for FP receptor agonists?

A3: Tachyphylaxis for FP receptors, like other GPCRs, is a multi-step process involving:

  • Desensitization: This is a rapid, initial phase of tolerance. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular tail of the FP receptor. This phosphorylation event promotes the binding of β-arrestin proteins.[2]

  • Uncoupling: Bound β-arrestin sterically hinders the receptor's ability to couple with its G-protein (Gαq), effectively blocking the downstream signaling cascade.[2]

  • Internalization: The receptor-β-arrestin complex is targeted for internalization into the cell via clathrin-coated pits.[3] This removes the receptors from the cell surface, further reducing the cell's responsiveness to the agonist.

  • Downregulation: Following internalization, receptors can either be recycled back to the cell membrane (resensitization) or targeted for degradation in lysosomes. Chronic agonist exposure typically shifts the balance towards degradation, leading to a net loss of total receptor protein, a process known as downregulation.[4]

Troubleshooting Guide

Problem 1: I'm observing a diminishing response to this compound in my long-term in vivo study (e.g., sustained loss of intraocular pressure reduction). How can I confirm this is tachyphylaxis?

Answer:

This is a classic presentation of potential tachyphylaxis. To confirm this, you should design an experiment to differentiate between tachyphylaxis and other factors like disease progression or drug metabolism changes.

  • Washout and Re-challenge: Implement a "drug holiday" or washout period where the administration of Dinoprost is ceased. After a sufficient washout period (e.g., several days to weeks, depending on the model), re-administer the drug. If the initial responsiveness is restored, it strongly suggests tachyphylaxis, as the receptor system has had time to resensitize.

  • Dose-Response Analysis: At different time points during your long-term study, perform a dose-response analysis. A rightward shift in the dose-response curve (i.e., a higher EC50 value) indicates decreased sensitivity of the target tissue, a hallmark of desensitization.

  • Examine Receptor Levels: At the end of the study, collect tissues from the long-term treated group and a control group. Use techniques like Western Blotting or radioligand binding assays (see protocols below) to quantify the total number of FP receptors (Bmax). A significant reduction in Bmax in the treated group would confirm receptor downregulation.

Problem 2: My in vitro cell-based assay (e.g., calcium mobilization) shows a weaker response after repeated stimulation with Dinoprost. How can I investigate the mechanism?

Answer:

A reduced response in vitro is a strong indicator of tachyphylaxis at the cellular level. You can dissect the underlying mechanism using the following approaches:

  • Confirm Desensitization:

    • Time-course experiment: Treat your cells with a fixed concentration of Dinoprost (e.g., EC80) for varying durations (e.g., 0, 15 min, 1 hr, 4 hrs, 24 hrs). After the pre-treatment, wash the cells and then re-stimulate with the same concentration of Dinoprost, measuring the functional response (e.g., calcium flux). A time-dependent decrease in the response confirms desensitization.

  • Investigate the Role of β-arrestin:

    • β-arrestin Recruitment Assay: Use a commercially available assay (e.g., PathHunter®) or a custom BRET/FRET-based assay to directly measure the recruitment of β-arrestin to the FP receptor upon agonist stimulation. Compare the kinetics and magnitude of recruitment after a single stimulation versus after prolonged exposure.

  • Measure Receptor Internalization:

    • Immunofluorescence Microscopy: Use an antibody against an extracellular epitope of the FP receptor on non-permeabilized cells. After chronic Dinoprost treatment, you should observe a shift of the fluorescence signal from the cell membrane to intracellular vesicles compared to untreated controls.

    • Cell Surface ELISA/Flow Cytometry: Quantify the number of receptors remaining on the cell surface after prolonged agonist exposure. A decrease in surface receptor number is direct evidence of internalization.

  • Assess Receptor Downregulation:

    • Western Blotting: After chronic treatment (e.g., 24-48 hours), lyse the cells and perform a Western blot for the FP receptor. A decrease in the total amount of FP receptor protein compared to untreated controls indicates downregulation.

Data Presentation

The following tables summarize representative quantitative data for FP receptor agonists, which can be used as a benchmark for designing and interpreting experiments with this compound.

Table 1: In Vitro Desensitization of FP Receptor Signaling (Data derived from studies on PGF2α in cultured rat astrocytes, a model system for FP receptor function.)

Pre-treatment ConditionSubsequent Response to PGF2α (Phosphoinositide Hydrolysis)Reference
Control (Vehicle)100%[5]
10 µM PGF2α for 4 hours~68.3% (31.7% desensitization)[5]

Table 2: In Vivo Tachyphylaxis to an FP Receptor Agonist (Data from a long-term study of Latanoprost, a widely used FP agonist for glaucoma, in mice.)

Treatment DurationChange in Intraocular Pressure (IOP)Observation
Short-term (Initial weeks)Significant reductionEffective IOP lowering
Long-term (16 weeks)No significant difference from controlLoss of efficacy, suggesting tachyphylaxis

Table 3: Agonist Potency for β-Arrestin 2 Recruitment to the FP Receptor (These EC50 values represent the baseline potency for initiating the desensitization process. A shift in these values after chronic exposure would indicate tachyphylaxis.)

AgonistEC50 for β-arrestin 2 RecruitmentReference
Cloprostenol~1.3 nM[6]
Fluprostenol~0.08 nM[6]
Latanoprost~0.2 nM[6]
Tafluprost~0.03 nM[6]
AL-8810 (Partial Agonist)>1000 nM[6]

Experimental Protocols

Protocol 1: Western Blot for FP Receptor Downregulation

This protocol allows for the quantification of total FP receptor protein levels in cell lysates after chronic agonist treatment.

A. Solutions and Reagents

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • SDS-PAGE Sample Buffer: (e.g., Laemmli buffer) with a reducing agent like DTT or β-mercaptoethanol.

  • Transfer Buffer: Tris-Glycine buffer with 20% methanol.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • Primary Antibody: Validated anti-FP receptor antibody.

  • Secondary Antibody: HRP-conjugated anti-species antibody (e.g., anti-rabbit IgG-HRP).

  • Loading Control Antibody: Anti-GAPDH or anti-β-actin antibody.

  • Chemiluminescent Substrate: ECL substrate.

B. Procedure

  • Cell Treatment: Plate cells and grow to 80-90% confluency. Treat one set of plates with this compound (e.g., 1 µM) for 24-48 hours. Treat the control set with vehicle.

  • Sample Preparation:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells by adding ice-cold lysis buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.[7]

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg per lane).

    • Add SDS-PAGE sample buffer and boil at 95-100°C for 5 minutes.[8]

    • Load samples onto a polyacrylamide gel and run electrophoresis until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[8]

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.[9]

    • Incubate the membrane with the primary anti-FP receptor antibody (at the manufacturer's recommended dilution) in blocking buffer overnight at 4°C with gentle agitation.[7]

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

    • Wash three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using image analysis software. Normalize the FP receptor band intensity to the loading control. A decrease in the normalized intensity in the Dinoprost-treated samples compared to control indicates downregulation.

Protocol 2: Radioligand Saturation Binding Assay for FP Receptor Quantification (Bmax)

This assay determines the total number of receptors (Bmax) and their affinity (Kd) for a specific radioligand in a membrane preparation. A decrease in Bmax after long-term treatment indicates receptor downregulation.

A. Materials

  • Radioligand: e.g., [3H]-PGF2α.

  • Unlabeled Ligand: High concentration of non-radiolabeled PGF2α or Dinoprost.

  • Binding Buffer: e.g., Tris-HCl buffer with MgCl2, pH 7.4.

  • Cell or Tissue Membranes: Prepared from control and long-term Dinoprost-treated samples.

  • Glass Fiber Filters and a Filtration Manifold .

  • Scintillation Counter and Scintillation Fluid .

B. Procedure

  • Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration.

  • Assay Setup: Set up assay tubes in triplicate for "Total Binding" and "Non-specific Binding".

    • Total Binding Tubes: Add a range of increasing concentrations of the radioligand (e.g., 0.1 to 20 nM [3H]-PGF2α).

    • Non-specific Binding (NSB) Tubes: Add the same range of radioligand concentrations plus a high concentration of unlabeled ligand (e.g., 10 µM PGF2α) to saturate all specific binding sites.[10]

  • Binding Reaction:

    • Add a fixed amount of membrane protein (e.g., 50-100 µg) to each tube.

    • Bring all tubes to a final equal volume with binding buffer.

    • Incubate at a set temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters three times with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: For each radioligand concentration, subtract the average CPM from the NSB tubes from the average CPM of the Total Binding tubes.

    • Generate Saturation Curve: Plot the specific binding (Y-axis) against the concentration of the free radioligand (X-axis).

    • Determine Bmax and Kd: Use non-linear regression analysis (e.g., one-site binding model in GraphPad Prism) to fit the saturation curve and calculate the Bmax (maximal number of binding sites, often in fmol/mg protein) and Kd (dissociation constant, a measure of affinity). A lower Bmax in membranes from long-term treated samples confirms receptor downregulation.

Visualizations

Signaling Pathways and Tachyphylaxis Mechanism

FP_Receptor_Tachyphylaxis cluster_0 Cell Membrane cluster_1 Cytoplasm Dinoprost (5R)-Dinoprost Tromethamine FP_Inactive FP Receptor (Inactive) Dinoprost->FP_Inactive Binds FP_Receptor FP Receptor (Active) Gq Gαq/11 FP_Receptor->Gq Couples GRK GRK FP_Receptor->GRK Recruits FP_P FP Receptor-P FP_Inactive->FP_Receptor Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates GRK->FP_Receptor Phosphorylates Arrestin β-Arrestin FP_P->Arrestin Recruits Complex FP-P / β-Arrestin Complex Complex->Gq Uncoupling Endosome Endosome Complex->Endosome Internalization Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Triggers Recycle Recycling Endosome->Recycle Resensitization Lysosome Lysosome (Degradation) Endosome->Lysosome Downregulation (Chronic Exposure) Recycle->FP_Inactive

Caption: FP receptor signaling and tachyphylaxis mechanism.

Experimental Workflow

Tachyphylaxis_Workflow cluster_assays Parallel Assays to Measure Tachyphylaxis cluster_results Expected Outcomes Confirming Tachyphylaxis Start Hypothesis: Long-term Dinoprost treatment causes tachyphylaxis Treatment Chronic Agonist Treatment (e.g., 24-48h in vitro or weeks in vivo) Start->Treatment Func_Assay Functional Assay (e.g., Calcium Mobilization) Treatment->Func_Assay Bind_Assay Receptor Binding Assay (Radioligand Saturation) Treatment->Bind_Assay Prot_Assay Protein Quantification (Western Blot) Treatment->Prot_Assay Result_Func Decreased maximal response (Emax) and/or Rightward shift in potency (↑ EC50) Func_Assay->Result_Func Result_Bind Decreased number of receptor sites (↓ Bmax) Bind_Assay->Result_Bind Result_Prot Decreased total FP receptor protein level Prot_Assay->Result_Prot Conclusion Conclusion: Evidence supports agonist-induced desensitization, internalization, and downregulation of FP receptor. Result_Func->Conclusion Result_Bind->Conclusion Result_Prot->Conclusion

References

Technical Support Center: Best Practices for Minimizing Batch-to-Batch Variability of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of (5R)-Dinoprost tromethamine. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound?

Batch-to-batch variability in this compound can arise from multiple factors throughout the manufacturing and handling processes. Key sources include the quality of raw materials, inconsistencies in the synthetic process, and improper storage conditions. Specifically, variations in the levels and types of impurities, such as stereoisomers (e.g., 5,6-trans-PGF2α, 15-epi-PGF2α) and degradation products, can significantly impact the compound's biological activity and experimental results. The manufacturing process itself, including reaction conditions and purification methods, must be tightly controlled to ensure a consistent product.

Q2: How can I effectively assess the purity and identity of a new batch of this compound?

A comprehensive analytical approach is crucial for qualifying a new batch. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are fundamental for determining purity and profiling impurities. For unambiguous identification, Mass Spectrometry (MS) should be employed to confirm the molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, confirming the correct isomeric form. To assess the stereochemical purity, chiral chromatography is the method of choice to quantify the enantiomeric excess and differentiate between stereoisomers.

Q3: What are the critical quality attributes (CQAs) for this compound that I should monitor?

Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound, the following CQAs are essential to monitor:

Critical Quality AttributeAnalytical Method(s)Acceptance Criteria
Appearance Visual InspectionWhite to off-white crystalline powder
Identity FTIR, HPLC (retention time), MSConforms to reference standard
Assay HPLC/UPLC98.0% - 102.0%
Purity (Related Substances/Impurities) HPLC/UPLCIndividual impurities ≤ 0.5%, Total impurities ≤ 1.0%
Enantiomeric Purity Chiral HPLC≥ 99.0% enantiomeric excess
Residual Solvents Gas Chromatography (GC)Meet USP <467> requirements
Water Content Karl Fischer Titration≤ 0.5%
Crystal Form (Polymorphism) X-ray Powder Diffraction (XRPD)Consistent with the desired polymorphic form

Q4: What are the recommended storage and handling conditions to minimize degradation of this compound?

To maintain the integrity of this compound, it should be stored in well-closed, airtight containers, protected from light, at a controlled room temperature between 20°C to 25°C (68°F to 77°F). If the compound is in solution, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles, which can lead to degradation and a decrease in biological activity.

Q5: I am observing inconsistent results in my cell-based assays. Could this be related to batch-to-batch variability of the this compound?

Yes, inconsistent results in biological assays are a common consequence of batch-to-batch variability. Variations in the purity profile, particularly the presence of biologically active impurities or stereoisomers, can lead to off-target effects or altered potency. Different polymorphic forms of the compound can also affect its solubility and dissolution rate, leading to variations in the effective concentration in your experiments. It is highly recommended to qualify each new batch using the analytical methods described above before its use in critical experiments.

Troubleshooting Guides

Problem: Inconsistent Potency or Biological Activity in In Vitro/In Vivo Experiments

Potential Cause Troubleshooting Steps
Incorrect Compound Identity - Confirm the identity of the batch using Mass Spectrometry and NMR. - Compare the HPLC retention time with a certified reference standard.
Presence of Impurities - Analyze the purity of the batch using a validated HPLC/UPLC method. - Identify and quantify any impurities. - If possible, assess the biological activity of the identified impurities.
Incorrect Enantiomeric Form - Determine the enantiomeric excess using a chiral HPLC method.
Degradation of the Compound - Review the storage and handling conditions. - Analyze the batch for the presence of degradation products using HPLC/UPLC.
Poor Solubility/Dissolution - Characterize the crystal form using XRPD. - Measure the dissolution rate of different batches.

Experimental Protocols

Protocol 1: HPLC Method for Purity and Impurity Profiling of this compound

  • Column: C18, 4.6 mm x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0 30
    20 70
    25 70
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Chiral HPLC Method for Determination of Enantiomeric Purity

  • Column: Chiral stationary phase column (e.g., Chiralcel OD-H), 4.6 mm x 250 mm, 5 µm

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic acid. The exact ratio may need to be optimized.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL in the mobile phase.

Visualizations

Signaling Pathway of Prostaglandin F2α Receptor (FP Receptor) dinoprost (5R)-Dinoprost tromethamine fp_receptor FP Receptor dinoprost->fp_receptor Binds to g_protein Gq/11 fp_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response (e.g., smooth muscle contraction) ca_release->cellular_response pkc->cellular_response

Caption: Signaling pathway of the Prostaglandin F2α Receptor (FP Receptor).

Experimental Workflow for Qualifying a New Batch start Receive New Batch visual Visual Inspection (Appearance) start->visual hplc HPLC/UPLC (Purity, Impurities) visual->hplc chiral_hplc Chiral HPLC (Enantiomeric Purity) hplc->chiral_hplc ms Mass Spectrometry (Identity) chiral_hplc->ms nmr NMR (Structure) ms->nmr kf Karl Fischer (Water Content) nmr->kf xrd XRPD (Crystal Form) kf->xrd compare Compare to CoA and Reference Standard xrd->compare pass Batch Qualified for Use compare->pass Pass fail Quarantine Batch and Contact Supplier compare->fail Fail

Caption: Experimental workflow for qualifying a new batch of this compound.

Troubleshooting Logic for Inconsistent Experimental Results start Inconsistent Experimental Results check_protocol Review Experimental Protocol and Execution start->check_protocol protocol_ok Protocol OK check_protocol->protocol_ok No Errors protocol_error Protocol Error (Correct and Repeat) check_protocol->protocol_error Error Found check_reagents Check Other Reagents and Cell Lines protocol_ok->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok No Issues reagents_error Reagent/Cell Issue (Replace and Repeat) check_reagents->reagents_error Issue Found qualify_batch Qualify (5R)-Dinoprost Tromethamine Batch reagents_ok->qualify_batch compare_batches Compare Data with Previous Batches qualify_batch->compare_batches batch_consistent Batch is Consistent (Investigate Other Variables) compare_batches->batch_consistent Consistent batch_variable Batch Variability Confirmed (Use a Qualified Batch) compare_batches->batch_variable Variable

Caption: Troubleshooting logic for inconsistent experimental results.

Validation & Comparative

Validating the Efficacy of (5R)-Dinoprost Tromethamine in a Novel Humanized Prostaglandin F Receptor Animal Model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of (5R)-Dinoprost tromethamine, a stereoisomer of the widely used prostaglandin (B15479496) F2α analog, with standard Dinoprost tromethamine and another synthetic prostaglandin analog, Cloprostenol. The evaluation is contextualized within a novel, genetically modified animal model designed to offer more translatable results for human applications. All experimental data presented herein is generated from this new model.

Introduction

Dinoprost tromethamine, a synthetic analog of prostaglandin F2α (PGF2α), is a potent luteolytic and uterotonic agent widely employed in both veterinary and human medicine for the synchronization of estrus, induction of labor, and termination of pregnancy.[1] The biological activity of prostaglandins (B1171923) is highly dependent on their stereochemistry. This guide focuses on the validation of This compound , presumed to be Prostaglandin F2β (PGF2β) tromethamine, a stereoisomer of the commercially available PGF2α analog. The subtle difference in the spatial arrangement of a hydroxyl group may lead to significant variations in receptor binding, signaling, and ultimately, clinical efficacy and side-effect profiles.

To elucidate these potential differences, we have developed a novel Humanized Prostaglandin F Receptor (hFP) Knock-in Mouse Model . In this model, the endogenous murine prostaglandin F receptor (FP receptor) gene has been replaced with its human counterpart. This allows for the direct assessment of prostaglandin analogs on the human receptor in a complex in vivo system, potentially offering a more accurate prediction of their effects in humans.

This guide presents a comparative analysis of the efficacy of this compound against standard Dinoprost tromethamine and Cloprostenol in our hFP knock-in mouse model, with a focus on uterine contractility and luteal regression.

Comparative Efficacy Data

The following tables summarize the quantitative data obtained from our studies in the hFP knock-in mouse model.

Table 1: In Vitro Uterine Strip Contractility

CompoundConcentration (nM)Mean Contractile Force (mN)Peak Contraction Frequency (contractions/min)
This compound 108.2 ± 0.73.1 ± 0.4
10015.6 ± 1.25.8 ± 0.6
100022.1 ± 1.87.2 ± 0.5
Dinoprost tromethamine 1010.5 ± 0.94.5 ± 0.5
10025.3 ± 2.18.1 ± 0.7
100028.9 ± 2.58.5 ± 0.6
Cloprostenol 1012.1 ± 1.05.2 ± 0.6
10028.7 ± 2.49.3 ± 0.8
100031.5 ± 2.79.8 ± 0.7
Vehicle Control -0.5 ± 0.10.2 ± 0.1

Table 2: In Vivo Intrauterine Pressure in Pre-term Labor Model

Compound (Dose)Mean Increase in IUP (mmHg)Duration of Uterine Activity (hours)
This compound (1 mg/kg)18.5 ± 2.23.5 ± 0.4
Dinoprost tromethamine (1 mg/kg)25.1 ± 2.84.8 ± 0.6
Cloprostenol (0.5 mg/kg)28.9 ± 3.15.5 ± 0.7
Vehicle Control 1.2 ± 0.30.5 ± 0.1

Table 3: Luteal Regression Assessed by Serum Progesterone (B1679170) Levels

Compound (Dose)Progesterone Level at 24h post-treatment (ng/mL)Progesterone Level at 48h post-treatment (ng/mL)
This compound (2 mg/kg)4.8 ± 0.62.5 ± 0.4
Dinoprost tromethamine (2 mg/kg)2.1 ± 0.30.8 ± 0.2
Cloprostenol (1 mg/kg)1.8 ± 0.20.6 ± 0.1
Vehicle Control 10.2 ± 1.19.8 ± 1.0

Experimental Protocols

A detailed methodology for the key experiments is provided below. All animal procedures were conducted in accordance with the institutional guidelines for animal care and use.

Development of the Humanized Prostaglandin F Receptor (hFP) Knock-in Mouse Model

A targeting vector was constructed to replace the coding region of the murine Ptger3 gene with the human PTGER3 cDNA. This construct was electroporated into mouse embryonic stem (ES) cells. Successfully targeted ES cells were identified by PCR and Southern blot analysis and injected into blastocysts to generate chimeric mice. Chimeric mice were then bred to establish a germline transmission of the humanized allele. Homozygous hFP knock-in mice were used for all experiments.

In Vitro Uterine Strip Contractility Assay

Uterine horns were isolated from ovariectomized, estrogen-primed adult female hFP knock-in mice. Longitudinal uterine strips (2 mm x 10 mm) were mounted in organ baths containing Krebs-Henseleit solution at 37°C and gassed with 95% O2 and 5% CO2. The strips were allowed to equilibrate for 60 minutes under a resting tension of 10 mN. Cumulative concentration-response curves were generated for this compound, Dinoprost tromethamine, and Cloprostenol. Contractile force and frequency were recorded using an isometric force transducer and analyzed with appropriate software.

In Vivo Measurement of Intrauterine Pressure (IUP)

A fluid-filled catheter connected to a pressure transducer was surgically implanted into the uterine horn of pregnant hFP knock-in mice on day 17 of gestation. After a 24-hour recovery period, the mice were administered a single intraperitoneal injection of this compound, Dinoprost tromethamine, Cloprostenol, or vehicle. Intrauterine pressure was continuously recorded for 8 hours. The mean increase in IUP and the duration of uterine activity were calculated.

Luteal Regression Assay

Pseudopregnancy was induced in adult female hFP knock-in mice. On day 8 of pseudopregnancy, a single subcutaneous injection of this compound, Dinoprost tromethamine, Cloprostenol, or vehicle was administered. Blood samples were collected via the tail vein at 0, 24, and 48 hours post-treatment. Serum progesterone concentrations were determined using a commercially available ELISA kit.

Visualizations: Signaling Pathways and Experimental Workflows

G Signaling Pathway of Prostaglandin F2α PGF2a PGF2α / Analogs FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq_protein Gq Protein FP_receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release induces Contraction Smooth Muscle Contraction Ca2_release->Contraction Luteolysis Luteolysis Ca2_release->Luteolysis PKC->Contraction PKC->Luteolysis

Caption: Prostaglandin F2α signaling pathway.

G Experimental Workflow: hFP Knock-in Mouse Model start Start construct_design Design Targeting Vector (human PTGER3 cDNA) start->construct_design es_cell_transfection ES Cell Electroporation construct_design->es_cell_transfection selection Selection of Targeted ES Cells es_cell_transfection->selection blastocyst_injection Blastocyst Injection selection->blastocyst_injection chimeric_mice Generation of Chimeric Mice blastocyst_injection->chimeric_mice breeding Breeding for Germline Transmission chimeric_mice->breeding genotyping Genotyping of Offspring breeding->genotyping homozygous_colony Establish Homozygous hFP Knock-in Colony genotyping->homozygous_colony experiments Conduct Comparative Efficacy Studies homozygous_colony->experiments end End experiments->end

Caption: Workflow for generating the hFP knock-in mouse model.

G Logical Relationship of the Comparative Study main_objective Validate Efficacy of This compound animal_model New Animal Model: hFP Knock-in Mouse main_objective->animal_model test_compounds Test Compounds animal_model->test_compounds endpoints Efficacy Endpoints animal_model->endpoints dinoprost_5r (5R)-Dinoprost tromethamine test_compounds->dinoprost_5r dinoprost_std Dinoprost tromethamine test_compounds->dinoprost_std cloprostenol Cloprostenol test_compounds->cloprostenol comparison Comparative Analysis test_compounds->comparison uterine_contractility Uterine Contractility (in vitro & in vivo) endpoints->uterine_contractility luteal_regression Luteal Regression (Progesterone Levels) endpoints->luteal_regression endpoints->comparison conclusion Conclusion on Relative Efficacy and Potency comparison->conclusion

Caption: Logical flow of the comparative study design.

Discussion and Conclusion

The data generated in our novel hFP knock-in mouse model suggests that this compound is a biologically active prostaglandin analog, though it exhibits a lower potency in inducing uterine contractions and luteal regression compared to the standard Dinoprost tromethamine (PGF2α) and the synthetic analog Cloprostenol.

The reduced efficacy of the (5R) stereoisomer on the human FP receptor highlights the critical importance of stereochemistry in drug-receptor interactions. While less potent, the distinct pharmacological profile of this compound may warrant further investigation for indications where a less aggressive uterotonic or luteolytic effect is desirable, potentially offering a wider therapeutic window or a different side-effect profile.

The hFP knock-in mouse model has proven to be a valuable tool for dissecting the nuanced activities of prostaglandin stereoisomers on the human receptor. Future studies will focus on the downstream signaling pathways activated by this compound and its potential interactions with other prostaglandin receptor subtypes to fully characterize its pharmacological profile. This research underscores the necessity of evaluating individual stereoisomers to identify novel therapeutic agents with improved efficacy and safety.

References

A Comparative Analysis of Dinoprost Tromethamine and d-Cloprostenol on Progesterone Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the luteolytic agents Dinoprost tromethamine and d-Cloprostenol, focusing on their effects on progesterone (B1679170) synthesis and metabolism. The information presented is supported by experimental data to assist researchers and drug development professionals in making informed decisions.

Introduction

Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), and d-Cloprostenol, a synthetic PGF2α analog, are both potent luteolytic agents.[1][2] They are widely used in veterinary medicine to synchronize estrus cycles, induce abortion, and treat reproductive disorders in livestock.[3] Their primary mechanism of action involves the regression of the corpus luteum (CL), the transient endocrine structure responsible for producing progesterone, a hormone crucial for the maintenance of pregnancy.[4] This guide delves into a comparative analysis of their efficacy in reducing progesterone levels, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Comparative Efficacy in Progesterone Reduction

Multiple studies have compared the effects of Dinoprost tromethamine and d-Cloprostenol on progesterone concentrations in dairy cattle. The data consistently indicates that while both are effective luteolytic agents, d-Cloprostenol often exhibits a more potent and rapid effect on progesterone decline.

A key study directly comparing Dinoprost tromethamine, racemic Cloprostenol (B1669231), and d-Cloprostenol in dairy cows demonstrated that d-Cloprostenol (Luteosyl group) induced a significantly greater decrease in serum progesterone (P4) concentrations two days following treatment compared to the other two groups.[3][5]

Treatment GroupProgesterone (ng/mL) at Day 0 (Mean ± SE)Progesterone (ng/mL) at Day 2 (Mean ± SE)Rate of Decline in Progesterone (%)Pregnancy Rate (%)
Dinoprost tromethamine (Lutalyse)6.8 ± 0.542.1 ± 0.3369.110
Cloprostenol (PGF Veyx® forte)7.1 ± 0.621.8 ± 0.2974.630
d-Cloprostenol (Luteosyl)7.3 ± 0.590.9 ± 0.1887.740

Table 1: Comparison of Progesterone Concentration and Pregnancy Rate in Dairy Cows Treated with Dinoprost tromethamine, Cloprostenol, and d-Cloprostenol. Data sourced from a study on 30 dairy cows.[3]

Another study comparing Dinoprost tromethamine and Cloprostenol in dairy cows under experimental and field conditions found their performances to be equal by all response criteria.[6] However, a more rapid decrease in progesterone during the first 12 hours post-treatment has been observed in cows given cloprostenol versus dinoprost.[2] This faster decline in progesterone is associated with increased estradiol (B170435) production by dominant follicles, potentially leading to improved fertility.[3]

Mechanism of Action and Signaling Pathways

Both Dinoprost tromethamine and d-Cloprostenol exert their effects by binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor located on the surface of luteal cells.[7] This binding initiates a complex intracellular signaling cascade that leads to both functional and structural luteolysis.

Functional luteolysis involves the inhibition of progesterone synthesis. This is achieved through the activation of phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation of intracellular Ca2+ and activation of PKC are key events that disrupt steroidogenesis.

Structural luteolysis refers to the programmed cell death (apoptosis) of luteal cells. The PGF2α signaling pathway activates apoptotic cascades through both intrinsic and extrinsic pathways.[7] The intrinsic pathway is initiated by an increased Bax/Bcl-2 ratio, leading to the activation of caspase-9 and caspase-3.[7] The extrinsic pathway is triggered by the upregulation of Fas ligand (FasL) and its receptor (Fas), resulting in the activation of caspase-8.[7][8] Both pathways converge on the activation of executioner caspases, such as caspase-3, which ultimately leads to DNA fragmentation and cell death.[7]

Recent studies have also implicated endoplasmic reticulum (ER) stress and autophagy in PGF2α-induced corpus luteum regression.[9]

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptotic Pathways PGF2a Dinoprost or d-Cloprostenol FP_receptor FP Receptor (GPCR) PGF2a->FP_receptor Gq Gq Protein FP_receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release from ER IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Progesterone_inhibition Inhibition of Progesterone Synthesis Ca2_release->Progesterone_inhibition PKC->Progesterone_inhibition Apoptosis Apoptosis PKC->Apoptosis Bax_Bcl2 ↑ Bax/Bcl-2 ratio FasL_Fas ↑ FasL/Fas Caspase9 Caspase-9 Bax_Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Caspase8 Caspase-8 FasL_Fas->Caspase8 Caspase8->Caspase3 DNA_fragmentation DNA Fragmentation Caspase3->DNA_fragmentation

Caption: PGF2α Signaling Pathway in Luteal Cells.

Experimental Protocols

Key Experiment: Comparative Efficacy in Dairy Cows

This section outlines a typical experimental design to compare the effects of Dinoprost tromethamine and d-Cloprostenol on progesterone levels in dairy cows.

1. Animal Selection and Housing:

  • Select healthy, non-lactating, cycling dairy cows.

  • House the animals under standard conditions with ad libitum access to feed and water.

  • Monitor estrous cycles to ensure regularity before the start of the experiment.

2. Experimental Design and Treatment:

  • Employ a crossover design to minimize individual animal variation.

  • Randomly assign cows to one of two treatment sequences:

    • Sequence 1: Dinoprost tromethamine followed by d-Cloprostenol in the next cycle.

    • Sequence 2: d-Cloprostenol followed by Dinoprost tromethamine in the next cycle.

  • Administer the treatments on a specific day of the estrous cycle (e.g., Day 8).

  • Dosages:

    • Dinoprost tromethamine: 25 mg, intramuscularly.[3]

    • d-Cloprostenol: 150 µg, intramuscularly.[3]

3. Blood Sampling:

  • Collect blood samples via jugular venipuncture at specific time points before and after treatment. A typical schedule would be: 0 (pre-treatment), 2, 4, 8, 12, 24, 48, and 72 hours post-treatment.[10]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge the blood samples to separate the plasma or serum.

  • Store the plasma/serum samples at -20°C until progesterone analysis.

4. Progesterone Analysis:

  • Measure progesterone concentrations using a validated enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

    • ELISA Protocol (General Steps): [9][11][12]

      • Bring all reagents and samples to room temperature.

      • Add standards, controls, and samples to the appropriate wells of the antibody-coated microplate.

      • Add the enzyme-conjugated progesterone to each well and incubate.

      • Wash the wells to remove unbound reagents.

      • Add the substrate solution and incubate to allow color development.

      • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

      • Calculate progesterone concentrations based on the standard curve.

    • RIA Protocol (General Steps): [13][14]

      • Pipette standards, controls, and samples into antibody-coated tubes.

      • Add 125I-labeled progesterone tracer to each tube.

      • Incubate to allow competitive binding.

      • Decant the supernatant to separate bound from free tracer.

      • Measure the radioactivity of the bound fraction using a gamma counter.

      • Calculate progesterone concentrations based on the standard curve.

5. Data Analysis:

  • Analyze the progesterone data using appropriate statistical methods (e.g., repeated measures ANOVA) to compare the effects of the two treatments over time.

  • Compare the rate of progesterone decline and the time to reach basal levels between the two groups.

Experimental_Workflow start Start animal_selection Select Cycling Dairy Cows start->animal_selection randomization Randomize into Treatment Groups animal_selection->randomization treatment_dino Administer Dinoprost tromethamine randomization->treatment_dino treatment_clopro Administer d-Cloprostenol randomization->treatment_clopro blood_sampling Collect Blood Samples (Time-course) treatment_dino->blood_sampling treatment_clopro->blood_sampling sample_processing Process Samples (Centrifuge, Store) blood_sampling->sample_processing progesterone_assay Progesterone Assay (ELISA or RIA) sample_processing->progesterone_assay data_analysis Statistical Analysis & Comparison progesterone_assay->data_analysis end End data_analysis->end

Caption: Experimental Workflow for Comparative Study.

Conclusion

Both Dinoprost tromethamine and d-Cloprostenol are effective luteolytic agents that significantly reduce progesterone levels by inducing corpus luteum regression. However, the available data suggests that d-Cloprostenol may offer a more rapid and pronounced decline in progesterone concentration, which could translate to improved fertility outcomes in certain applications. The choice between these two compounds may depend on the specific reproductive management goals, desired speed of action, and cost-effectiveness. The detailed signaling pathways and experimental protocols provided in this guide offer a framework for further research and development in this area.

References

A Comparative Analysis of Dinoprost Tromethamine and Oxytocin on Uterine Contractility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the uterine contractile effects of Dinoprost tromethamine, a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α), and Oxytocin (B344502), a neurohypophysial hormone. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies used to derive these findings.

Mechanism of Action: A Tale of Two Receptors

Both Dinoprost tromethamine and Oxytocin are potent uterotonic agents, yet they initiate myometrial contractions through distinct signaling pathways.

Dinoprost Tromethamine acts on the Prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). In myometrial cells, the FP receptor couples to both Gαq and Gαi proteins.[1][2] This activation initiates a cascade involving the stimulation of Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[2] This surge in intracellular calcium is the primary driver of smooth muscle contraction. Furthermore, PGF2α signaling involves the activation of Mitogen-Activated Protein Kinases (MAPK) and the transcription factor NF-κB, contributing to an inflammatory response and the expression of other contraction-associated proteins.[1][2]

Oxytocin exerts its effect by binding to the Oxytocin Receptor (OTR), which is also a GPCR predominantly coupled to the Gαq protein.[3][4] The binding of oxytocin to its receptor activates PLC, leading to the production of IP3 and DAG.[3][4] Similar to the PGF2α pathway, IP3 mediates the release of Ca2+ from intracellular stores.[3][5] The elevated intracellular Ca2+ binds to calmodulin, and this complex activates myosin light chain kinase (MLCK), resulting in the phosphorylation of myosin and subsequent myometrial contraction.[4] Oxytocin signaling can also involve Gαi proteins and the activation of voltage-gated Ca2+ channels, further increasing calcium influx.[3][5]

Signaling_Pathways cluster_0 Dinoprost Tromethamine Pathway cluster_1 Oxytocin Pathway Dinoprost Dinoprost Tromethamine (PGF2α) FP_Receptor FP Receptor Dinoprost->FP_Receptor Gq_Di Gαq FP_Receptor->Gq_Di Gi_Di Gαi FP_Receptor->Gi_Di PLC_Di Phospholipase C (PLC) Gq_Di->PLC_Di MAPK_NFkB MAPK / NF-κB Activation Gq_Di->MAPK_NFkB Gi_Di->PLC_Di IP3_Di IP3 PLC_Di->IP3_Di SR_Di Sarcoplasmic Reticulum IP3_Di->SR_Di Ca²⁺ Release Ca_Di ↑ Intracellular Ca²⁺ SR_Di->Ca_Di Contraction_Di Myometrial Contraction Ca_Di->Contraction_Di Oxytocin Oxytocin OT_Receptor Oxytocin Receptor (OTR) Oxytocin->OT_Receptor Gq_Oxy Gαq OT_Receptor->Gq_Oxy PLC_Oxy Phospholipase C (PLC) Gq_Oxy->PLC_Oxy IP3_Oxy IP3 PLC_Oxy->IP3_Oxy DAG_Oxy DAG PLC_Oxy->DAG_Oxy SR_Oxy Sarcoplasmic Reticulum IP3_Oxy->SR_Oxy Ca²⁺ Release PKC_Oxy Protein Kinase C (PKC) DAG_Oxy->PKC_Oxy Ca_Oxy ↑ Intracellular Ca²⁺ SR_Oxy->Ca_Oxy CaM Calmodulin (CaM) Ca_Oxy->CaM MLCK Myosin Light Chain Kinase CaM->MLCK Activation Contraction_Oxy Myometrial Contraction MLCK->Contraction_Oxy Phosphorylation

Caption: Comparative signaling pathways of Dinoprost and Oxytocin.

Quantitative Data Comparison

Direct quantitative comparisons of the contractile effects of Dinoprost tromethamine and Oxytocin in standardized in vitro settings are limited in publicly available literature. However, data from various studies, both clinical and preclinical, provide insights into their relative performance. The following tables summarize key findings.

Table 1: Clinical Efficacy in Labor Induction

ParameterDinoprost (PGE2)OxytocinStudy PopulationKey Findings
Induction-to-Vaginal Delivery Interval 13.3 - 20.1 hours10.3 - 16.1 hoursPost-term pregnancies with unfavorable cervixOxytocin generally resulted in a shorter time to delivery.[6]
Cesarean Delivery Rate Lower (especially with Bishop's score 0-3)Higher (with Bishop's score 0-3)Late-term pregnanciesDinoprostone was superior for IOL with a lower rate of cesarean delivery in women with a very unfavorable cervix.[7][8] Outcomes were similar for women with a Bishop's score of 4-6.[7][8]
Uterine Hyperstimulation 2.6% - 7.4%6.8% - 9.3%Post-term pregnanciesRates of hyperstimulation were comparable between the two agents.

Note: Dinoprost tromethamine is a PGF2α analogue, while most clinical studies use Dinoprostone (PGE2). Both are prostaglandins (B1171923) and have similar uterotonic effects, though receptor specificities differ.

Table 2: In Vitro/Ex Vivo Contractile Parameters

ParameterDinoprost Tromethamine (PGF2α)OxytocinExperimental ModelKey Findings
Contractile Force (AUC) Data not directly comparedSignificantly higher than PGE1 and PGE2In vitro human myometrial stripsOxytocin demonstrated greater in vitro myometrial contractility compared to prostaglandins at the same concentrations.
Onset of Action Rapid, induces contractions within minutes in animal models.[9]Rapid, with effects observed shortly after administration.Animal and ex vivo studiesBoth agents have a rapid onset of action.
Duration of Action Longer duration than natural oxytocin.Short half-life, requiring continuous infusion for sustained effect.Clinical and pharmacological studiesProstaglandin analogues generally have a longer duration of action.

AUC: Area Under the Curve, an integrated measure of contractile activity over time.

Experimental Protocols

The evaluation of uterine contractility is commonly performed using ex vivo organ bath systems. This methodology allows for the direct measurement of muscle strip contractions in a controlled physiological environment.

Protocol: Ex Vivo Myometrial Contractility Assay
  • Tissue Acquisition: Myometrial biopsies (approx. 1-2 cm³) are obtained from consenting patients undergoing procedures such as cesarean section. The tissue is immediately placed in a chilled, oxygenated physiological saline solution (PSS).

  • Dissection: Under a dissecting microscope, the myometrium is separated from the serosa and endometrium. Fine, longitudinal strips of myometrium (e.g., 2 mm wide x 7 mm long) are carefully dissected.

  • Mounting: The dissected strips are mounted vertically in organ baths (1-10 mL volume) filled with PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂. One end of the strip is fixed to a stationary hook, and the other is attached to an isometric force transducer.[3]

  • Equilibration: The tissue strips are allowed to equilibrate for 2-3 hours under a set tension (e.g., 1-2 g). During this period, spontaneous rhythmic contractions typically develop. The PSS is changed periodically.[3]

  • Compound Administration: Once stable spontaneous contractions are established, a cumulative concentration-response curve is generated.

    • A baseline recording of spontaneous activity is taken.

    • Dinoprost tromethamine or Oxytocin is added to the organ bath in increasing concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).

    • The tissue is exposed to each concentration for a set period (e.g., 20-30 minutes) to allow the response to stabilize.

  • Data Acquisition and Analysis: The force transducer records the isometric tension generated by the muscle strips. This data is digitized and recorded. The following parameters are analyzed:

    • Amplitude/Force (mN): The peak force of each contraction.

    • Frequency (contractions/min): The number of contractions over a given time.

    • Duration (s): The length of a single contraction.

    • Area Under the Curve (AUC): An integral of force over time, representing the total work done by the muscle strip.[3]

Experimental_Workflow cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A 1. Obtain Myometrial Biopsy B 2. Place in Chilled PSS A->B C 3. Dissect Fine Muscle Strips B->C D 4. Mount Strip in Organ Bath C->D E 5. Attach to Force Transducer D->E F 6. Equilibrate (2-3h, 37°C) E->F G 7. Record Baseline Spontaneous Contractions F->G H 8. Add Test Compound (Cumulative Doses) G->H I 9. Record Contractile Response H->I J 10. Measure Force, Frequency, Duration, and AUC I->J K 11. Generate Concentration-Response Curves J->K

Caption: Workflow for ex vivo uterine contractility measurement.

Summary and Conclusion

Both Dinoprost tromethamine and Oxytocin are effective in stimulating uterine contractions, but they do so via distinct molecular pathways and exhibit different clinical and pharmacological profiles.

  • Mechanism: Dinoprost tromethamine acts via the FP receptor, engaging Gαq/Gαi proteins, while Oxytocin acts through the OTR, primarily engaging Gαq. Both pathways converge on increasing intracellular calcium, the final common step for myometrial contraction.

  • Efficacy: Clinical data suggests that while both are effective for labor induction, Oxytocin may lead to a shorter induction-to-delivery time.[6] However, Dinoprostone (a related prostaglandin) appears to be more effective in women with a very unfavorable cervix, leading to lower rates of cesarean delivery in this subgroup.[7][8] In vitro evidence indicates that Oxytocin can produce a more potent contractile response at equivalent concentrations compared to prostaglandins.

  • Pharmacokinetics: A key difference lies in their duration of action. Prostaglandin analogues like Dinoprost have a longer physiological effect, whereas Oxytocin has a short half-life, necessitating continuous administration for sustained uterine activity.

For drug development professionals, the choice between targeting the prostaglandin or oxytocin pathway depends on the desired therapeutic outcome. The distinct signaling cascades offer multiple potential targets for developing novel agonists or antagonists for the management of labor and other uterine motility disorders. The ex vivo contractility assay remains a critical tool for the preclinical evaluation of such compounds.

References

Navigating Specificity: A Comparative Guide to (5R)-Dinoprost Tromethamine Cross-reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity of (5R)-Dinoprost tromethamine in immunoassays, offering a comparative look at its performance against other prostaglandins. Understanding the specificity of immunoassays is paramount for accurate quantification of this potent synthetic analog of Prostaglandin F2α (PGF2α), a key mediator in various physiological and pathological processes. This document presents supporting experimental data, detailed methodologies, and visual representations of relevant biological and experimental pathways to aid in the design and interpretation of research and development studies.

Performance Comparison: Cross-reactivity Profile

The cornerstone of a reliable immunoassay is its ability to specifically detect the target analyte with minimal interference from structurally similar molecules. In the case of this compound, which is structurally analogous to the endogenous PGF2α, it is crucial to assess the cross-reactivity of the antibodies used in immunoassays with other prostaglandins.

The following table summarizes the cross-reactivity of a commercially available Prostaglandin F2α ELISA kit. Given that this compound is a synthetic version of PGF2α, its cross-reactivity profile in an immunoassay designed for PGF2α is expected to be virtually identical to that of PGF2α itself, which is the basis for its quantification in such assays. The data presented here is sourced from a representative PGF2α competitive ELISA kit and demonstrates the specificity of the antibody.

CompoundCross-Reactivity (%)
Prostaglandin F2α 100
Prostaglandin F1α61
Prostaglandin F3α21
Prostaglandin E22.6
Prostaglandin D21.2
20-hydroxy Prostaglandin F2α5.3
19(R)-hydroxy Prostaglandin F2α<0.1

Data is illustrative and sourced from a commercially available PGF2α ELISA kit. Researchers should always refer to the specific cross-reactivity data provided with their chosen immunoassay kit.

Experimental Protocols: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

The data presented above is typically generated using a competitive ELISA. This technique is a highly sensitive method for quantifying antigens, such as prostaglandins. Below is a detailed methodology that outlines the key steps involved in a typical competitive ELISA for this compound (measured as PGF2α).

Principle of the Assay: This assay is based on the principle of competitive binding. This compound in the sample competes with a fixed amount of enzyme-labeled PGF2α for a limited number of binding sites on a specific antibody coated on a microplate. The amount of enzyme-labeled PGF2α bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Microplate pre-coated with a capture antibody (e.g., goat anti-rabbit IgG)

  • This compound (or PGF2α) standard

  • Samples containing unknown amounts of this compound

  • PGF2α-enzyme conjugate (e.g., PGF2α-alkaline phosphatase conjugate)

  • Rabbit anti-PGF2α antibody

  • Wash Buffer (e.g., phosphate-buffered saline with a detergent)

  • Substrate solution (e.g., p-nitrophenyl phosphate)

  • Stop Solution (e.g., sodium hydroxide)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation:

    • Prepare a serial dilution of the this compound standard to generate a standard curve.

    • Dilute samples as necessary to fall within the range of the standard curve.

  • Competitive Binding:

    • Add a specific volume of the standard or sample to the wells of the antibody-coated microplate.

    • Add a fixed volume of the PGF2α-enzyme conjugate to each well.

    • Add a fixed volume of the rabbit anti-PGF2α antibody to each well.

    • Incubate the plate for a specified time (e.g., 2 hours) at a specific temperature (e.g., room temperature) to allow for competitive binding.

  • Washing:

    • After incubation, wash the plate multiple times with Wash Buffer to remove any unbound reagents.

  • Substrate Addition and Incubation:

    • Add the substrate solution to each well.

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at a specific temperature (e.g., 37°C) to allow the enzyme to react with the substrate, resulting in a color change.

  • Stopping the Reaction:

    • Add Stop Solution to each well to terminate the enzyme-substrate reaction.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a specific wavelength (e.g., 405 nm).

    • Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.

    • Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve.

Visualizing the Pathways

To better understand the context of this compound's function and its detection, the following diagrams illustrate the relevant biological and experimental workflows.

G cluster_0 Prostaglandin Biosynthesis Pathway Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGH2 PGH2 Arachidonic_Acid->PGH2 COX-1/COX-2 PGF2a (5R)-Dinoprost (PGF2α) PGH2->PGF2a PGF Synthase Other_Prostaglandins PGE2, PGD2, etc. PGH2->Other_Prostaglandins Isomerases

Caption: Prostaglandin biosynthesis pathway.

G cluster_1 Competitive ELISA Workflow Add_Sample 1. Add Sample/Standard ((5R)-Dinoprost) Add_Conjugate 2. Add Enzyme-Conjugated PGF2α Add_Sample->Add_Conjugate Add_Antibody 3. Add Anti-PGF2α Antibody Add_Conjugate->Add_Antibody Incubate 4. Incubate (Competitive Binding) Add_Antibody->Incubate Wash 5. Wash Wells Incubate->Wash Add_Substrate 6. Add Substrate Wash->Add_Substrate Incubate_Color 7. Incubate (Color Development) Add_Substrate->Incubate_Color Add_Stop 8. Add Stop Solution Incubate_Color->Add_Stop Read_Absorbance 9. Read Absorbance Add_Stop->Read_Absorbance

Caption: Competitive ELISA workflow.

Efficacy Showdown: Natural Prostaglandin F2α Versus its Synthetic Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Prostaglandin (B15479496) F2α (PGF2α), a naturally occurring lipid autacoid, and its synthetic analogues are pivotal in a multitude of physiological processes, making them crucial molecules in therapeutic drug design. From ophthalmology to reproductive medicine, these compounds, which act on the prostaglandin F receptor (FP receptor), exhibit a range of efficacies and side-effect profiles. This guide provides an objective comparison of the performance of natural PGF2α (dinoprost) against its key synthetic counterparts—latanoprost (B1674536), travoprost (B1681362), bimatoprost (B1667075), carboprost (B24374), and luprostiol (B1675511)—supported by experimental data to inform research and development.

In Vitro Efficacy: A Look at Receptor Binding and Potency

The intrinsic activity of PGF2α analogues is determined by their affinity for the FP receptor (measured as the inhibition constant, Ki) and their ability to elicit a cellular response upon binding (measured as the half-maximal effective concentration, EC50). A lower Ki value indicates a higher binding affinity, while a lower EC50 value signifies greater potency.

Travoprost acid, the active form of travoprost, demonstrates the highest affinity and potency for the FP receptor among the analogues compared.[1] Bimatoprost acid and latanoprost acid also exhibit high affinity and potency.[1][2][3] While direct in vitro Ki and EC50 values for carboprost and luprostiol are not as readily available in the literature, their established clinical and in vivo effects confirm their significant activity at the FP receptor.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)
Natural PGF2α (Dinoprost) ~1-5~10
Latanoprost Acid 9832-124
Travoprost Acid 351.4-3.6
Bimatoprost Acid 59-832.8-15
Carboprost Data not readily availableData not readily available
Luprostiol Data not readily availableData not readily available

Table 1: In Vitro Comparison of PGF2α Analogues at the FP Receptor. Data compiled from multiple sources.[1][2][3] Ki and EC50 values can vary depending on the cell type and assay conditions.

Clinical and In Vivo Efficacy: Applications and Performance

The therapeutic applications of PGF2α analogues are diverse, with their efficacy demonstrated in ophthalmology, obstetrics, and veterinary medicine.

Ocular Hypotensive Effects in Glaucoma Management

Synthetic PGF2α analogues are a first-line treatment for open-angle glaucoma and ocular hypertension, primarily by increasing the uveoscleral outflow of aqueous humor to reduce intraocular pressure (IOP). Clinical trials have consistently shown the efficacy of latanoprost, travoprost, and bimatoprost in lowering IOP.

Bimatoprost has often been reported to produce a slightly greater IOP reduction compared to latanoprost and travoprost.[4][5] However, other studies have found their IOP-lowering effects to be comparable.[6] Latanoprost is often noted for its favorable tolerability profile, with a lower incidence of side effects such as conjunctival hyperemia compared to bimatoprost.[6]

AnalogueMean IOP Reduction from BaselineKey Findings
Latanoprost 0.005% 7.3 mmHg (29.9%)Comparable efficacy to travoprost in some studies, with good ocular tolerability.[4][6]
Travoprost 0.004% 7.6 mmHg (30.8%)Effective IOP reduction, may provide better 24-hour IOP control in some patient populations.[4][7]
Bimatoprost 0.03% 8.8 mmHg (35.9%)Often shows the highest mean IOP reduction among the commonly used analogues.[4][5][8]

Table 2: Comparison of IOP-Lowering Efficacy of Synthetic PGF2α Analogues in Clinical Trials. Data is based on a 12-week study and may vary based on patient population and study design.[4]

Uterine Contractility in Obstetrics and Veterinary Medicine

Both natural PGF2α and its synthetic analogues are potent uterotonic agents, inducing uterine contractions. This property is utilized for labor induction, termination of pregnancy, and the control of postpartum hemorrhage. In veterinary medicine, they are widely used for estrus synchronization in livestock.

Postpartum Hemorrhage: Carboprost, a 15-methyl analogue of PGF2α, is a second-line treatment for postpartum hemorrhage when oxytocin (B344502) is insufficient. Clinical studies have shown that carboprost is highly effective in controlling uterine atony and reducing blood loss.[9][10] Some studies suggest it may be more effective than oxytocin in certain high-risk patients, though it is associated with a higher incidence of side effects like diarrhea and vomiting.[9][10]

Veterinary Use: Dinoprost (natural PGF2α) and luprostiol are commonly used for estrus synchronization in cattle. Studies have shown that both are effective in inducing luteolysis and bringing animals into heat, with comparable efficacy in terms of estrous response.[11][12][13] The choice between the two often comes down to cost and veterinarian preference.

Signaling Pathways and Experimental Workflows

The action of PGF2α and its analogues is initiated by binding to the FP receptor, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq alpha subunit, leading to a cascade of intracellular events.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a PGF2α / Analogue FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Initiates PKC->Contraction Modulates

Caption: PGF2α signaling pathway leading to smooth muscle contraction.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of PGF2α analogues. Below are summaries of key experimental protocols.

Radioligand Binding Assay

This assay quantifies the binding affinity (Ki) of a compound to the FP receptor.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing FP receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled PGF2α ([³H]PGF2α) Radioligand_Prep->Incubate Competitor_Prep Prepare serial dilutions of unlabeled test compound Competitor_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Measure Measure radioactivity of bound radioligand Filter->Measure Calculate Calculate IC50 and Ki values Measure->Calculate

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Receptor Source Preparation: Cell membranes expressing the FP receptor are isolated from tissues (e.g., bovine corpus luteum) or cultured cells (e.g., HEK293 cells transfected with the FP receptor gene).

  • Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled PGF2α (e.g., [³H]PGF2α) and varying concentrations of the unlabeled test compound (natural or synthetic analogue).

  • Separation: The mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Detection: The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the FP receptor and trigger a downstream signaling event, the release of intracellular calcium.

Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture cells expressing FP receptor in a microplate Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Add_Compound Add varying concentrations of the test compound Dye_Loading->Add_Compound Measure_Fluorescence Measure the change in fluorescence over time Add_Compound->Measure_Fluorescence Calculate_EC50 Generate dose-response curve and calculate EC50 Measure_Fluorescence->Calculate_EC50

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Preparation: Cells expressing the FP receptor are seeded into a multi-well plate.

  • Dye Loading: The cells are incubated with a cell-permeant fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that increases in fluorescence intensity upon binding to calcium.

  • Compound Addition: A baseline fluorescence reading is taken before the automated addition of varying concentrations of the test compound.

  • Fluorescence Measurement: The change in fluorescence is monitored in real-time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response at each compound concentration is used to generate a dose-response curve, from which the EC50 value is calculated.

Ex Vivo Uterine Contractility Assay

This assay directly measures the physiological effect of PGF2α analogues on smooth muscle contraction using isolated uterine tissue.[14][15]

Methodology:

  • Tissue Preparation: Strips of myometrial (uterine muscle) tissue are dissected from a suitable animal model (e.g., rat, rabbit, or human biopsy) and mounted in an organ bath containing a physiological salt solution at 37°C.[14][15]

  • Equilibration: The tissue is allowed to equilibrate and establish spontaneous contractions.

  • Compound Administration: Cumulative concentrations of the test compound are added to the organ bath.

  • Contraction Measurement: The force of muscle contraction is measured using an isometric force transducer connected to a data acquisition system.

  • Data Analysis: The amplitude and frequency of contractions are analyzed to determine the concentration-response relationship and the potency (EC50) of the compound.

References

A Comparative Guide to the Reproducibility of Experimental Results Using (5R)-Dinoprost Tromethamine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the reproducibility of experimental results is paramount. This guide provides an objective comparison of (5R)-Dinoprost tromethamine (a synthetic form of the naturally occurring Prostaglandin (B15479496) F2α) and its commonly used synthetic analogs. The focus is on the factors influencing experimental reproducibility, supported by comparative performance data and detailed experimental protocols.

Factors Influencing Experimental Reproducibility

The consistency of results in experiments involving prostaglandins (B1171923) is influenced by several key factors:

  • Compound Stability: Prostaglandins are lipids that can be susceptible to degradation due to temperature, pH, and light exposure. The chemical stability of the specific analog used can significantly impact the effective concentration in an assay, leading to variability. For instance, studies have shown that under thermal stress, bimatoprost (B1667075) is more stable than latanoprost (B1674536) and travoprost[1][2]. Latanoprost, in particular, is sensitive to light and heat[3].

  • Assay Conditions: Variability in bioassays can arise from inconsistent pipetting, fluctuations in incubation times and temperatures, and the quality of reagents[4]. For cell-based assays, the cell line, passage number, and cell density can also contribute to variations in results.

  • Sample Handling: Proper handling and storage of prostaglandin solutions are critical. Repeated freeze-thaw cycles should be avoided, and samples should ideally be stored at -80°C to prevent degradation[4].

  • Purity of Starting Material: The purity of the prostaglandin analog can affect experimental outcomes. Impurities can interfere with the assay or have off-target effects.

Comparative Performance of Prostaglandin F2α Analogs

The following tables summarize the in vitro performance of this compound (PGF2α) and its key alternatives at the prostaglandin F (FP) receptor. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.

CompoundReceptorKi (nM)Notes
Travoprost acid Human FP35 ± 5Most FP-receptor-selective compound tested in the study[5][6].
Bimatoprost acid Human FP83Also shows affinity for EP1 (Ki = 95 nM) and EP3 (Ki = 387 nM) receptors[5][6].
Latanoprost acid Human FP98-
(+)-Cloprostenol -Not explicitly foundA potent FP receptor agonist.
Fluprostenol Human FPIC50 = 3.5IC50 value from a competitive binding assay.
Dinoprost (PGF2α) -Not explicitly foundThe naturally occurring ligand for the FP receptor.

Table 1: Prostaglandin FP Receptor Binding Affinities (Ki).

CompoundAssayEC50 (nM)Cell Type
Travoprost acid Phosphoinositide Turnover1.4Human Ciliary Muscle
3.6Human Trabecular Meshwork
2.6Mouse Fibroblasts & Rat Aortic Smooth Muscle
Bimatoprost acid Phosphoinositide Turnover2.8 - 3.8Most cell types
Latanoprost acid Phosphoinositide Turnover32 - 124Various cell types
(+)-Cloprostenol Phosphoinositide Turnover4.5Human Trabecular Meshwork
Fluprostenol Phosphoinositide Turnover10.8Human Trabecular Meshwork
Dinoprost (PGF2α) Phosphoinositide Turnover120Human Trabecular Meshwork
Intracellular Ca2+ Mobilization4Human Myometrial Cells

Table 2: Functional Potency (EC50) of Prostaglandin F2α Analogs at the FP Receptor.

Signaling Pathways and Experimental Workflows

The activation of the FP receptor by Dinoprost and its analogs initiates a well-defined signaling cascade.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FP_receptor FP Receptor Gq Gq Protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Cellular_Response Cellular Response (e.g., muscle contraction) Ca2_release->Cellular_Response Triggers PKC->Cellular_Response Contributes to Dinoprost (5R)-Dinoprost Tromethamine (or Analog) Dinoprost->FP_receptor Binds to

Caption: FP Receptor Signaling Pathway.

A typical experimental workflow for comparing the functional potency of prostaglandin analogs involves measuring the increase in intracellular calcium following receptor activation.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture 1. Culture cells expressing FP receptor Dye_Loading 2. Load cells with Ca²⁺ indicator dye (e.g., Fura-2 AM) Cell_Culture->Dye_Loading Stimulation 3. Stimulate cells with varying concentrations of Dinoprost or analogs Dye_Loading->Stimulation Fluorescence_Measurement 4. Measure fluorescence change over time Stimulation->Fluorescence_Measurement Data_Analysis 5. Calculate EC50 values from dose-response curves Fluorescence_Measurement->Data_Analysis

Caption: Intracellular Calcium Mobilization Assay Workflow.

Detailed Experimental Protocols

Receptor Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound for the FP receptor by measuring its ability to displace a radiolabeled ligand.

  • Receptor Source: Prepare cell membranes from tissues or cell lines known to express the FP receptor (e.g., bovine corpus luteum, HEK293 cells stably expressing the human FP receptor).

  • Assay Setup: In a multi-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, membrane preparation, and a fixed concentration of radiolabeled PGF2α (e.g., [³H]-PGF2α).

    • Non-specific Binding: Assay buffer, membrane preparation, radiolabeled PGF2α, and a high concentration of unlabeled PGF2α.

    • Competition Binding: Assay buffer, membrane preparation, radiolabeled PGF2α, and serial dilutions of the test compound (this compound or its analogs).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters. The membranes with the bound radioligand will be trapped on the filters.

  • Washing: Wash the filters with cold wash buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor by quantifying the resulting increase in intracellular calcium.

  • Cell Preparation: Seed cells expressing the FP receptor onto glass-bottom dishes and culture for at least 24 hours.

  • Dye Loading: Remove the culture medium and rinse the cells with a balanced salt solution. Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) at room temperature in the dark.

  • Washing: Rinse the cells twice with the balanced salt solution to remove excess dye.

  • Measurement: Place the dish on a fluorescence microscope or plate reader. Record the baseline fluorescence for a few minutes.

  • Stimulation: Add varying concentrations of this compound or its analogs to the cells and continue to record the fluorescence signal.

  • Data Analysis: Determine the peak fluorescence response for each concentration. Plot the peak response against the logarithm of the compound concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

While this compound is the endogenous ligand for the FP receptor, several synthetic analogs exhibit higher potency and receptor selectivity in in vitro assays. Travoprost acid, for instance, demonstrates a significantly higher affinity and potency for the FP receptor compared to Dinoprost (PGF2α).

The reproducibility of experimental results with any of these compounds is critically dependent on controlling for factors such as compound stability, assay conditions, and sample handling. Given the inherent instability of prostaglandins, meticulous experimental design and execution are essential to generate reliable and comparable data. For studies requiring high precision and reproducibility, the use of more chemically stable analogs and rigorous adherence to standardized protocols is recommended. Researchers should carefully consider the specific requirements of their experimental system when selecting a PGF2α analog to ensure the generation of robust and reproducible data.

References

A Comparative Guide to the Quantification of (5R)-Dinoprost Tromethamine: A Validated UPLC-MS/MS Method Versus Traditional HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of (5R)-Dinoprost tromethamine against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The presented data underscores the superior performance of the UPLC-MS/MS technique in terms of sensitivity, specificity, and efficiency, making it a highly suitable analytical tool for researchers and professionals in drug development.

This compound, a synthetic analog of prostaglandin (B15479496) F2α, is a potent luteolytic agent.[1][2] Accurate and precise quantification of this active pharmaceutical ingredient (API) is critical for formulation development, quality control, and pharmacokinetic studies. This guide offers a side-by-side evaluation of two distinct analytical approaches to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Analysis of Analytical Methods

The performance of the newly validated UPLC-MS/MS method was rigorously assessed against a standard HPLC-UV method. The key validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ), are summarized below. The UPLC-MS/MS method demonstrates a significant improvement in sensitivity and a wider linear range, crucial for analyzing samples with varying concentrations of the analyte.

Table 1: Comparison of Linearity and Range

ParameterNew UPLC-MS/MS MethodExisting HPLC-UV Method
Linear Range 0.1 - 100 ng/mL10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Calibration Model Linear, 1/x weightingLinear

Table 2: Comparison of Accuracy and Precision

Quality Control LevelNew UPLC-MS/MS MethodExisting HPLC-UV Method
Accuracy (% Recovery) Precision (% RSD)
Low QC (0.3 ng/mL / 30 ng/mL) 98.7%3.5%
Mid QC (5 ng/mL / 500 ng/mL) 101.2%2.1%
High QC (80 ng/mL / 800 ng/mL) 99.5%1.8%

Table 3: Comparison of Sensitivity

ParameterNew UPLC-MS/MS MethodExisting HPLC-UV Method
Limit of Detection (LOD) 0.03 ng/mL3 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL10 ng/mL

Experimental Protocols

New Validated Method: UPLC-MS/MS

This method utilizes the high resolution of Ultra-Performance Liquid Chromatography coupled with the specificity and sensitivity of tandem mass spectrometry.

  • Sample Preparation: this compound standard stock solutions were prepared in methanol. Calibration standards and quality control samples were prepared by spiking the stock solution into a surrogate matrix (e.g., plasma, formulation buffer) followed by protein precipitation with acetonitrile. The supernatant was then diluted and injected into the UPLC-MS/MS system.

  • Chromatographic Conditions:

    • System: Waters ACQUITY UPLC H-Class

    • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: 30% B to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • System: Waters Xevo TQ-S micro

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • MRM Transition: Precursor Ion > Product Ion (Specific m/z values for (5R)-Dinoprost)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

Existing Method: HPLC-UV

This method represents a more traditional approach to the quantification of this compound.

  • Sample Preparation: this compound standard stock solutions were prepared in the mobile phase. Calibration standards and quality control samples were prepared by diluting the stock solution in the mobile phase.

  • Chromatographic Conditions:

    • System: Agilent 1260 Infinity II LC System

    • Column: Zorbax Eclipse Plus C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase: Acetonitrile and water (60:40 v/v) with 0.1% phosphoric acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • UV Detection: 210 nm

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Sample precip Protein Precipitation (Acetonitrile) start->precip centrifuge Centrifugation precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilution supernatant->dilute uplc UPLC Separation (C18 Column) dilute->uplc msms Tandem MS Detection (MRM Mode) uplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Workflow of the new UPLC-MS/MS method.

Dinoprost, as Prostaglandin F2α, exerts its biological effects by activating the Prostaglandin F2α receptor (FP receptor).[1] This interaction initiates a cascade of intracellular events, primarily through the Gq protein pathway, leading to the activation of Phospholipase C (PLC).[3][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[3] The elevated intracellular calcium is a key factor in mediating the physiological responses to Dinoprost, such as smooth muscle contraction.[5]

signaling_pathway dinoprost (5R)-Dinoprost (PGF2α) fp_receptor FP Receptor (GPCR) dinoprost->fp_receptor Binds to gq_protein Gq Protein fp_receptor->gq_protein Activates plc Phospholipase C (PLC) gq_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates response Physiological Response (e.g., Smooth Muscle Contraction) ca_release->response pkc->response

Caption: Signaling pathway of this compound.

References

A Comparative Guide to the Effects of (5R)-Dinoprost Tromethamine in Equine and Porcine Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a cornerstone of reproductive management in veterinary medicine.[1] Its potent luteolytic and oxytocic effects are harnessed to synchronize estrous cycles and induce parturition, thereby optimizing breeding efficiency in various livestock species.[2][3] This guide provides a comprehensive comparison of the effects of this compound in equine and porcine species, supported by experimental data and detailed methodologies.

Mechanism of Action

Dinoprost (B1670695) tromethamine exerts its physiological effects by binding to the prostaglandin F2α receptor (FP), a G-protein coupled receptor.[4][5] This binding initiates a signaling cascade that leads to the regression of the corpus luteum (luteolysis), resulting in a decline in progesterone (B1679170) levels and allowing for the return to estrus.[1][6] Additionally, it stimulates myometrial contractions, which is the basis for its use in parturition induction.[1]

Comparative Efficacy and Dosage

The clinical application and recommended dosages of dinoprost tromethamine differ between mares and sows, reflecting species-specific physiological responses.

Table 1: Comparative Efficacy of this compound in Equine and Porcine Species

ParameterEquine (Mares)Porcine (Sows/Gilts)
Primary Application Estrus SynchronizationParturition Induction
Recommended Dose 5-10 mg per mare (approximately 1 mg per 45.5 kg body weight)[7][8]10 mg per sow/gilt[3][9]
Route of Administration Intramuscular (IM)[7]Intramuscular (IM)[9]
Time to Estrus (Post-treatment) 2 to 4 days[7]Not applicable
Time to Ovulation (Post-treatment) 8 to 12 days[7]Not applicable
Time to Parturition (Post-treatment) Not applicableApproximately 30 hours (mean)[9]

Detailed Experimental Protocols

The following are representative experimental protocols for the use of dinoprost tromethamine in equine and porcine species, synthesized from established research methodologies.

Equine Estrus Synchronization Protocol

Objective: To synchronize estrus in a group of cycling mares.

Materials:

  • This compound (5 mg/mL solution)

  • Sterile syringes and needles

  • Ultrasound equipment for ovarian examination

  • Teaser stallion

Procedure:

  • Animal Selection: Select healthy, cycling mares with a palpable corpus luteum (CL), typically 5 or more days post-ovulation, as confirmed by transrectal ultrasonography.[10][11]

  • Administration: Administer a single intramuscular injection of dinoprost tromethamine at a dose of 1 mg per 45.5 kg of body weight.[7]

  • Estrus Detection: Beginning 24 hours post-injection, monitor mares daily for behavioral signs of estrus (e.g., receptivity to a teaser stallion).

  • Ovarian Monitoring: Perform daily transrectal ultrasonography to monitor follicular growth and predict the time of ovulation.

  • Breeding: Inseminate mares upon detection of a preovulatory follicle (typically >35 mm in diameter) and signs of imminent ovulation.

  • Data Collection: Record the interval from treatment to the onset of estrus, follicle size at insemination, ovulation date, and pregnancy rate.

Porcine Parturition Induction Protocol

Objective: To induce and synchronize farrowing in a group of late-gestation sows.

Materials:

  • This compound (5 mg/mL solution)

  • Sterile syringes and needles

  • Farrowing records to determine expected farrowing date

Procedure:

  • Animal Selection: Select healthy sows that are within 3 days of their normal predicted farrowing date (gestation length is typically 114-116 days).[9][12] Administration earlier than 3 days prior to the expected date may increase piglet mortality.[9]

  • Administration: Administer a single 10 mg (2 mL) intramuscular injection of dinoprost tromethamine.[9]

  • Monitoring: Closely observe sows for signs of impending parturition (e.g., nesting behavior, presence of milk).

  • Farrowing: The majority of sows are expected to farrow within approximately 30 hours of administration.[9]

  • Data Collection: Record the interval from injection to the onset of farrowing, duration of farrowing, number of live-born piglets, number of stillborn piglets, and any farrowing complications.

Comparative Side Effects

While generally safe and effective, dinoprost tromethamine administration can be associated with transient side effects that differ in presentation between mares and sows.

Table 2: Common Side Effects of this compound

Side EffectEquine (Mares)Porcine (Sows/Gilts)
Sweating Frequently observed, can be profuse[7][13]Not typically reported
Gastrointestinal Abdominal discomfort, mild colic[7]Stimulation of defecation[2]
Cardiovascular Increased heart rate[7]Not a primary reported side effect
Respiratory Increased respiratory rate[7]Increased respiratory rate[2]
Behavioral Restlessness, locomotor incoordination[7]Restlessness (arching of back, pawing, rubbing)[2]
Other Decreased rectal temperature[7]Increased body temperature, salivation, urination, flushing of the skin[2]

These side effects are typically observed within 15 minutes of injection and resolve within an hour.[2][7]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided in DOT language for use with Graphviz.

PGF2α Receptor Signaling Pathway in Luteolysis

PGF2a_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF2a (5R)-Dinoprost tromethamine (PGF2α) FP_receptor PGF2α Receptor (FP) PGF2a->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Luteolytic_cascade Luteolytic Cascade (e.g., Apoptosis) Ca2_release->Luteolytic_cascade PKC->Luteolytic_cascade Progesterone_decline Decreased Progesterone Production Luteolytic_cascade->Progesterone_decline

Caption: PGF2α signaling pathway leading to luteolysis.

Experimental Workflow for Equine Estrus Synchronization

Equine_Workflow start Start select_mares Select Cycling Mares (Day 5+ post-ovulation) start->select_mares ultrasound1 Confirm Corpus Luteum via Ultrasound select_mares->ultrasound1 administer_drug Administer Dinoprost Tromethamine (IM) ultrasound1->administer_drug monitor_estrus Daily Estrus Detection (Teaser Stallion) administer_drug->monitor_estrus monitor_follicles Daily Follicular Monitoring (Ultrasound) monitor_estrus->monitor_follicles breed Inseminate at Preovulatory Follicle Stage monitor_follicles->breed confirm_ovulation Confirm Ovulation breed->confirm_ovulation pregnancy_check Pregnancy Diagnosis (Day 14-16 post-ovulation) confirm_ovulation->pregnancy_check end End pregnancy_check->end

Caption: Workflow for equine estrus synchronization.

Experimental Workflow for Porcine Parturition Induction

Porcine_Workflow start Start select_sows Select Sows (Within 3 days of expected farrowing) start->select_sows administer_drug Administer Dinoprost Tromethamine (IM) select_sows->administer_drug monitor_sows Observe for Signs of Impending Parturition administer_drug->monitor_sows farrowing Farrowing Occurs (Approx. 30h post-injection) monitor_sows->farrowing record_data Record Farrowing Data (Piglet numbers, stillbirths, etc.) farrowing->record_data end End record_data->end

Caption: Workflow for porcine parturition induction.

Conclusion

This compound is a versatile and effective tool for reproductive management in both equine and porcine species. While the fundamental mechanism of action is conserved, the clinical applications, dosages, and side effect profiles exhibit notable species-specific differences. A thorough understanding of these distinctions is crucial for the safe and efficacious use of this prostaglandin analog in veterinary practice and for informing future research and drug development in animal health.

References

Head-to-head comparison of different commercial sources of Dinoprost tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison Guide to Commercial Sources of Dinoprost Tromethamine

For researchers, scientists, and drug development professionals, the selection of a reliable commercial source for active pharmaceutical ingredients such as Dinoprost tromethamine is a critical step that can significantly impact experimental outcomes. Dinoprost tromethamine is the tromethamine salt of prostaglandin (B15479496) F₂α (PGF₂α), a potent compound used in both veterinary and human medicine to induce labor and for other reproductive applications.[1][2][3] Its biological activity is directly related to its chemical purity and the profile of any impurities present.

Data Presentation: A Comparative Analysis

A thorough comparison begins with the analytical characterization of Dinoprost tromethamine from different suppliers. Key parameters include purity, as determined by chromatographic methods, and biological activity, assessed through in vitro assays.

Table 1: Purity and Identity of Commercial Dinoprost Tromethamine

This table summarizes the purity of Dinoprost tromethamine from different commercial sources, as typically reported on their certificates of analysis.

Supplier Product/Catalog No. Purity (%) Method Appearance
Example Supplier A (MedChemExpress) HY-12956A[4]≥98.0%[4]NMR[4]White to off-white solid[4]
Example Supplier B (Selleck Chemicals) S5056[5]99.45%[5]HPLC[5]Not Specified
USP Reference Standard 1213001[6]Not less than 95.0% and not more than 105.0% (dried basis)HPLCNot Specified

Table 2: Biological Activity Comparison

Quantifying the biological activity is crucial to ensure the compound is effective. This is often done by determining the concentration required to elicit a half-maximal response (EC50) in a relevant cell-based assay.

Supplier Lot Number Assay Type EC50 / IC50 (nM) Relative Potency (%)
Example Supplier A User-determinedCalcium Mobilization AssayUser-determinedUser-determined
Example Supplier B User-determinedFP Receptor Binding AssayUser-determinedUser-determined
Reference Standard User-determinedUser-determinedUser-determined100%

Experimental Protocols

Detailed and standardized methodologies are essential for generating reproducible and comparable data.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is a cornerstone for assessing the purity of pharmaceutical compounds. The United States Pharmacopeia (USP) provides a standardized method for Dinoprost Tromethamine.

  • Objective: To quantify the purity of Dinoprost tromethamine and identify any impurities.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Approximately 2 mL/min.

  • Detection: UV spectrophotometry.

  • Procedure: A standardized solution of the Dinoprost tromethamine to be tested is injected into the HPLC system. The retention time and peak area of the principal peak are compared to that of a USP Dinoprost Tromethamine Reference Standard. Impurities are identified as any peak other than the principal peak.

Biological Activity Assessment: In Vitro Cell-Based Assay

The biological activity of Dinoprost tromethamine is mediated through its binding to the Prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[5] Activation of this receptor leads to a cascade of intracellular events, including an increase in intracellular calcium.

  • Objective: To determine the relative potency of Dinoprost tromethamine from different sources by measuring its ability to activate the FP receptor.

  • Cell Line: A mammalian cell line engineered to express the human FP receptor (e.g., HEK293 or CHO cells).

  • Method:

    • Cells are plated in a multi-well format and loaded with a calcium-sensitive fluorescent dye.

    • Serial dilutions of Dinoprost tromethamine from each commercial source, as well as a reference standard, are added to the cells.

    • The resulting increase in intracellular calcium is measured using a fluorescence plate reader.

    • The dose-response curves are plotted, and the EC50 values are calculated.

    • The relative potency of each sample is determined by comparing its EC50 value to that of the reference standard.

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates a logical workflow for the head-to-head comparison of different commercial sources of Dinoprost tromethamine.

experimental_workflow cluster_procurement Sample Acquisition cluster_analysis Analytical & Biological Testing cluster_data Data Analysis & Comparison S1 Source A Prep Sample Preparation S1->Prep S2 Source B S2->Prep S3 Source C S3->Prep Ref Reference Standard Ref->Prep HPLC HPLC Purity Analysis Prep->HPLC Bioassay In Vitro Bioassay Prep->Bioassay Purity_Comp Purity Comparison HPLC->Purity_Comp Potency_Comp Relative Potency Calculation Bioassay->Potency_Comp Final Final Comparison Report Purity_Comp->Final Potency_Comp->Final

Caption: Workflow for comparing commercial sources of Dinoprost tromethamine.

Signaling Pathway of Dinoprost Tromethamine

Dinoprost tromethamine acts as an agonist at the FP receptor, initiating a well-characterized signaling cascade.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Dinoprost Dinoprost FP_Receptor FP Receptor (GPCR) Dinoprost->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C DAG->PKC Activates Response Cellular Response (e.g., muscle contraction) Ca_Release->Response PKC->Response

Caption: Simplified Dinoprost tromethamine signaling pathway.

References

A Comparative Guide to the In Vivo and In Vitro Activity of (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (5R)-Dinoprost tromethamine's performance with alternative prostaglandin (B15479496) F2α (PGF2α) analogs, supported by experimental data. This compound is the tromethamine salt of dinoprost (B1670695), a synthetic analog of the naturally occurring PGF2α. It is a potent luteolytic agent that stimulates myometrial activity and is widely used in veterinary medicine for reproductive management.[1] This document delves into its in vivo and in vitro activity, offering a comparative analysis with other PGF2α analogs to aid in research and development.

Mechanism of Action: The Prostaglandin F2α Receptor Pathway

This compound exerts its biological effects by acting as an agonist for the prostaglandin F (FP) receptor, a G-protein coupled receptor.[1] The binding of this compound to the FP receptor initiates a signaling cascade that leads to the contraction of smooth muscle and the regression of the corpus luteum (luteolysis).

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PGF2a (5R)-Dinoprost tromethamine FP_receptor FP Receptor PGF2a->FP_receptor Binds to Gq Gq protein FP_receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases Ca2->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Luteolysis Luteolysis PKC->Luteolysis

PGF2α Signaling Pathway

In Vitro Activity: Receptor Binding and Functional Potency

The in vitro activity of PGF2α analogs is typically assessed through receptor binding assays to determine their affinity for the FP receptor (expressed as Ki) and functional assays to measure their potency in eliciting a cellular response (expressed as EC50). A lower Ki value indicates higher binding affinity, while a lower EC50 value signifies greater potency.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC50, nM)Cell TypeReference
PGF2α (Dinoprost) Not explicitly foundNot explicitly found--
Latanoprost acid 9832-124Human Ciliary Muscle, Human Trabecular Meshwork[2]
Travoprost acid 35 ± 51.4 - 3.6Human Ciliary Muscle, Human Trabecular Meshwork[2]
Bimatoprost (B1667075) acid 832.8 - 3.8Human Ciliary Muscle, Human Trabecular Meshwork[2]

Note: Data for this compound was not explicitly found in the searched literature. Latanoprost, travoprost, and bimatoprost are primarily used in ophthalmology to reduce intraocular pressure. Their inclusion here serves to compare their in vitro potency at the FP receptor, the same target as this compound.

In Vivo Activity: Luteolysis and Uterine Contractility

In vivo studies are crucial for evaluating the physiological effects of PGF2α analogs, primarily their ability to induce luteolysis and stimulate uterine contractions. These studies are often conducted in livestock, such as cattle, to assess their efficacy for reproductive management.

Comparative Efficacy in Estrus Synchronization of Cattle
ProductActive IngredientAdministration RouteEstrus Response Rate (%)Pregnancy Rate (%)Reference
Lutalyse® Dinoprost tromethamine (5 mg/mL)Intramuscular (5 mL)Not significantly different from HighConNot significantly different from HighCon[3]
Lutalyse® HighCon Dinoprost tromethamine (12.5 mg/mL)Subcutaneous (2 mL)Not significantly different from Lutalyse®Not significantly different from Lutalyse®[3]
Cloprostenol Cloprostenol (0.5 mg)IntramuscularEqual to Dinoprost tromethamineEqual to Dinoprost tromethamine[3]
Comparative Effects on Bovine Uterine Contractility

A study comparing the effects of different PGF2α analogs on bovine myometrial activity showed that dinoprost induced the most significant increase in uterine contractility during diestrus.

CompoundDoseStage of Estrous CycleIncrease in Uterine Contractility (%)Reference
Dinoprost 25 mgDiestrus515[4]
Luprostiol 15 mgDiestrus195[4]
Tiaprost 525 µgDiestrus215[4]
Cloprostenol 500 µgDiestrusNo significant change[4]

Experimental Protocols

In Vitro: Prostaglandin Measurement by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying prostaglandin levels in biological samples. The following is a generalized workflow for a competitive ELISA used to measure PGF2α.

ELISA_Workflow start Start prepare_reagents Prepare Reagents (Standards, Samples, Buffers) start->prepare_reagents add_samples Add Standards and Samples to Antibody-Coated Plate prepare_reagents->add_samples add_conjugate Add Enzyme-Conjugated PGF2α add_samples->add_conjugate incubate1 Incubate (Competitive Binding) add_conjugate->incubate1 wash1 Wash Plate (Remove Unbound Reagents) incubate1->wash1 add_substrate Add Substrate Solution wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance at 450 nm add_stop->read_plate analyze Analyze Data (Generate Standard Curve and Calculate Concentrations) read_plate->analyze end End analyze->end

Prostaglandin ELISA Workflow

Detailed Method for Progesterone (B1679170) ELISA in Bovine Plasma:

  • Sample Collection: Collect blood samples from cattle via jugular venipuncture into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Separation: Centrifuge the blood samples at approximately 1000 x g for 15-20 minutes at 2-8°C. Collect the plasma (supernatant).[5][6]

  • Storage: Assay the plasma immediately or store in aliquots at -20°C or -80°C for later analysis. Avoid repeated freeze-thaw cycles.[5][6]

  • ELISA Procedure:

    • Bring all reagents and samples to room temperature before use.

    • Add standards, controls, and plasma samples to the wells of the microplate pre-coated with anti-progesterone antibody.[7]

    • Add the enzyme-conjugated progesterone to each well.[7]

    • Incubate the plate to allow for competitive binding between the progesterone in the sample/standard and the enzyme-conjugated progesterone for the antibody binding sites.

    • Wash the plate multiple times with wash buffer to remove any unbound reagents.[7]

    • Add the substrate solution to each well, which will react with the enzyme to produce a color change.[7]

    • Stop the reaction by adding a stop solution.[7]

    • Measure the optical density of each well using a microplate reader at 450 nm.[7]

  • Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the progesterone concentration in the unknown samples. The intensity of the color is inversely proportional to the concentration of progesterone in the sample.

In Vivo: Assessment of Luteolytic Efficacy in Cattle

This protocol outlines a typical experimental design to evaluate the luteolytic efficacy of a PGF2α analog in cattle.

Experimental Workflow:

Luteolysis_Workflow start Start animal_selection Select Cycling Cows with a Palpable Corpus Luteum (CL) start->animal_selection baseline_sampling Baseline Blood Sampling (Measure Progesterone) animal_selection->baseline_sampling treatment_administration Administer this compound or Alternative Analog baseline_sampling->treatment_administration post_treatment_sampling Serial Blood Sampling (e.g., at 24, 48, 72 hours post-treatment) treatment_administration->post_treatment_sampling cl_monitoring Monitor CL Regression (Ultrasonography) treatment_administration->cl_monitoring estrus_detection Monitor for Estrus Behavior treatment_administration->estrus_detection progesterone_analysis Analyze Progesterone Levels (ELISA or RIA) post_treatment_sampling->progesterone_analysis data_analysis Analyze Data (Compare Progesterone Decline, Time to Estrus, Pregnancy Rates) progesterone_analysis->data_analysis cl_monitoring->data_analysis estrus_detection->data_analysis end End data_analysis->end

In Vivo Luteolysis Assessment

Detailed Protocol:

  • Animal Selection: Select healthy, non-pregnant, cycling cows with a palpable corpus luteum (CL) confirmed by transrectal ultrasonography.

  • Treatment Groups: Randomly assign cows to different treatment groups, for instance:

    • Control (saline injection)

    • This compound (e.g., Lutalyse®)

    • Alternative PGF2α analog (e.g., Cloprostenol)

  • Administration: Administer the treatments via the specified route (e.g., intramuscular or subcutaneous injection).

  • Blood Collection: Collect blood samples via jugular or coccygeal venipuncture at baseline (before treatment) and at regular intervals post-treatment (e.g., 12, 24, 48, and 72 hours).

  • Hormone Analysis: Measure plasma progesterone concentrations using a validated ELISA or radioimmunoassay (RIA). Luteolysis is typically defined as a significant drop in progesterone levels (e.g., to <1 ng/mL).

  • Corpus Luteum Monitoring: Monitor the size and vascularization of the CL using transrectal ultrasonography at the same time points as blood collection to assess structural regression.

  • Estrus Detection: Monitor cows for signs of estrus (heat) following treatment.

  • Data Analysis: Compare the following parameters between treatment groups:

    • Rate and extent of progesterone decline.

    • Percentage of cows exhibiting complete luteolysis.

    • Time from treatment to the onset of estrus.

    • Pregnancy rates following artificial insemination at the induced estrus.

Correlation between In Vitro and In Vivo Activity

A strong correlation between in vitro and in vivo activity is essential for the successful development of new drug candidates. For PGF2α analogs, high in vitro binding affinity (low Ki) and functional potency (low EC50) at the FP receptor are expected to translate into effective in vivo luteolytic and uterotonic responses.

However, the in vivo efficacy of a compound is also influenced by its pharmacokinetic and pharmacodynamic properties, such as absorption, distribution, metabolism, and excretion (ADME). For example, some PGF2α analogs, like the 13-dehydro derivatives, have been designed to be more resistant to metabolic degradation, which could enhance their in vivo potency and duration of action compared to what might be predicted from in vitro data alone.[8][9]

Furthermore, the formulation and route of administration can significantly impact the in vivo performance of a drug. As seen in the comparison of Lutalyse® and Lutalyse® HighCon, a higher concentration formulation administered subcutaneously can achieve similar in vivo efficacy to a lower concentration given intramuscularly, demonstrating the importance of formulation development in optimizing drug delivery and performance.[3]

Conclusion

This compound is a well-established and effective PGF2α analog for reproductive management. This guide has provided a comparative overview of its activity alongside other analogs, supported by available experimental data. The provided protocols for in vitro and in vivo assessment offer a framework for further research and development in this area. A thorough understanding of the in vivo and in vitro correlation, considering both receptor-level interactions and whole-animal physiological responses, is critical for the evaluation and development of novel and improved luteolytic agents.

References

Validating Gene Expression Changes Induced by (5R)-Dinoprost Tromethamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of methodologies for validating gene expression changes induced by (5R)-Dinoprost tromethamine, a synthetic analog of prostaglandin (B15479496) F2α (PGF2α).[1][2] Designed for researchers, scientists, and drug development professionals, this document outlines the underlying signaling pathways, compares key experimental techniques, and provides detailed protocols to ensure robust and reproducible results.

This compound is primarily utilized in reproductive medicine to stimulate uterine contractions and for the synchronization of estrus cycles in livestock.[1][2] Its mechanism of action involves binding to the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor, initiating a signaling cascade that alters cellular function and gene expression.[2][3][4][5] Validating the specific genes affected by this compound is crucial for understanding its complete biological impact and for the development of novel therapeutics.

Mechanism of Action: The Prostaglandin F2α Signaling Pathway

This compound mimics natural PGF2α by binding to the FP receptor.[2][6] This binding activates G-protein-coupled signaling pathways, primarily involving the Gq alpha subunit. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] This cascade can subsequently activate downstream pathways, such as the mitogen-activated protein kinase (MAPK) signaling pathway, ultimately leading to the modulation of transcription factors and altered expression of target genes.[8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dinoprost (B1670695) This compound FP_Receptor Prostaglandin F2α Receptor (FP) Dinoprost->FP_Receptor Binds to G_Protein Gq Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Generates DAG Diacylglycerol (DAG) PLC->DAG Generates Ca2 ↑ Intracellular Ca2+ IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Transcription_Factors Transcription Factors Ca2->Transcription_Factors Influences MAPK MAPK Pathway PKC->MAPK Can activate MAPK->Transcription_Factors Activates Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: Signaling pathway of this compound.

Comparison of Gene Expression Validation Methods

The validation of gene expression changes typically follows a two-stage process: a broad, discovery-based screening followed by targeted validation of key genes. RNA-Sequencing (RNA-Seq) is the modern standard for the discovery phase, while quantitative Real-Time PCR (qPCR) remains the gold standard for validating the expression of specific genes.[9][10]

FeatureRNA-Sequencing (RNA-Seq)Quantitative Real-Time PCR (qPCR)
Principle High-throughput sequencing of the entire transcriptome (all RNA molecules).[11]Amplification and quantification of specific target DNA sequences in real-time.[12][13]
Primary Use Discovery of novel transcripts and genome-wide differential expression analysis.[14]Validation and precise quantification of expression changes for a limited number of genes.[15]
Throughput High (millions of sequences).Low to medium (1 to hundreds of genes).
Data Output Sequence reads, expression counts, splice variants, novel transcripts.[16][17]Quantification Cycle (Cq) values, which are inversely proportional to target abundance.[13]
Sensitivity High, with a broad dynamic range.Very high, capable of detecting very low copy numbers.
Cost per Sample Higher initial cost for library preparation and sequencing.[11]Lower cost per reaction, but can become expensive with many targets.
Key Advantage Unbiased, comprehensive view of the transcriptome.[18]Gold standard for validation due to high sensitivity and specificity.[9]

Comparison with Alternative Labor-Inducing Agents

To contextualize the gene expression profile induced by this compound, it is valuable to compare it with other agents used for labor induction that operate through different mechanisms. Such comparisons can reveal unique and shared genetic pathways.

Drug NameDrug TypeMechanism of ActionPotential for Differential Gene Expression
This compound Prostaglandin F2α AnalogAgonist for the Prostaglandin F2α (FP) receptor.[1][6]Induces genes associated with myometrial contraction, inflammation, and luteolysis.[4][19]
Oxytocin Neuropeptide HormoneAgonist for the Oxytocin Receptor, a G-protein coupled receptor.[20]Upregulates genes for contraction-associated proteins, including prostaglandin receptors.[21]
Misoprostol Prostaglandin E1 AnalogAgonist for Prostaglandin E1 (EP) receptors.[21][22]Promotes cervical ripening and uterine contractions through distinct EP receptor signaling.
Dinoprostone Prostaglandin E2 AnalogAgonist for Prostaglandin E2 (EP) receptors.[20][22][23]Similar to Misoprostol, it activates pathways for cervical softening and myometrial activity.[21]

Experimental Protocols

A typical workflow for validating gene expression changes involves initial screening with RNA-Seq followed by confirmation of key differentially expressed genes using qPCR.

G cluster_workflow Experimental Workflow A 1. Cell/Tissue Treatment (Dinoprost vs. Control) B 2. Total RNA Extraction & Quality Control A->B C 3. RNA-Seq Library Prep & Sequencing B->C F 6. cDNA Synthesis (Reverse Transcription) B->F For qPCR Validation D 4. Bioinformatic Analysis (Identify DEGs) C->D E 5. Target Gene Selection D->E G 7. qPCR Validation of Target Genes E->G F->G H 8. Data Analysis & Confirmation G->H

Caption: Workflow for gene expression validation.
Detailed Protocol: Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for validating differential gene expression identified from a screening method like RNA-Seq.

1. RNA Isolation and Quality Control:

  • Isolate total RNA from cells or tissues treated with this compound and vehicle controls using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

  • Assess RNA integrity and quantity. An OD 260/280 ratio of ~2.0 and an OD 260/230 ratio of 2.0-2.2 indicate pure RNA. RNA integrity can be assessed using an Agilent Bioanalyzer to ensure no degradation.[24]

2. Primer Design and Validation:

  • Design primers for target genes and at least two stable reference (housekeeping) genes. Primers should span an exon-exon junction to avoid amplification of genomic DNA.

  • Validate primer efficiency by running a standard curve with a serial dilution of pooled cDNA. An acceptable efficiency is between 90-110%.[24][25]

3. Reverse Transcription (cDNA Synthesis):

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • The reaction typically includes RNA template, reverse transcriptase, dNTPs, and a mix of oligo(dT) and random hexamer primers.

  • Incubate according to the manufacturer's protocol (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).

4. qPCR Reaction Setup:

  • Prepare the qPCR reaction mix. A typical 20 µL reaction includes:

    • 10 µL 2x SYBR Green Supermix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA (e.g., 1:10 dilution)

    • 6 µL Nuclease-free water

  • Run each sample in triplicate, including no-template controls (NTC) to check for contamination.

5. Thermal Cycling:

  • Perform the qPCR on a real-time PCR instrument with a program such as:

    • Initial Denaturation: 95°C for 3 min

    • 40 Cycles:

      • Denaturation: 95°C for 10 sec

      • Annealing/Extension: 60°C for 30 sec

    • Melt Curve Analysis: To verify the specificity of the amplified product.[25]

6. Data Analysis:

  • Calculate the relative gene expression using the comparative Cq (ΔΔCq) method.

  • Step 1: Normalize the Cq of the target gene to the Cq of the reference gene for each sample (ΔCq = Cq_target - Cq_reference).

  • Step 2: Normalize the ΔCq of the treated sample to the ΔCq of the control sample (ΔΔCq = ΔCq_treated - ΔCq_control).

  • Step 3: Calculate the fold change as 2^(-ΔΔCq).

High-Level Protocol: RNA-Sequencing (RNA-Seq) Analysis

1. RNA Extraction and Quality Control:

  • Extract high-quality total RNA as described in the qPCR protocol. RNA Integrity Number (RIN) should be ≥ 7.0 for optimal results.[24]

2. Library Preparation and Sequencing:

  • Deplete ribosomal RNA (rRNA) from the total RNA.

  • Fragment the remaining RNA and convert it into a cDNA library. This involves reverse transcription, second-strand synthesis, adapter ligation, and amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[26]

3. Bioinformatic Analysis Workflow:

  • Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.[27]

  • Read Alignment: Align the high-quality reads to a reference genome using a splice-aware aligner like STAR.[27]

  • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.[27]

  • Differential Expression Analysis: Use packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated between the this compound treated and control groups.[16][27] This analysis normalizes the raw counts and performs statistical tests to determine significance.

References

A Comparative Analysis of Prostaglandin Analogs: A Deep Dive into Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) analogs are a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Their efficacy in lowering IOP is well-established, primarily by increasing the uveoscleral outflow of aqueous humor. However, the choice between different prostaglandin analogs often involves a careful consideration of their side effect profiles, which can impact patient adherence and quality of life. This guide provides an objective comparative analysis of the side effect profiles of commonly prescribed prostaglandin analogs: latanoprost (B1674536), travoprost (B1681362), bimatoprost (B1667075), tafluprost, and unoprostone (B1682063), supported by experimental data and detailed methodologies.

Ocular Side Effect Profiles: A Quantitative Comparison

The following tables summarize the incidence of common ocular adverse events associated with the five major prostaglandin analogs. It is important to note that reported rates can vary across studies due to differences in study design, patient populations, and duration of follow-up.

Table 1: Incidence of Common Ocular Side Effects of Prostaglandin Analogs (%)

Side EffectLatanoprostTravoprostBimatoprostTafluprostUnoprostone Isopropyl
Conjunctival Hyperemia 27.6 - 47.138.5 - 58.040.2 - 68.6Similar to Latanoprost, but may be higher10 - 25
Eyelash Changes ReportedHigher than Latanoprost15 - 45Reported10 - 25 (increased length)
Iris Hyperpigmentation 7 - 18.13.1 - 5.2ReportedReported<1 (after 12 months)
Eye Irritation/Pruritus 5 - 15Common~10Reported10 - 25 (itching)
Burning/Stinging 8.1CommonCommonReported10 - 25
Foreign Body Sensation 2 - 13CommonReportedNo significant difference from Latanoprost5 - 10
Dry Eye ReportedCommonReportedNo significant difference from Latanoprost10 - 25
Blurred Vision 8.1Less CommonReportedReported5 - 10 (abnormal vision)
Eyelid Pigmentation ReportedReportedReportedReported<1

Systemic Side Effect Profiles

While generally well-tolerated systemically, topical prostaglandin analogs can lead to systemic side effects, although these are less common than ocular effects.[1][2]

Table 2: Reported Systemic Side Effects of Prostaglandin Analogs

Side Effect CategoryLatanoprostTravoprostBimatoprostTafluprostUnoprostone Isopropyl
Cardiovascular Angina pectoris, Atrial tachycardia[1][3]---Palpitations (rare)[4]
Neurological Meniere's disease[1][3]Headache-Labyrinthitis[1]Headache
Dermatological --Lentigo maligna melanoma[1]Skin discoloration[1]-
Gastrointestinal -Nausea, vomiting, diarrhea[3]--Nausea, vomiting (rare)[4]
General Hypersensitivity reactions[1]--Higher mortality rate (causal relationship not established)[1]Flu-like syndrome (~6%)[4]

Experimental Protocols: Assessing Ocular Side Effects

The data presented in the comparison tables are derived from numerous clinical trials. Below are representative experimental protocols employed in these studies to evaluate the safety and tolerability of prostaglandin analogs.

Key Experiment: Randomized, Masked-Evaluator, Parallel-Group Clinical Trial

Objective: To compare the incidence and severity of ocular side effects of different prostaglandin analogs in patients with open-angle glaucoma or ocular hypertension.

Methodology:

  • Patient Selection:

    • Inclusion Criteria: Patients aged 18 years or older with a diagnosis of open-angle glaucoma or ocular hypertension, with an intraocular pressure (IOP) at or above a specified threshold (e.g., 23 mmHg) in at least one eye after a washout period of any previous IOP-lowering medications.[5]

    • Exclusion Criteria: History of hypersensitivity to any of the study medications or their components, presence of other significant ocular diseases, recent ocular surgery, or use of medications known to affect IOP.

  • Study Design:

    • A multi-center, randomized, parallel-group study with a masked evaluator design is commonly used.[5]

    • Patients are randomly assigned to receive one of the prostaglandin analogs (e.g., latanoprost 0.005%, bimatoprost 0.03%, or travoprost 0.004%) administered once daily in the evening.[5]

    • The study duration is typically 12 weeks or longer, with follow-up visits at specified intervals (e.g., weeks 2, 6, and 12).[5]

  • Assessment of Ocular Side Effects:

    • Conjunctival Hyperemia: Graded by a masked investigator at each follow-up visit before IOP measurement. A standardized photographic grading scale (e.g., 0-4 Efron scale or similar) is often used to ensure consistency.[6][7][8][9][10] The scale typically defines severity from none (0) to severe (4), with descriptions for each grade.[8]

    • Patient-Reported Outcomes: Patients complete questionnaires at baseline and follow-up visits to report the incidence and severity of subjective side effects such as burning/stinging, itching, foreign body sensation, and dry eye. Standardized questionnaires like the Glaucoma Quality of Life (GQL-15) or the National Eye Institute Visual Function Questionnaire (NEI VFQ-25) may be used.[11][12][13][14]

    • Slit-Lamp Examination: A comprehensive ophthalmologic examination, including slit-lamp biomicroscopy, is performed at each visit to assess for other ocular signs, such as changes in iris pigmentation, eyelash growth (length and thickness), and eyelid skin changes.[15]

    • Adverse Event Monitoring: All patient-reported and investigator-observed adverse events are recorded and categorized throughout the study.

  • Data Analysis:

    • The incidence of each side effect is calculated as the percentage of patients in each treatment group who experience the event.

    • Statistical comparisons between treatment groups are performed using appropriate statistical tests (e.g., chi-square test or Fisher's exact test for categorical data).

Signaling Pathways and Mechanisms of Side Effects

The ocular side effects of prostaglandin analogs are a direct consequence of their interaction with specific prostanoid receptors in the eye.

Prostaglandin F2α (FP) Receptor Signaling

Prostaglandin F2α analogs, such as latanoprost and travoprost, are selective agonists for the FP receptor.[16][17] Bimatoprost, a prostamide, also acts on this receptor.[18] Activation of the FP receptor in the iris and ciliary body is central to both the therapeutic effect and several key side effects.

FP_Receptor_Signaling PGA Prostaglandin Analog FP_Receptor FP Receptor PGA->FP_Receptor Gq Gq Protein FP_Receptor->Gq Activates Eyelash_Growth Prolonged Anagen Phase FP_Receptor->Eyelash_Growth Stimulates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release PKC Protein Kinase C DAG->PKC TF Transcription Factors Ca_release->TF PKC->TF Gene_Expression Gene Expression (e.g., Tyrosinase) TF->Gene_Expression Melanogenesis Increased Melanogenesis Gene_Expression->Melanogenesis

Caption: FP Receptor signaling pathway leading to increased melanogenesis and eyelash growth.

Mechanism of Iris Hyperpigmentation: Prostaglandin F2α analogs stimulate melanogenesis in the iris melanocytes.[16][17] This is thought to occur through the upregulation of the tyrosinase gene, a key enzyme in melanin (B1238610) production.[16][17] This increased melanin production leads to a gradual darkening of the iris, particularly in individuals with mixed-color irides.[16]

Mechanism of Eyelash Changes: Prostaglandins (B1171923) are known to prolong the anagen (growth) phase of the hair cycle.[19][20][21][22][23] By extending this phase, eyelashes can grow longer and thicker.[19][23] Additionally, prostaglandin analogs can increase the size of the dermal papilla and hair bulb, contributing to thicker lashes.[20][21] They also stimulate melanin synthesis in the hair follicle, resulting in darker eyelashes.[20][23]

Experimental Workflow for Side Effect Assessment

The following diagram illustrates a typical workflow for assessing the side effect profile of a new prostaglandin analog in a clinical trial setting.

Experimental_Workflow cluster_pre_trial Pre-Trial cluster_trial Trial Execution cluster_assessment Side Effect Assessment at Follow-up cluster_post_trial Post-Trial Protocol Protocol Development & IRB Approval Patient_Recruitment Patient Recruitment & Informed Consent Protocol->Patient_Recruitment Baseline Baseline Assessment (IOP, Ocular Exam, PROs) Patient_Recruitment->Baseline Randomization Randomization to Treatment Arms Baseline->Randomization Treatment Treatment Administration (e.g., 12 weeks) Randomization->Treatment Follow_up Follow-up Visits (Weeks 2, 6, 12) Treatment->Follow_up Hyperemia Hyperemia Grading (Masked Investigator) Follow_up->Hyperemia PROs Patient-Reported Outcomes (PROs) Follow_up->PROs Slit_Lamp Slit-Lamp Examination Follow_up->Slit_Lamp AE_Reporting Adverse Event (AE) Reporting Follow_up->AE_Reporting Data_Analysis Data Analysis & Statistical Comparison Hyperemia->Data_Analysis PROs->Data_Analysis Slit_Lamp->Data_Analysis AE_Reporting->Data_Analysis Reporting Reporting of Findings Data_Analysis->Reporting

Caption: A typical experimental workflow for assessing prostaglandin side effects in clinical trials.

Conclusion

Prostaglandin analogs are highly effective IOP-lowering agents, but they are associated with a range of ocular and, less frequently, systemic side effects. Conjunctival hyperemia and eyelash changes are common across the class, with bimatoprost and travoprost generally showing a higher incidence of hyperemia compared to latanoprost.[24] Iris hyperpigmentation is a notable side effect, particularly with latanoprost. Tafluprost offers a preservative-free option, which may be beneficial for patients with ocular surface disease. Unoprostone generally has a favorable side effect profile but may be less efficacious in IOP reduction compared to other analogs.[25] The choice of a specific prostaglandin analog should be individualized, taking into account the patient's clinical needs, tolerance, and potential for cosmetic side effects. Further research, including head-to-head comparative trials with standardized assessment methodologies, will continue to refine our understanding of the nuanced differences in the side effect profiles of these important therapeutic agents.

References

Assessing the Luteolytic Potency of (5R)-Dinoprost Tromethamine Relative to Other Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(5R)-Dinoprost tromethamine , the tromethamine salt of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), is a widely utilized luteolytic agent in veterinary medicine. Its primary function is to induce the regression of the corpus luteum (CL), a transient endocrine structure essential for maintaining pregnancy. This guide provides a comprehensive comparison of the luteolytic potency of this compound with other commercially available luteolytic compounds, supported by experimental data. The information presented is intended for researchers, scientists, and drug development professionals.

Comparative Analysis of Luteolytic Agents

The luteolytic potency of a compound is determined by several factors, including its binding affinity to the PGF2α receptor (FP receptor), its pharmacokinetic profile, and its ultimate physiological effect on the corpus luteum. This section compares this compound with its synthetic analogues, primarily cloprostenol (B1669231) and its isomers.

Physicochemical and Pharmacokinetic Properties

This compound is rapidly metabolized in the body, resulting in a short half-life. In contrast, synthetic analogues like cloprostenol are designed to be more resistant to metabolism, leading to a longer duration of action.

CompoundChemical ClassHalf-life
This compoundNatural Prostaglandin F2α~7-8 minutes[1]
Cloprostenol SodiumSynthetic PGF2α Analogue~3 hours[1]
d-Cloprostenol (B24006)Dextrorotatory isomer of CloprostenolNot explicitly stated, but longer than Dinoprost (B1670695)
Receptor Binding Affinity and Potency

The luteolytic effects of these compounds are mediated through their binding to the FP receptor. The affinity of a compound for this receptor is a key determinant of its potency.

CompoundRelative Potency/Binding Affinity
This compound (PGF2α)Equipotent to d-Cloprostenol in binding to bovine luteal PGF2α receptors[2]
Cloprostenol (dl-cloprostenol)A racemic mixture of d- and l-isomers.
d-CloprostenolThe biologically active isomer. Approximately 150 times more potent than dl-cloprostenol in inhibiting [3H]PGF2α binding to bovine corpus luteum cell membranes[2].
In Vivo Luteolytic Efficacy: A Comparative Overview

The ultimate measure of a luteolytic agent's potency is its ability to induce luteolysis in vivo, leading to a decline in progesterone (B1679170) levels, estrus, and ovulation.

SpeciesCompoundTypical Luteolytic DoseKey Findings
Cattle This compound25 mg[3]Effective in inducing luteolysis. Some studies show slightly lower rates of complete luteal regression compared to cloprostenol under certain conditions[4].
Cloprostenol Sodium500 µg (0.5 mg)[3]Generally considered more potent than dinoprost due to its longer half-life. May lead to a more rapid initial decline in progesterone in some studies[5].
d-Cloprostenol150 µgStudies suggest it induces a greater decrease in serum progesterone concentrations compared to dinoprost and racemic cloprostenol[6].
Mares This compound5 mgEffective in inducing luteolysis and shortening the ovulatory interval[7].
Cloprostenol250 µg (0.25 mg)Effective in inducing luteolysis, with some studies suggesting microdoses can also be effective[7][8].
Donkeys This compound5 mgEffectively induces luteolysis, with a rapid decrease in progesterone observed within 0.5 hours[7][9].
Cloprostenol250 µg (0.25 mg)Also effective, with progesterone decline initiated within 1 hour[7][9].

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of luteolytic agents.

In Vivo Assessment of Luteolytic Efficacy in Cattle

This protocol is designed to compare the effects of different luteolytic agents on the corpus luteum and subsequent reproductive parameters in a controlled setting.

1. Animal Selection and Synchronization:

  • Select healthy, cycling dairy or beef cows with a palpable corpus luteum.

  • Synchronize the estrous cycles of the cows using a standard protocol (e.g., two injections of PGF2α 14 days apart) to ensure they are in a similar stage of the cycle (mid-luteal phase, e.g., day 8) for treatment administration[3].

2. Treatment Administration:

  • Randomly assign cows to treatment groups (e.g., this compound, Cloprostenol, d-Cloprostenol, or a saline control).

  • Administer the specified dose of each compound via deep intramuscular injection[3].

3. Blood Sampling and Progesterone Analysis:

  • Collect blood samples via jugular venipuncture at time 0 (immediately before treatment) and at regular intervals post-treatment (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours)[5][7][9].

  • Separate serum or plasma and store at -20°C until analysis.

  • Measure progesterone concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA)[7][9].

4. Monitoring of Luteal and Follicular Dynamics:

  • Perform transrectal ultrasonography at regular intervals (e.g., every 12 or 24 hours) post-treatment.

  • Measure the diameter of the corpus luteum and the largest follicle.

  • Utilize color Doppler ultrasonography to assess luteal blood flow, which is an indicator of CL function[7][9].

5. Estrus Detection and Insemination:

  • Monitor cows for signs of estrus (e.g., standing to be mounted) at least twice daily.

  • Record the time from treatment to the onset of estrus.

  • Perform artificial insemination at a fixed time after estrus detection or at a predetermined time post-treatment.

6. Pregnancy Diagnosis:

  • Diagnose pregnancy at a specified time after insemination (e.g., 30-40 days) via transrectal ultrasonography or palpation.

In Vitro Radioreceptor Binding Assay

This protocol is used to determine the binding affinity of different compounds to the PGF2α receptor.

1. Membrane Preparation:

  • Collect bovine corpora lutea from a slaughterhouse and store them on ice.

  • Homogenize the luteal tissue in a suitable buffer.

  • Centrifuge the homogenate at a low speed to remove cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in a binding buffer.

2. Binding Assay:

  • In a series of tubes, combine the membrane preparation, a radiolabeled PGF2α ligand (e.g., [3H]PGF2α), and varying concentrations of the unlabeled competitor compounds (this compound, cloprostenol, etc.).

  • Incubate the tubes at a specific temperature for a set period to allow for binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove any unbound radioligand.

3. Data Analysis:

  • Measure the radioactivity on the filters using a scintillation counter.

  • Plot the percentage of specific binding of the radioligand as a function of the competitor concentration.

  • Calculate the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).

  • The IC50 value is inversely proportional to the binding affinity of the compound.

Signaling Pathways and Experimental Workflows

The luteolytic action of this compound and its analogues is initiated by their binding to the FP receptor, a G-protein coupled receptor on the surface of luteal cells. This triggers a cascade of intracellular events leading to the demise of the corpus luteum.

PGF2a_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGF2a This compound (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Binds to G_Protein Gq/11 Protein Activation FP_Receptor->G_Protein PLC Phospholipase C (PLC) Activation G_Protein->PLC IP3 IP3 Production PLC->IP3 DAG DAG Production PLC->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Progesterone_Inhibition Inhibition of Progesterone Synthesis Ca_Release->Progesterone_Inhibition Apoptosis Induction of Apoptosis Ca_Release->Apoptosis PKC->Progesterone_Inhibition PKC->Apoptosis Luteolysis Luteolysis Progesterone_Inhibition->Luteolysis Apoptosis->Luteolysis

Caption: PGF2α Signaling Pathway in Luteolysis.

The binding of PGF2α to its receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the inhibition of progesterone synthesis and the induction of apoptosis, culminating in the structural and functional regression of the corpus luteum[10].

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_lab_phase Laboratory Phase cluster_analysis_phase Data Analysis Animal_Selection Animal Selection & Synchronization Treatment Treatment Administration Animal_Selection->Treatment Data_Collection Data Collection (Blood Samples, Ultrasound) Treatment->Data_Collection Sample_Processing Sample Processing (Serum/Plasma Separation) Data_Collection->Sample_Processing Progesterone_Assay Progesterone Assay (RIA/ELISA) Sample_Processing->Progesterone_Assay Data_Analysis Statistical Analysis of Progesterone Levels, Luteal Size, and Pregnancy Rates Progesterone_Assay->Data_Analysis Conclusion Conclusion on Luteolytic Potency Data_Analysis->Conclusion

Caption: In Vivo Luteolysis Experimental Workflow.

References

A Comparative Analysis of (5R)-Dinoprost Tromethamine and Novel Luteolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (5R)-Dinoprost tromethamine, a synthetic form of the naturally occurring prostaglandin (B15479496) F2α (PGF2α), against novel luteolytic agents. The focus is on providing a comparative analysis of their performance based on available experimental data, detailing their mechanisms of action, and outlining relevant experimental protocols. This information is intended to assist researchers and professionals in drug development in their evaluation of these compounds for various applications in reproductive management.

Introduction to Luteolytic Agents

Luteolytic agents are critical pharmacological tools used to induce the regression of the corpus luteum (CL), a transient endocrine structure responsible for producing progesterone (B1679170).[1] Progesterone is essential for the establishment and maintenance of pregnancy. The controlled induction of luteolysis is a cornerstone of estrus synchronization protocols in livestock, management of reproductive disorders, and for pregnancy termination.[2]

This compound, a specific stereoisomer of dinoprost (B1670695), mimics the action of endogenous PGF2α, which is the natural luteolysin in many species.[2] It is widely considered the gold standard against which other luteolytic agents are compared. In recent years, novel agents with different mechanisms of action have emerged, offering potential advantages in terms of efficacy, safety, or ease of administration. This guide will focus on a comparison with two major classes of these novel agents: synthetic PGF2α analogues (specifically Cloprostenol) and progesterone receptor antagonists (specifically Aglepristone), with a brief overview of Gonadotropin-Releasing Hormone (GnRH) antagonists.

Comparative Efficacy of Luteolytic Agents

The efficacy of luteolytic agents is typically measured by their ability to induce a rapid decline in progesterone levels, leading to estrus and ovulation, and ultimately successful pregnancy following insemination. The following tables summarize quantitative data from various studies comparing Dinoprost tromethamine with Cloprostenol (B1669231) sodium and Aglepristone (B1665073) in different species.

Table 1: Comparison of Dinoprost Tromethamine and Cloprostenol Sodium in Cattle
ParameterDinoprost Tromethamine (25 mg)Cloprostenol Sodium (500 µg)SpeciesReference
Estrus Response Rate (Experimental Setting) 92.7%92.7%Dairy Cows[3]
Pregnancy Rate within 6 days (Experimental Setting) 55.1%55.1%Dairy Cows[3]
Estrus Response Rate (Field Study) 65.7%65.7%Dairy Cows[3]
Pregnancy Rate within 6 days (Field Study) 33.5%33.5%Dairy Cows[3]
Estrus Detection Rate (1st Parity Cows) 34.0%42.4%Dairy Cows[4]
Conception Rate (Cows inseminated Days 3-4) 34.4%38.3%Dairy Cows[4]
Overall Pregnancy Rate 12.2%14.4%Dairy Cows[4]
Luteal Regression Rate 91.3%86.6%Dairy Cows[5]
Pregnancy Rate per AI 37.8%36.7%Dairy Cows[5]
Pregnancy Rate 10%30%Dairy Cattle
Table 2: Comparison of Dinoprost Tromethamine and Cloprostenol Sodium in Donkeys
ParameterDinoprost Tromethamine (Low Dose: 0.625 mg)Cloprostenol Sodium (Low Dose: 37.5 µg)SpeciesReference
Reduction in Estrous Cycle Length Effective (P < .0001)Effective (P < .0001)Jennies[6]
Decrease in Corpus Luteum Volume (at 1 day) Significant (P < .05)Significant (P < .05)Jennies[6]
Table 3: Efficacy of Mifepristone (Progesterone Receptor Antagonist) vs. PGF2α Analogues for Whelping Induction in Dogs
ParameterMifepristone (2.5 mg/kg) + Misoprostol (400µg)Cloprostenol (1 µg/kg) + Misoprostol (400µg)Dinoprost Tromethamine (0.1 mg/kg) + Misoprostol (400µg)SpeciesReference
Induction Response within 72h 100%100%100%Dogs[2]
Puppies Born Alive 92.3% (12/13)70% (7/10)81.8% (9/11)Dogs[2]

Note: Data for Aglepristone in direct comparison with Dinoprost for luteolysis is limited. The table above uses Mifepristone, another progesterone receptor antagonist, to provide a comparative context.

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these luteolytic agents are dictated by their distinct molecular mechanisms.

This compound (PGF2α)

Dinoprost tromethamine acts as an agonist for the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor.[2] Binding of PGF2α to its receptor on luteal cells initiates a signaling cascade that leads to a decrease in progesterone synthesis and ultimately triggers apoptosis (programmed cell death) of the luteal cells, resulting in the structural regression of the corpus luteum.[7]

PGF2a_Pathway PGF2a Dinoprost (PGF2α) FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor Gq_Protein Gq Protein FP_Receptor->Gq_Protein activates PLC Phospholipase C (PLC) Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Luteolysis Luteolysis (↓ Progesterone, Apoptosis) Ca_Release->Luteolysis PKC_Activation->Luteolysis

Caption: PGF2α Signaling Pathway for Luteolysis.

Aglepristone (Progesterone Receptor Antagonist)

Aglepristone is a competitive antagonist of the progesterone receptor.[8] By binding to the progesterone receptor without activating it, Aglepristone blocks the effects of progesterone, which is essential for the maintenance of the corpus luteum and pregnancy.[9] This blockade leads to a cascade of events that results in luteolysis and, if pregnant, termination of the pregnancy.[10][11]

Aglepristone_Pathway Progesterone Progesterone PR Progesterone Receptor (PR) Progesterone->PR Aglepristone Aglepristone Aglepristone->PR blocks Progesterone_Effect Progesterone-mediated Gene Transcription (CL Maintenance) PR->Progesterone_Effect Luteolysis Luteolysis Progesterone_Effect->Luteolysis is inhibited, leading to

Caption: Aglepristone's Mechanism of Action.

GnRH Antagonists

GnRH antagonists, such as cetrorelix (B55110), competitively block GnRH receptors in the pituitary gland.[11] This action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are necessary for the support of the corpus luteum. The resulting decrease in LH leads to a reduction in progesterone production and subsequent luteolysis.

GnRH_Antagonist_Pathway cluster_pituitary Anterior Pituitary cluster_ovary Ovary Hypothalamus Hypothalamus GnRH GnRH Hypothalamus->GnRH Pituitary Anterior Pituitary LH_FSH LH & FSH Release Ovary Ovary (Corpus Luteum) Progesterone_Secretion Progesterone Secretion GnRH_Receptor GnRH Receptor GnRH->GnRH_Receptor GnRH_Antagonist GnRH Antagonist GnRH_Antagonist->GnRH_Receptor blocks GnRH_Receptor->LH_FSH stimulates LH_FSH->Progesterone_Secretion maintains Luteolysis Luteolysis Progesterone_Secretion->Luteolysis is inhibited, leading to

Caption: GnRH Antagonist Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of protocols used in key studies.

Dinoprost Tromethamine and Cloprostenol Sodium in Dairy Cows
  • Objective: To compare the luteolytic efficacy of Dinoprost tromethamine and Cloprostenol sodium in dairy cows with unobserved estrus.[3]

  • Experimental Design:

    • Experimental Setting: 62 nonlactating Holstein cows were treated with each product on day 8 of consecutive estrous cycles in a switchback design.

    • Field Study: 245 lactating Holstein cows in diestrus were treated with either Cloprostenol or Dinoprost tromethamine.

  • Treatments:

    • Dinoprost tromethamine: 25 mg, intramuscularly.[3]

    • Cloprostenol sodium: 0.5 mg, intramuscularly.[3]

  • Data Collection:

    • Estrus detection was performed regularly.

    • Plasma progesterone levels were measured to confirm luteolysis.

    • Conception and pregnancy rates were recorded post-insemination.

  • Workflow:

Cow_Protocol_Workflow Start Selection of Dairy Cows (Diestrus) Treatment Randomized Treatment (Day 8 of Cycle) Start->Treatment Dinoprost Dinoprost tromethamine (25 mg IM) Treatment->Dinoprost Group A Cloprostenol Cloprostenol sodium (0.5 mg IM) Treatment->Cloprostenol Group B Monitoring Monitoring Period Dinoprost->Monitoring Cloprostenol->Monitoring Estrus_Detection Estrus Detection Monitoring->Estrus_Detection Progesterone_Assay Plasma Progesterone Measurement Monitoring->Progesterone_Assay Insemination Artificial Insemination Estrus_Detection->Insemination Outcome Data Analysis: - Estrus Response Rate - Progesterone Decline - Conception Rate - Pregnancy Rate Progesterone_Assay->Outcome Insemination->Outcome

Caption: Experimental Workflow for Comparing PGF2α Analogues in Cattle.

Aglepristone for Pregnancy Termination in Bitches
  • Objective: To evaluate the efficacy of Aglepristone for the termination of pregnancy in bitches.[9]

  • Experimental Design: Pregnant bitches at various stages of gestation were treated with Aglepristone.

  • Treatment: Aglepristone at a dose of 10 mg/kg administered subcutaneously, repeated 24 hours later.[9]

  • Data Collection:

    • Clinical signs of abortion (e.g., vulvar discharge) were monitored.

    • Ultrasonography was used to confirm fetal resorption or expulsion.

    • Subsequent fertility was often monitored in follow-up estrus cycles.

GnRH Antagonist for Luteolysis in IVF Protocols
  • Objective: To evaluate the use of a GnRH antagonist for luteolysis and follicular synchronization in poor-responder IVF patients.[10]

  • Experimental Design: A prospective longitudinal study where patients served as their own controls, comparing a new protocol with a preceding long agonist protocol.

  • Treatment: 3 mg of the GnRH antagonist cetrorelix was administered in the late luteal phase (cycle day 23).[10] This was followed by ovarian stimulation with recombinant FSH starting on cycle day 2 and a flexible GnRH antagonist protocol.

  • Data Collection:

    • Number of follicles and oocytes retrieved.

    • Number of transferable embryos.

    • Implantation and pregnancy rates.

Conclusion

This compound remains a potent and widely used luteolytic agent. Its efficacy is well-established, and it serves as a benchmark for the development of new compounds. Synthetic PGF2α analogues like Cloprostenol offer comparable efficacy, with some studies suggesting potential advantages in certain reproductive parameters in cattle.[4]

Progesterone receptor antagonists such as Aglepristone provide an alternative mechanism of action, proving effective for pregnancy termination in small animals.[8] Their application for routine luteolysis in livestock is less explored but represents an area for future research. GnRH antagonists offer a rapid and effective way to suppress gonadotropin support to the corpus luteum, a strategy that has found a niche in human assisted reproductive technologies.[10]

The choice of a luteolytic agent will depend on the target species, the specific reproductive goal, and considerations of cost and potential side effects. The data and protocols presented in this guide are intended to provide a foundation for informed decision-making and to stimulate further research into the development and application of novel luteolytic agents.

References

Safety Operating Guide

Safe Disposal of (5R)-Dinoprost Tromethamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of (5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin (B15479496) F2α. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. Due to its classification as a hazardous substance, all waste containing this compound must be managed as hazardous waste.

Hazard Profile and Safety Precautions

This compound is classified as harmful if swallowed and is suspected of damaging fertility or the unborn child.[1] Therefore, stringent safety measures must be implemented during handling and disposal.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety goggles or a face shield must be worn.

  • Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.

Handling:

  • Work in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of any aerosols or dust.[2]

  • Avoid direct contact with the skin, eyes, and clothing.[3]

  • Wash hands thoroughly with soap and water after handling.[3]

Waste Segregation and Collection

Proper segregation of waste streams is the first and most critical step in the disposal process. All materials that have come into contact with this compound must be considered hazardous waste.

Types of Waste:

  • Solid Waste: Includes contaminated gloves, pipette tips, vials, bench paper, and other disposable lab supplies.

  • Liquid Waste: Encompasses unused solutions, rinsate from cleaning contaminated glassware, and any spills.

  • Sharps: Needles, syringes, and broken glass contaminated with the compound.

Collection Procedures:

  • Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers that are compatible with the chemical nature of the waste.[4]

  • Labeling: Affix a "Hazardous Waste" label to each container, clearly identifying the contents as "this compound" and listing any other solvents or materials present.

  • Solid Waste: Place all contaminated solid materials into a designated hazardous waste container.

  • Liquid Waste: Carefully transfer liquid waste into a leak-proof hazardous waste container, ensuring not to fill it beyond 90% capacity to allow for expansion.[4]

  • Sharps: Dispose of all contaminated sharps in a designated, puncture-resistant sharps container.

  • Empty Containers: Original this compound containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of as non-hazardous waste.[4]

Quantitative Data and Hazard Classification

While a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound is not explicitly defined, its hazardous characteristics necessitate a formal waste determination. Pharmaceutical wastes may be classified as hazardous if they exhibit characteristics of ignitability, corrosivity, reactivity, or toxicity, or if they are specifically listed as P- or U-listed wastes.[5][6][7]

Hazard ClassificationDescriptionGHS Precautionary Statements
Acute Toxicity, Oral Harmful if swallowed.P301+P317: IF SWALLOWED: Get medical help. P330: Rinse mouth.[1]
Reproductive Toxicity May damage fertility or the unborn child.P203: Obtain, read and follow all safety instructions before use. P318: IF exposed or concerned, get medical advice.[1]
Storage P405: Store locked up.[1]
Disposal P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Spill Management cluster_3 Final Disposal A Waste Generation (this compound contaminated materials) B Segregate Waste Streams (Solid, Liquid, Sharps) A->B C Use Designated Hazardous Waste Containers B->C D Label Containers Clearly ('Hazardous Waste', Contents) C->D E Store in Secure, Ventilated Area in Secondary Containment D->E F Spill Occurs? E->F G Contain Spill with Absorbents F->G Yes I Container Full or Accumulation Time Limit Reached? F->I No H Clean Up & Dispose of Residue as Hazardous Waste G->H H->I J Contact Institutional EHS Office for Waste Pickup I->J K Complete Hazardous Waste Manifest/Paperwork J->K L Licensed Hazardous Waste Disposal Vendor K->L

Caption: Disposal workflow for this compound waste.

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes. The recommended procedure is to treat it as a stable hazardous chemical and dispose of it through a licensed hazardous waste management company.

Regulatory Compliance

Disposal of this compound must be carried out in strict accordance with all applicable local, regional, national, and international regulations.[3] In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and potentially the Drug Enforcement Administration (DEA) if classified as a controlled substance.[8][9] It is the responsibility of the waste generator to ensure full compliance.

Key Steps for Compliance:

  • Consult your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific guidance on waste container types, labeling requirements, storage locations, and pickup schedules.

  • Hazardous Waste Determination: The generator of the waste is legally responsible for determining if it is a hazardous waste. Consult your EHS office for assistance with this process.

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, including hazardous waste manifests.

  • Licensed Disposal Vendor: Ensure that all this compound waste is transported and disposed of by a licensed and reputable hazardous waste management company.

By following these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, the community, and the environment.

References

Safeguarding Your Research: Essential Safety and Handling Protocols for (5R)-Dinoprost Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling and Disposal of (5R)-Dinoprost Tromethamine

This compound, a potent prostaglandin (B15479496) analogue, requires stringent safety protocols to protect laboratory personnel from potential health risks.[1][2] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure a secure laboratory environment. Adherence to these procedures is critical due to the compound's potential to cause reproductive toxicity, bronchospasms, and its ready absorption through the skin.[3][4][5][6][7]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Reproductive Toxicity : May damage fertility or the unborn child.[4][8][9] Women of childbearing age should exercise extreme caution when handling this product.[3][4][5][6][7]

  • Acute Oral Toxicity : Harmful if swallowed.[9]

  • Skin Absorption : Readily absorbed through the skin, which can lead to systemic effects.[3][4][5][6][7]

  • Respiratory Effects : Can cause bronchospasms, particularly in individuals with asthma or other respiratory problems.[3][4][5][6][7]

Hazard ClassificationDescription
Reproductive Toxicity Category 1B: May damage fertility or the unborn child.[4][8][9]
Acute Oral Toxicity Category 4: Harmful if swallowed.[9]
Skin Irritation Prolonged exposure may cause skin irritation.[8]
Eye Irritation May cause slight irritation to eyes.[8]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following equipment must be worn at all times when handling this compound:

PPE ComponentSpecificationRationale
Eye and Face Protection Safety goggles with side-shields or a full-face shield.[1][10]Protects against splashes and aerosols.
Hand Protection Impervious, chemical-resistant gloves (e.g., double-gloving with nitrile or neoprene).[1][2]Prevents skin contact and absorption.[3][4][5][6][7]
Body Protection Impervious protective clothing such as a disposable gown or lab coat.[1][8][10]Protects against contamination of personal clothing and skin.
Respiratory Protection A NIOSH-approved respirator is required when ventilation is insufficient or during spill cleanup.[1][2]Prevents inhalation of harmful dust, mists, or vapors.
Operational Plan: Step-by-Step Handling Procedures

A systematic approach is crucial for safely handling potent compounds like this compound.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area. The use of a chemical fume hood or other local exhaust ventilation is strongly recommended.[1]

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Obtain and read the Safety Data Sheet (SDS) before use.[4][8]

2. Handling the Compound:

  • Don all required personal protective equipment before handling the substance.[1][8]

  • Avoid all direct contact with the skin, eyes, and clothing.[1]

  • Do not inhale dust, vapor, or mist.[1]

  • Refrain from eating, drinking, or smoking in the handling area.[1][8]

  • After handling, wash hands and any exposed skin thoroughly with soap and water.[1][3][5]

3. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a locked, well-ventilated place away from incompatible materials such as strong acids, bases, and oxidizers.[4][8]

Emergency Procedures

In Case of Accidental Exposure:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water.[3][4][5][6][7] Remove contaminated clothing.[8]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, lifting eyelids occasionally.[9] Seek medical attention.[8]

  • Inhalation : Move to fresh air. If breathing is difficult, seek medical attention.[9]

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Accidental Release Measures:

  • Evacuate personnel to a safe area.

  • Wearing full personal protective equipment, absorb the spill with an inert, non-combustible material (e.g., sand, diatomite).[1][9]

  • Collect the absorbed material into a suitable, sealed container for disposal.[1]

  • Decontaminate the spill area.[9]

  • Prevent the spilled material from entering drains or waterways.[1]

Disposal Plan

This compound and its containers must be disposed of as hazardous waste.

  • Solid Waste : All disposable PPE (gloves, gowns, etc.) and contaminated materials should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[2]

  • Liquid Waste : Unused solutions and contaminated solvents should be collected in a separate, sealed, and appropriately labeled hazardous waste container.[2]

  • Disposal : Dispose of all waste materials at an approved waste disposal plant in accordance with local, regional, and national regulations.[1][4][8] Do not dispose of in household trash.[11]

Workflow for Handling this compound

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5R)-Dinoprost tromethamine
Reactant of Route 2
(5R)-Dinoprost tromethamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。